(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Description
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Properties
IUPAC Name |
[3-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-5(4-10)2-1-3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMFPKOYFRXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674550 | |
| Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-44-1 | |
| Record name | Boronic acid, B-[3-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
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This guide provides a comprehensive technical overview of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its significant applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique characteristics of this compound in their work.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
This compound is a bifunctional molecule that combines the reactivity of a boronic acid with the structural and electronic advantages conferred by fluorine substitution and an aminomethyl group. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2]
The strategic incorporation of a fluorine atom into the phenyl ring is a common and highly effective strategy in medicinal chemistry.[3][4] Fluorine's high electronegativity and small size can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[3][5] The aminomethyl group provides a reactive handle for further functionalization or can act as a key pharmacophoric element, engaging in hydrogen bonding or salt bridge formation with biological targets.
This unique combination of a reactive boronic acid, a property-enhancing fluorine atom, and a versatile aminomethyl group makes this compound a highly valuable intermediate for the synthesis of complex pharmaceutical agents and other advanced materials.[6]
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and drug design.
Chemical Structure and Key Identifiers
The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group at position 1, a fluorine atom at position 2, and an aminomethyl group at position 3. The amine is protonated to form the hydrochloride salt, which often improves the compound's stability and handling characteristics.
Molecular Structure:
References
An In-depth Technical Guide to the Physical Properties of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a specialized organic compound that holds significant interest for researchers in medicinal chemistry and drug discovery. As a trifunctional molecule, it incorporates a boronic acid moiety, an aminomethyl group, and a fluorine atom on a phenyl ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the context of developing novel therapeutic agents. The boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property leveraged in sensors and drug delivery systems. The aminomethyl group provides a site for further functionalization or can influence the molecule's solubility and biological activity. The presence of a fluorine atom can significantly impact the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
This technical guide provides a comprehensive overview of the known and anticipated physical properties of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl. While specific experimental data for this particular compound is not extensively available in peer-reviewed literature, this guide will provide a thorough understanding of its general characteristics, the methodologies for determining its key physical properties, and a comparative analysis with structurally similar compounds to offer valuable insights for its handling, characterization, and application in research and development.
Chemical Structure and Basic Information
The foundational information for (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1072946-44-1 | [1][2][3] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [1][2] |
| Molecular Weight | 205.42 g/mol | [1][2] |
| Physical Form | Solid (predicted) | |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Melting Point
The melting point of a solid is a critical physical property that provides an indication of its purity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad melting range often suggests the presence of impurities.
Anticipated Melting Point
Experimental Determination of Melting Point
The definitive determination of the melting point should be conducted experimentally. The most common and reliable method is Capillary Melting Point Determination .
Principle: A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/minute initially to approach the approximate melting point. Then, reduce the heating rate to 1-2 °C/minute to allow for accurate determination.
-
Observation and Recording: Record the temperature at the first sign of liquid formation and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Caption: Workflow for Capillary Melting Point Determination.
Solubility
The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and biological assays. As an ionic salt (hydrochloride), (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl is expected to exhibit some solubility in polar solvents.
Predicted Solubility Profile
-
Water: The presence of the aminomethyl hydrochloride and boronic acid groups suggests that the compound will be soluble in water.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents, which are commonly used for NMR spectroscopy and as reaction media.
-
Alcohols (e.g., Methanol, Ethanol): The compound is likely to be soluble in lower alcohols.
-
Non-polar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents.
Experimental Determination of Solubility
The Shake-Flask Method is a widely accepted technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Experimental Protocol:
-
Sample Preparation: Add an excess of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Properties (¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. While a specific ¹H NMR spectrum for (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl is not publicly available, we can predict the expected chemical shifts based on the analysis of its structural components and data from similar compounds.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
-
Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom and the aminomethyl and boronic acid groups will influence their chemical shifts and coupling patterns.
-
Aminomethyl Protons (-CH₂-NH₃⁺): A singlet or a broad singlet for the methylene protons adjacent to the nitrogen atom, likely in the range of δ 4.0-4.5 ppm. The protons on the ammonium group may appear as a broad signal at a lower field.
-
Boronic Acid Protons (-B(OH)₂): The protons of the hydroxyl groups on the boron atom will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the concentration, temperature, and presence of water in the solvent.
For comparison, the ¹H NMR spectrum of 2-fluorophenylboronic acid shows aromatic protons in the range of δ 7.0-8.0 ppm.[6] The aminomethyl group in similar structures typically resonates around δ 4.0 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the corresponding protons in the molecule.
Stability and Storage
The stability of boronic acids is a critical consideration for their long-term storage and use in chemical reactions.
General Stability of Arylboronic Acids
Arylboronic acids are generally stable solids that can be handled in the air. However, they can be susceptible to certain degradation pathways:
-
Oxidative Decomposition: Some boronic acids can undergo oxidation, particularly in solution and in the presence of oxidizing agents.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This can occur under certain conditions, such as in the presence of strong acids or bases, or upon prolonged heating in protic solvents.
-
Anhydride Formation (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This is a reversible process that can be influenced by the presence of water.
Recommended Storage Conditions
To ensure the long-term integrity of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl, it is recommended to store the compound in a tightly sealed container in a dry and cool place, away from light and moisture.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability.
Conclusion
(3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl is a promising building block for the synthesis of novel compounds in drug discovery and materials science. While specific experimental data on its physical properties are limited, this guide provides a comprehensive framework for understanding its expected characteristics and the methodologies for their determination. By employing the described experimental protocols, researchers can accurately characterize this compound and confidently utilize it in their synthetic endeavors. The comparative data from structurally similar molecules offer valuable guidance for anticipating its behavior. As with any chemical, appropriate safety precautions should be taken during handling and storage.
References
- 1. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [amp.chemicalbook.com]
- 2. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (3-Aminoethylphenyl)boronic acid hydrochloride | C7H10BNO2.HCl - BuyersGuideChem [buyersguidechem.com]
- 5. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
Technical Guide to 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl (CAS 1072946-44-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride (CAS 1072946-44-1), a key building block in medicinal chemistry and materials science. Boronic acids, particularly those with amino and fluoro functionalities, are of significant interest for their utility in Suzuki-Miyaura coupling, the development of sensors for biological molecules, and their role in affinity chromatography. This guide details the physicochemical properties, synthesis, and characterization of this compound, offering field-proven insights into its handling and application. The protocols provided are based on established methodologies for this class of compounds, ensuring a self-validating system for researchers.
Introduction: The Significance of Fluorinated Aminophenylboronic Acids
Boronic acids and their derivatives are increasingly vital in drug discovery and development. Their unique ability to form reversible covalent bonds with diols makes them invaluable for targeting glycoproteins and for the development of glucose sensors. The introduction of a fluorine atom to the phenyl ring, as in 3-(Aminomethyl)-2-fluorophenylboronic acid, can significantly modulate the compound's acidity, reactivity, and pharmacokinetic properties. The aminomethyl group provides a versatile handle for further chemical modification and bioconjugation. This combination of functionalities makes CAS 1072946-44-1 a valuable tool for creating novel therapeutics and diagnostic agents.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl is essential for its effective use. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1072946-44-1 | [1] |
| Chemical Name | 3-(Aminomethyl)-2-fluorophenylboronic acid, hydrochloride | [1] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [1] |
| Molecular Weight | 205.42 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge |
Synthesis Pathway
The synthesis of aminophenylboronic acids typically involves a multi-step process. A common and effective strategy is the lithium-halogen exchange of a protected bromoaniline derivative, followed by quenching with a trialkyl borate and subsequent deprotection and hydrolysis.
Figure 1. Generalized synthetic workflow for 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl.
Experimental Protocol: Synthesis
This protocol is a representative example for the synthesis of aminophenylboronic acids and should be adapted and optimized for specific laboratory conditions.
-
Protection of the Starting Material: Begin with a suitable starting material, such as 1-bromo-2-fluoro-3-methylbenzene. The methyl group can be brominated and then converted to a protected amine.
-
Lithium-Halogen Exchange: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected bromo-aminomethyl intermediate in anhydrous THF and cool to -78 °C.
-
Borylation: Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C. Stir for 30 minutes, then add triisopropyl borate dropwise.
-
Quenching and Hydrolysis: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with aqueous HCl.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product can then be purified by recrystallization or column chromatography.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with a solution of HCl in ether or dioxane.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the aminomethyl group, and a broad signal for the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
¹¹B NMR: The boron NMR should display a single, broad peak characteristic of a boronic acid.
-
¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the single fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 3-(Aminomethyl)-2-fluorophenylboronic acid, the expected monoisotopic mass is approximately 169.07 Da for the free base. Electrospray ionization (ESI) in positive mode would likely show an [M+H]⁺ ion at m/z 170.08.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound. Boronic acids can be challenging to analyze by HPLC due to their potential for interactions with the stationary phase.
Figure 2. A typical HPLC workflow for the analysis of boronic acids.
The following is a general method that can be optimized for the analysis of 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl.
-
Column: A C18 reversed-phase column, such as an XSelect™ Premier HSS T3, is a suitable choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the compound in a mixture of water and acetonitrile.
Applications in Research and Drug Development
The unique structural features of 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl make it a valuable reagent in several areas of research.
-
Suzuki-Miyaura Coupling: As a boronic acid, it is a key coupling partner in palladium-catalyzed cross-coupling reactions to form C-C bonds, enabling the synthesis of complex molecular architectures.
-
Biosensors: The boronic acid moiety can reversibly bind to cis-diols, such as those found in carbohydrates. This property is exploited in the development of fluorescent sensors for glucose and other biologically important sugars. The presence of the fluorine atom can lower the pKa of the boronic acid, allowing for sensing at physiological pH.
-
Affinity Chromatography: Immobilized phenylboronic acids are used as affinity ligands for the purification of glycoproteins, and other cis-diol-containing biomolecules.
-
Medicinal Chemistry: The aminomethyl group serves as a point of attachment for building larger molecules, while the fluorophenylboronic acid core can be designed to interact with specific biological targets.
Handling and Storage
3-(Aminomethyl)-2-fluorophenylboronic acid, HCl should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.
Conclusion
3-(Aminomethyl)-2-fluorophenylboronic acid, HCl is a versatile and valuable chemical entity for researchers in drug discovery and materials science. Its synthesis, while requiring careful execution, follows established chemical principles. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring its quality and suitability for downstream applications. The unique combination of a reactive boronic acid, a modifiable amino group, and a modulating fluorine atom will continue to make this compound a valuable tool in the pursuit of novel scientific discoveries.
References
Synthesis of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
An In-depth Technical Guide to the
Abstract
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an aminomethyl group ortho to a fluorine atom and meta to a boronic acid, presents specific synthetic challenges. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound. We will delve into the strategic considerations behind the chosen route, provide detailed, step-by-step protocols, and discuss the critical parameters for ensuring high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize or utilize this versatile chemical entity.
Introduction: Significance and Synthetic Strategy
Arylboronic acids are of paramount importance in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of fluorine atoms and amine functionalities into these molecules can significantly modulate their physicochemical and pharmacological properties, making them highly sought-after in drug design. The title compound, this compound, is a prime example of such a multi-functionalized building block. The ortho-fluoro substituent can influence the acidity of the boronic acid and introduce favorable metabolic stability, while the meta-aminomethyl group provides a handle for further derivatization or direct interaction with biological targets.
The synthesis of aminophenylboronic acids often requires careful protection and deprotection strategies to avoid unwanted side reactions.[2][3] The presented synthetic approach is designed to be efficient and scalable, proceeding through key transformations including bromination, nucleophilic substitution, and metal-halogen exchange followed by borylation.
Proposed Synthetic Pathway
The overall synthetic strategy commences from commercially available 2-fluoro-3-methylbromobenzene and proceeds through three key steps:
-
Free-Radical Bromination: Introduction of a bromine atom at the benzylic position of the methyl group.
-
Nucleophilic Substitution: Displacement of the benzylic bromide with a protected amine equivalent, followed by deprotection.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange and subsequent reaction with a borate ester.
This pathway is illustrated in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-3-bromobenzene
This initial step involves the selective bromination of the benzylic methyl group of 2-fluoro-3-methyl-1-bromobenzene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.
Protocol:
-
To a solution of 2-fluoro-3-methyl-1-bromobenzene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(bromomethyl)-2-fluoro-3-bromobenzene.
Step 2: Synthesis of 2-(2-Fluoro-3-bromobenzyl)isoindoline-1,3-dione
The benzylic bromide is then converted to a protected amine using potassium phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, which can be readily deprotected in a subsequent step.
Protocol:
-
Dissolve 1-(bromomethyl)-2-fluoro-3-bromobenzene (1.0 eq) in dimethylformamide (DMF).
-
Add potassium phthalimide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-(2-fluoro-3-bromobenzyl)isoindoline-1,3-dione.
Step 3:
This final step involves a lithium-halogen exchange to replace the aryl bromide with a boronic acid moiety, followed by deprotection of the phthalimide group and salt formation. This is a one-pot procedure.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-(2-fluoro-3-bromobenzyl)isoindoline-1,3-dione (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70°C. The reaction mixture will typically turn a deep color.
-
Stir the mixture at -78°C for 1 hour.
-
Add trimethyl borate (B(OMe)₃) (3.0 eq) dropwise, again keeping the temperature below -70°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) at 0°C.
-
Heat the mixture to reflux for 4-6 hours to effect the deprotection of the phthalimide group.
-
Cool the reaction mixture and extract with diethyl ether to remove non-polar impurities.
-
The aqueous layer contains the desired product. The pH can be adjusted as needed, and the product can be isolated by lyophilization or by precipitation upon addition of a suitable organic solvent.
Data Summary
The following table summarizes the expected outcomes for the synthesis.
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) |
| 1 | 1-(Bromomethyl)-2-fluoro-3-bromobenzene | 2-Fluoro-3-methyl-1-bromobenzene | NBS, AIBN | 75-85 | >95 |
| 2 | 2-(2-Fluoro-3-bromobenzyl)isoindoline-1,3-dione | 1-(Bromomethyl)-2-fluoro-3-bromobenzene | Potassium phthalimide | 80-90 | >97 |
| 3 | This compound | 2-(2-Fluoro-3-bromobenzyl)isoindoline-1,3-dione | n-BuLi, B(OMe)₃, HCl | 60-70 | >98 |
Mechanistic Insights and Rationale
The choice of reagents and reaction conditions is critical for the success of this synthesis.
-
Benzylic Bromination: The use of NBS provides a low, steady concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. AIBN is a standard radical initiator that decomposes upon heating to generate radicals that propagate the chain reaction.
-
Phthalimide Protection: The Gabriel synthesis is a classic and reliable method for the synthesis of primary amines.[2][3] Phthalimide is an ideal protecting group as it is crystalline, stable, and can be removed under acidic or basic conditions.
-
Borylation via Lithium-Halogen Exchange: At low temperatures (-78°C), n-BuLi acts as a strong base to deprotonate the most acidic proton or as a nucleophile to undergo lithium-halogen exchange. In this case, the exchange with the aryl bromide is favored. The subsequent reaction with trimethyl borate forms a borate ester, which is then hydrolyzed with acid to the desired boronic acid. The acidic workup also serves to deprotect the phthalimide group and form the hydrochloride salt of the amine.[4]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The pathway described in this guide, starting from 2-fluoro-3-methylbromobenzene, offers a reliable and scalable method for obtaining this valuable building block in high purity. The strategic use of protecting groups and a well-orchestrated one-pot borylation/deprotection step are key to the efficiency of this synthesis. This guide provides the necessary details for researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.
References
A Comprehensive Spectroscopic and Structural Elucidation of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl: A Guide for Researchers
Introduction: The Significance of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl in Modern Drug Discovery
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a key building block in medicinal chemistry, offering a unique combination of functionalities that are highly sought after in the design of novel therapeutics. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a key feature in the design of inhibitors for enzymes such as proteasomes and serine proteases. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl group provides a site for further chemical modification and can influence solubility and pharmacokinetic properties. As the hydrochloride salt, the compound's stability and handling characteristics are often improved.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this important chemical entity effectively.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data. The key features of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl are:
-
A Phenyl Ring: A central aromatic scaffold.
-
A Boronic Acid Group (-B(OH)₂): Attached to C1 of the phenyl ring.
-
A Fluorine Atom (-F): Attached to C2 of the phenyl ring.
-
An Aminomethyl Group (-CH₂NH₃⁺): Attached to C3 of the phenyl ring, protonated in the hydrochloride salt form.
-
A Chloride Counter-ion (Cl⁻): Associated with the protonated aminomethyl group.
The interplay of these groups, particularly their electronic and steric effects, governs the chemical environment of each atom and thus their spectroscopic signatures.
Workflow for Spectroscopic Analysis
The comprehensive characterization of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl involves a suite of spectroscopic techniques. The logical workflow for this analysis is depicted below.
Figure 1: A typical workflow for the synthesis and structural elucidation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments is necessary for a complete assignment.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms. The expected signals are summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Couplings |
| ~8.0 - 8.5 | br s | 3H | -NH₃⁺ | The acidic protons of the ammonium group will likely be broad and exchange with residual water in the solvent. |
| ~7.4 - 7.8 | m | 3H | Ar-H | The aromatic protons will be in a complex multiplet pattern due to coupling with each other and with the ¹⁹F nucleus. |
| ~4.1 - 4.3 | t or br s | 2H | -CH₂- | The benzylic protons will likely appear as a triplet due to coupling with the -NH₃⁺ protons, though this may be broadened by quadrupole effects from the nitrogen and exchange. |
| ~8.0 - 9.0 | br s | 2H | -B(OH)₂ | The boronic acid protons are typically broad and their chemical shift is highly dependent on solvent, concentration, and water content. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is often a good choice for aminophenylboronic acids as it can solubilize the salt and the boronic acid protons are often observable. Adding a drop of D₂O will cause the -NH₃⁺ and -B(OH)₂ signals to disappear, confirming their assignment.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Key Couplings |
| ~160 - 165 (d, ¹JCF ≈ 240-250 Hz) | C-F | The carbon directly attached to the fluorine will show a large one-bond coupling constant. |
| ~130 - 140 | Ar-C | Aromatic carbons not directly attached to a heteroatom. |
| ~120 - 130 | Ar-C | Aromatic carbons influenced by the substituents. |
| ~115 - 125 (d, ²JCF ≈ 20-30 Hz) | Ar-C | The carbon ortho to the fluorine will show a two-bond coupling. |
| ~125 - 135 (d, ³JCF ≈ 5-10 Hz) | Ar-C | The carbon meta to the fluorine will show a three-bond coupling. |
| ~40 - 45 | -CH₂- | The benzylic carbon. |
| Not observed | C-B | The carbon attached to the boron atom is often broadened to the point of being unobservable due to the quadrupolar nature of the ¹¹B nucleus. |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -110 to -130 | m | The chemical shift is characteristic of an aryl fluoride. The multiplicity will arise from coupling to the aromatic protons. |
¹¹B NMR Spectroscopy
The boron NMR spectrum provides direct information about the coordination state of the boron atom.
| Predicted Chemical Shift (δ, ppm) | Linewidth | Rationale |
| +28 to +32 | Broad | This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boronic acid. The signal will be broad due to the quadrupolar nature of the ¹¹B nucleus.[1][2] |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200 - 3500 (broad) | O-H stretch | B(OH)₂ | The broadness is due to hydrogen bonding.[3] |
| ~2800 - 3100 (broad) | N-H stretch | -NH₃⁺ | Characteristic stretching of the ammonium group. |
| ~1600 and ~1475 | C=C stretch | Aromatic Ring | Typical aromatic ring vibrations. |
| ~1300 - 1400 | B-O stretch | B-O | A strong, characteristic absorption for boronic acids.[4][5] |
| ~1100 - 1200 | C-F stretch | C-F | A strong absorption characteristic of an aryl fluoride. |
| ~1000 - 1100 | B-C stretch | B-C | A weaker absorption for the boron-carbon bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Expected Observations:
-
Electrospray Ionization (ESI) in Positive Mode: The most likely observation will be the molecular ion corresponding to the free base, [M+H]⁺, where M is the free base (3-(Aminomethyl)-2-fluorophenyl)boronic acid. The expected m/z would be approximately 170.08.
-
Fragmentation Pattern: Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and boric acid (H₃BO₃). The aminomethyl group may lead to fragmentation at the benzylic position.
Experimental Protocols: A Guide to Data Acquisition
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific spectrometer being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.
Data Interpretation and Structural Confirmation: A Unified Approach
The definitive structural elucidation of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl requires a synergistic interpretation of all acquired spectroscopic data.
Figure 2: The convergence of data from multiple spectroscopic techniques to confirm the molecular structure.
Conclusion: A Predictive Framework for a Key Pharmaceutical Building Block
This technical guide provides a detailed predictive framework for the spectroscopic characterization of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl. By leveraging fundamental principles and comparative data from analogous structures, researchers can confidently approach the identification and quality control of this important molecule. The methodologies and interpretative guidance presented herein are intended to facilitate the seamless integration of this versatile building block into drug discovery and development pipelines, ultimately accelerating the journey towards novel therapeutics.
References
- 1. CN103483363A - Diverse chiral amino boric acid, preparation method and application thereof - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [chemicalbook.com]
- 4. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
The Subtle Power of a Single Atom: Understanding the Electronic Effects of Fluorine in Phenylboronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties can profoundly alter the physicochemical and pharmacological profile of a parent compound.[3][4] When applied to phenylboronic acids—a class of compounds renowned for their versatility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions—the introduction of fluorine imparts significant and often highly beneficial changes.[5][6] This guide provides an in-depth exploration of the electronic effects of fluorine in phenylboronic acids, elucidating the fundamental principles that govern their altered acidity, reactivity, and structural characteristics. We will delve into the interplay of inductive and resonance effects, their quantifiable impact on Lewis acidity (pKa), and the resulting implications for synthetic applications and drug design. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this critical class of fluorinated reagents.
Introduction: The Convergence of Fluorine and Boron Chemistry
Over the last half-century, fluorinated pharmaceuticals have become increasingly prevalent, now representing approximately 20-25% of all marketed drugs.[7][8] The small van der Waals radius of fluorine, combined with its extreme electronegativity, allows it to serve as a unique bioisostere for hydrogen or a hydroxyl group, while fundamentally altering a molecule's properties.[1][4] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[2][3]
Concurrently, phenylboronic acids have cemented their status as indispensable building blocks in organic synthesis. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions make them a favored tool for constructing the complex carbon-carbon bonds that form the backbone of many pharmaceutical agents.[5][6]
The fusion of these two fields—the strategic fluorination of phenylboronic acids—creates a powerful class of reagents. Understanding the electronic perturbations caused by fluorine is paramount to rationally designing molecules with tailored properties, whether for optimizing a drug candidate's pharmacokinetics or fine-tuning a catalyst's performance.[9][10]
The Fundamental Electronic Influence of Fluorine
The effect of a substituent on the electronic distribution within an aromatic ring can be deconstructed into two primary components: the inductive effect and the resonance effect. The Hammett equation provides a quantitative framework for understanding these contributions through substituent constants (σ).[11][12]
-
Inductive Effect (σI): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This effect, denoted as a positive Hammett constant, decreases with distance from the reaction center.
-
Resonance Effect (σR): The lone pairs on the fluorine atom can be donated into the π-system of the phenyl ring. This is an electron-donating effect, denoted by a negative Hammett constant.
Crucially, for fluorine, the inductive effect is significantly stronger than its resonance effect. However, the position of the fluorine atom on the phenyl ring determines the interplay between these two opposing forces, leading to distinct electronic consequences at the boronic acid moiety.
Positional Isomerism and Net Electronic Effect
The net effect of fluorine substitution is highly dependent on its position relative to the boronic acid group:
-
Para-Substitution: The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect. This results in the weakest net electron-withdrawing impact among the isomers.[8][13]
-
Meta-Substitution: The resonance effect is much weaker at the meta position, meaning the strong electron-withdrawing inductive effect dominates. This leads to a significant net withdrawal of electron density from the ring and the boronic acid group.[13]
-
Ortho-Substitution: The inductive effect is strongest at this proximal position. Furthermore, the potential for direct through-space interactions or the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid can further enhance its acidity.[13][14]
The following diagram illustrates this fundamental relationship.
Impact on Physicochemical Properties: Lewis Acidity (pKa)
The primary consequence of fluorine's electron-withdrawing nature is a significant increase in the Lewis acidity of the boronic acid group. Boronic acids are Lewis acids that accept a hydroxide ion to form a more stable, tetracoordinate boronate anion. The pKa of a boronic acid is the pH at which it is in equilibrium with this boronate form.
The electron-withdrawing fluorine substituent stabilizes the negative charge on the resulting boronate anion, shifting the equilibrium towards its formation and thus lowering the pKa (increasing acidity).[10][15] This effect is crucial for applications in biological systems, such as glucose sensing, where effective binding to diols at physiological pH (~7.4) is required. Many simple phenylboronic acids have pKa values well above this, but fluorination can lower the pKa into the desired range.[5][16]
The range of pKa values for fluorinated phenylboronic acids is approximately 6.17 to 8.77, with the specific value being highly dependent on the number and position of the fluorine substituents.[13]
| Compound | pKa Value | Reference(s) |
| Phenylboronic Acid | ~8.8 - 9.2 | [17][18] |
| 4-Fluorophenylboronic Acid | ~8.77 | [13] |
| 3-Fluorophenylboronic Acid | ~8.4 | [19] |
| 2-Fluorophenylboronic Acid | ~8.7 | [19] |
| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [5][16] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 | [5] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [13] |
| Table 1: Comparison of pKa values for selected phenylboronic acids. Note: pKa values can vary slightly based on experimental conditions. |
Consequences for Chemical Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organoboron compound and an organic halide. The electronic nature of the boronic acid plays a key role in the efficiency of the catalytic cycle, particularly in the transmetalation step.
While one might assume that the strong electron-withdrawing effect of fluorine would always accelerate the reaction, the reality is more nuanced.[20]
-
Potential for Slower Transmetalation: The increased Lewis acidity can lead to the formation of a more stable "ate" complex (R-B(OH)3-), which can sometimes slow down the rate of transmetalation to the palladium center.
-
Enhanced Stability and Selectivity: In some cases, the electron-deficient nature of fluorinated arylboronic acids can lead to cleaner reactions with fewer side products, such as protodeboronation (loss of the boronic acid group).[13]
-
Overcoming Inactive Substrates: For particularly inactive substrates like pentafluorophenylboronic acid, modified conditions using a combination of bases and silver oxide have been developed to promote the coupling reaction effectively.[21]
Ultimately, the impact of fluorination on a Suzuki coupling is system-dependent, but the altered electronics provide a handle for optimizing reaction conditions and outcomes.[22][23]
Synthesis and Characterization
The reliable synthesis and rigorous characterization of fluorinated phenylboronic acids are critical for their application.
General Synthetic Workflow
A common route to fluorinated phenylboronic acids involves a lithium-halogen exchange on a corresponding fluorinated aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid[5][16]
This protocol is adapted from the literature and illustrates a typical synthetic procedure.
Part A: Protection of the Amine
-
Dissolve 4-bromo-2-fluoroaniline in dichloromethane (DCM) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (as a base).
-
Slowly add acetyl chloride dropwise.
-
Allow the reaction to stir and warm to room temperature.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected intermediate, N-(4-bromo-2-fluorophenyl)acetamide.
Part B: Boronic Acid Formation
-
Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78°C.
-
Add trimethyl borate dropwise and continue stirring at -78°C for 2 hours, then allow to warm to room temperature overnight.
-
Cool the reaction to 0°C and quench by slow addition of aqueous HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and evaporate the solvent. The crude product can be purified by precipitation or chromatography to yield the final fluorinated phenylboronic acid.
Key Analytical Techniques
5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds.
-
¹⁹F NMR: This is an essential technique for any organofluorine chemist. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive.[24] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing unambiguous confirmation of its incorporation and position on the aromatic ring.[25][26] The chemical shift range for organofluorine compounds is broad, minimizing signal overlap.[25]
-
¹H and ¹³C NMR: Provide standard information about the proton and carbon framework of the molecule.
-
¹¹B NMR: Useful for studying the boron center itself. The chemical shift can provide information about the coordination state (trigonal vs. tetrahedral) of the boron atom.[27]
Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Prepare a sample by dissolving ~5-10 mg of the fluorinated phenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5mm NMR tube.
-
Select an appropriate reference standard if necessary, although modern spectrometers can reference internally. Trifluorotoluene is a common external standard.[24]
-
Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire the spectrum using a standard one-pulse experiment. Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is often sufficient.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction) to obtain the final ¹⁹F NMR spectrum.
5.2.2 Single-Crystal X-ray Diffraction (SXRD)
SXRD provides definitive proof of structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. For phenylboronic acids, it is particularly valuable for visualizing the dimeric hydrogen-bonding networks that are commonly formed between the boronic acid groups.[5][28][29]
Conclusion and Future Outlook
The electronic effects of fluorine in phenylboronic acids are a clear demonstration of how subtle atomic changes can have profound and predictable consequences. The strong, position-dependent electron-withdrawing nature of fluorine directly modulates the Lewis acidity of the boronic acid moiety. This, in turn, influences the compound's utility in critical synthetic reactions like the Suzuki-Miyaura coupling and its effectiveness in biological applications such as diol sensing. As the demand for more sophisticated and metabolically robust pharmaceuticals grows, the rational design of fluorinated building blocks will become even more critical. A deep, mechanistic understanding of the principles outlined in this guide is essential for any scientist aiming to harness the full potential of fluorine in drug discovery and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 13. mdpi.com [mdpi.com]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 25. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Influence of fluorine substituents on the NMR properties of phenylboronic acids | NanoBioMedical Centre | Adam Mickiewicz University in Poznan, Poland [cnbm-test.home.amu.edu.pl]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Introduction
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its physicochemical properties, paramount among which is its solubility. A comprehensive understanding of the solubility profile of this compound is critical for its effective application in drug design, formulation development, and synthetic chemistry. This guide provides a detailed exploration of the solubility characteristics of this compound, outlining the theoretical underpinnings and providing practical, step-by-step protocols for its empirical determination.
The structure of this compound, featuring a boronic acid moiety, an aminomethyl group, and a fluorine substituent on the phenyl ring, presents a unique combination of functionalities that govern its solubility. The boronic acid group is known for its ability to form reversible covalent bonds with diols and its tendency to exist in equilibrium with its cyclic anhydride, a trimeric boroxine. The aminomethyl group, protonated in the hydrochloride salt form, is anticipated to enhance aqueous solubility, particularly in acidic to neutral media. The fluorine atom can modulate the electronic properties and lipophilicity of the molecule, further influencing its solubility in various solvent systems.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing and understanding the solubility of this important compound. We will delve into the factors influencing its solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the analytical techniques required for accurate quantification.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a single value but rather a complex profile influenced by several interconnected factors. A thorough understanding of these factors is essential for designing meaningful solubility experiments and for interpreting the resulting data.
1. pH: The presence of both a Lewis acidic boronic acid group and a basic aminomethyl group makes the solubility of this compound highly pH-dependent. The hydrochloride salt form ensures that the aminomethyl group is protonated at acidic pH, which is expected to lead to higher aqueous solubility. As the pH increases, the aminomethyl group will be deprotonated, potentially reducing solubility. Conversely, at higher pH, the boronic acid can form a boronate anion, which may increase solubility. The interplay between the pKa of the aminomethyl group and the pKa of the boronic acid will define a complex pH-solubility profile.
2. Solvent System: The choice of solvent is a critical determinant of solubility. For this compound, a range of solvents from aqueous buffers to organic solvents and their mixtures are relevant for different applications. Generally, polar protic solvents are expected to be effective at solvating the ionic hydrochloride salt. The solubility in organic solvents will be influenced by the overall polarity of the molecule. Phenylboronic acids, for instance, exhibit good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons[1].
3. Temperature: Solubility is a thermodynamic quantity and is therefore temperature-dependent. For most solid solutes, solubility increases with increasing temperature. Characterizing the temperature-solubility relationship is crucial for applications such as crystallization and for assessing the stability of supersaturated solutions.
4. Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their thermodynamic solubility. It is also important to consider that boronic acids can dehydrate to form cyclic anhydrides (boroxines), which have different solubility properties[2].
5. Presence of Excipients: In the context of formulation development, the presence of excipients such as co-solvents, surfactants, and complexing agents can dramatically alter the solubility of the active pharmaceutical ingredient (API). For boronic acids, polyols like mannitol can form boronate esters, which can lead to a significant increase in aqueous solubility[3].
Experimental Determination of the Solubility Profile
A comprehensive assessment of the solubility profile involves determining both the kinetic and thermodynamic solubility of the compound under various conditions.
Part 1: Thermodynamic Solubility Determination
Thermodynamic solubility is the concentration of a solute in a saturated solution when the system is at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers with pH values ranging from 2 to 10. Also, prepare a selection of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide) and aqueous/organic mixtures.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent system. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is typically recommended. A visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable analytical solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility as mg/mL or mol/L for each solvent system and temperature. Plot the solubility as a function of pH to visualize the pH-solubility profile.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Part 2: Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution. This is often more relevant for early-stage drug discovery, where high-throughput screening is employed.
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same organic solvent.
-
Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This will induce precipitation of the compound if its solubility is exceeded.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The amount of precipitation can be measured using nephelometry (light scattering) or turbidimetry (absorbance).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in precipitation is observed.
Diagram: Workflow for Kinetic Solubility Assay
Caption: High-throughput workflow for kinetic solubility determination.
Analytical Quantification
Accurate and reliable quantification of the dissolved compound is the cornerstone of any solubility study. A stability-indicating HPLC method is essential for this purpose.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized to ensure good peak shape and retention of the analyte.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis[4][5]. The goal is to generate potential degradation products and demonstrate that they are well-resolved from the parent compound.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 80 °C for 48 hours |
| Photodegradation | Solution exposed to UV/Vis light (ICH Q1B) |
Interpreting the Solubility Profile: A Hypothetical Case Study
While specific experimental data for this compound is not publicly available, we can construct a hypothetical solubility profile based on the known chemistry of related compounds.
Expected pH-Solubility Profile:
-
Low pH (pH 2-4): High solubility is expected due to the protonation of the aminomethyl group, forming a highly water-soluble cationic species.
-
Mid-range pH (pH 5-8): As the pH increases towards the pKa of the aminomethyl group, deprotonation will occur, likely leading to a decrease in solubility.
-
High pH (pH > 9): At higher pH values, the boronic acid will be deprotonated to form the anionic boronate species. This may lead to an increase in solubility, resulting in a "U-shaped" pH-solubility profile.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent System | Predicted Solubility Range (mg/mL) | Rationale |
| 0.1 M HCl (pH 1) | > 50 | Fully protonated amine, high aqueous solubility. |
| Phosphate Buffer (pH 7.4) | 1 - 10 | Partial protonation of the amine; represents a physiologically relevant pH. |
| 0.1 M NaOH (pH 13) | 5 - 20 | Formation of the anionic boronate species enhances solubility. |
| Methanol | > 20 | Polar protic solvent capable of solvating the ionic compound. |
| Acetonitrile | 1 - 5 | Polar aprotic solvent, lower solvating power for the salt form. |
| Dichloromethane | < 0.1 | Non-polar solvent, poor solubility expected. |
Strategies for Solubility Enhancement
For applications where the intrinsic solubility of this compound is insufficient, several formulation strategies can be employed.
-
pH Adjustment: As indicated by the pH-solubility profile, adjusting the pH of the formulation to a region of higher solubility is a primary strategy.
-
Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of poorly soluble compounds.
-
Complexation: The addition of polyols (e.g., mannitol, sorbitol) can lead to the formation of more soluble boronate esters[3].
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the solid, which can improve the dissolution rate.
Conclusion
The solubility profile of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive framework for understanding the factors that influence its solubility and has detailed the experimental protocols necessary for its thorough characterization. By systematically evaluating the thermodynamic and kinetic solubility under a range of conditions and employing robust analytical methods, researchers can gain the insights needed to effectively utilize this versatile boronic acid derivative. The principles and methodologies outlined herein serve as a valuable resource for scientists and developers working with this and other ionizable pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. celerion.com [celerion.com]
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride: A Technical Guide for Drug Discovery Professionals
This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride. This document delves into the compound's foundational chemistry, synthesis, applications, and handling, providing the technical accuracy and field-proven insights necessary for its effective use in advanced drug discovery programs.
Part 1: Strategic Importance in Medicinal Chemistry
This compound is a strategically important building block in modern medicinal chemistry. Its trifunctional nature, featuring a boronic acid, a fluorine atom, and an aminomethyl group, provides a unique combination of reactivity and structural diversity that is highly valued in the synthesis of novel therapeutic agents.
The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis. This reaction's tolerance of a wide range of functional groups makes it an invaluable tool for constructing complex molecular scaffolds. The fluorine atom , positioned ortho to the boronic acid, significantly influences the molecule's electronic properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] The strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The aminomethyl group serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical modifications, such as amide bond formation or the introduction of other functional groups, which is crucial for exploring structure-activity relationships (SAR).
Part 2: Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A representative synthetic pathway is outlined below.
General Synthetic Workflow
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
A common synthetic approach involves the protection of the amine group of a starting material like 4-bromo-2-fluoroaniline, followed by a lithium-halogen exchange, reaction with an electrophilic boron source such as trimethyl borate, and subsequent acidic hydrolysis to yield the final product.[4]
Step 1: Amine Protection The amino group of 4-bromo-2-fluoroaniline is protected to prevent it from interfering with subsequent reactions. This can be achieved using various protecting groups, for example, by reacting with trimethylsilyl chloride.[4]
Step 2: Lithium-Halogen Exchange and Borylation The protected intermediate undergoes a lithium-halogen exchange, typically using n-butyllithium at low temperatures. The resulting organolithium species is then quenched with an electrophilic boron reagent like trimethyl borate to form the boronate ester.[4]
Step 3: Hydrolysis and Salt Formation Acidic hydrolysis of the boronate ester and removal of the protecting group, often in a single step with hydrochloric acid, yields this compound.[4]
Characterization
| Analysis Method | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ protons, and the ammonium protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbon bearing the boronic acid group. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the aromatic ring. |
| ¹¹B NMR | A broad signal indicative of the boronic acid moiety. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free amine boronic acid. |
| Purity (HPLC) | Typically ≥95% for use in demanding synthetic applications. |
Part 3: Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.[5][6]
Case Study: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
This reagent is frequently employed in Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds of kinase inhibitors, a significant class of anticancer agents.
Figure 2: A representative workflow illustrating the use of this compound in the synthesis of a kinase inhibitor.
Experimental Considerations:
-
Catalyst and Conditions: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For fluorinated arylboronic acids, specific conditions may be required to achieve optimal yields and minimize side reactions.[7]
-
Stability of the Boronic Acid: While boronic acids are versatile, they can be prone to degradation under certain reaction conditions, such as protodeboronation.[8] The use of boronic esters, such as pinacol esters, can sometimes offer enhanced stability.[9] However, the hydrochloride salt form of the title compound generally provides good stability for storage and handling.
Part 4: Handling, Storage, and Safety
Handling:
-
This compound should be handled in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid generating and inhaling dust.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The compound is moisture-sensitive and should be protected from humidity to prevent decomposition.[4]
-
For long-term storage, refrigeration under an inert atmosphere is recommended.
Safety:
-
As with all chemical reagents, consult the Safety Data Sheet (SDS) before use.
-
The toxicological properties may not be fully characterized; therefore, it should be handled with care.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
An In-Depth Technical Guide to the Discovery and History of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, materials science, and agrochemicals. Fluorinated boronic acids, a unique class of organoboron compounds, have emerged as indispensable building blocks in modern synthetic chemistry. Their distinct electronic properties, conferred by the presence of fluorine atoms, significantly influence their reactivity and the characteristics of the resulting molecules. This in-depth guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of fluorinated boronic acids. We will explore the seminal scientific contributions that established this field, detail key synthetic methodologies with an emphasis on the rationale behind experimental choices, and present their diverse applications, particularly in the realm of drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique potential of fluorinated boronic acids in their scientific endeavors.
The Genesis of a Powerful Partnership: A Historical Perspective
The journey to the development of fluorinated boronic acids is a tale of two parallel streams of chemical innovation converging: the challenging isolation and taming of elemental fluorine and the discovery of the versatile boronic acid functionality.
The Dawn of Fluorine Chemistry
The story of fluorine is one of perseverance and peril. Early attempts to isolate this highly reactive element in the 19th century were fraught with danger, leading to several "fluorine martyrs" who were either killed or blinded in their pursuit.[1] It wasn't until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine via electrolysis, a feat that earned him the Nobel Prize in Chemistry.[2] The subsequent development of safer handling techniques and fluorinating agents paved the way for the exploration of organofluorine chemistry.[3] The introduction of fluorine into organic molecules was found to impart remarkable properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after element in drug design.[4][5]
The Rise of Boronic Acids
Boronic acids were first synthesized in 1860 by Edward Frankland.[6] However, their synthetic utility remained largely underexplored for nearly a century. The landscape of organic synthesis was dramatically reshaped with the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction, which efficiently forges carbon-carbon bonds between organoboron compounds and organic halides, earned its developers the Nobel Prize in Chemistry in 2010 and solidified the importance of boronic acids as indispensable synthetic intermediates.[7]
The Synergistic Union: The Emergence of Fluorinated Boronic Acids
The convergence of these two fields—organofluorine and organoboron chemistry—gave rise to fluorinated boronic acids. While a definitive "discovery" paper for the entire class is difficult to pinpoint, the increasing availability of fluorinated aromatics and the growing appreciation for the utility of boronic acids in the latter half of the 20th century led to their gradual emergence. Early reports of Suzuki-Miyaura couplings involving simple fluorinated arylboronic acids began to appear, demonstrating the feasibility and utility of this new class of reagents.[8][9] The true explosion of interest in fluorinated boronic acids, however, has occurred in the last few decades, driven by the insatiable demand for novel fluorinated molecules in drug discovery and materials science.[10]
The Synthetic Arsenal: Crafting Fluorinated Boronic Acids
The synthesis of fluorinated boronic acids requires careful consideration of the fluorine substitution pattern and the reactivity of the starting materials. Several key strategies have been developed, each with its own set of advantages and mechanistic nuances.
From Fluorinated Aryl Halides: The Grignard and Organolithium Pathways
One of the most traditional and widely used methods for preparing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate. This approach is readily adaptable for the synthesis of fluoroaryl boronic acids.
This protocol outlines the synthesis of 4-fluorophenylboronic acid from 4-bromofluorobenzene. The key is the formation of a Grignard reagent, which is then quenched with a borate ester.
Diagrammatic Workflow:
References
- 1. fluoropolymers.eu [fluoropolymers.eu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Electrophilic fluorination nucleophilic addition reaction mediated by Selectfluor Mechanistic studies and new applications | Genomics Research Center Academia Sinica [genomics.sinica.edu.tw]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. researchgate.net [researchgate.net]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel biaryl compounds. These application notes delve into the mechanistic nuances, substrate-specific challenges, and strategic considerations for achieving high-yield and selective couplings. Detailed, field-proven protocols for both conventional and microwave-assisted reactions are presented, accompanied by data-driven recommendations for catalyst, ligand, base, and solvent selection. The causality behind experimental choices is explained to empower users to troubleshoot and adapt the methodologies for their specific synthetic targets.
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The specific substrate, (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl, offers a unique trifecta of functionalities: a reactive boronic acid for C-C bond formation, a primary aminomethyl group for further derivatization or as a key pharmacophoric element, and an ortho-fluorine atom which can modulate the physicochemical properties and metabolic stability of the final compound.[4]
However, the inherent structural features of this substrate present a distinct set of challenges that must be addressed for successful coupling:
-
The Amine Functionality: The primary amine of the aminomethyl group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[5]
-
The Boronic Acid Hydrochloride Salt: The HCl salt form necessitates the use of a sufficient excess of base to both neutralize the salt and activate the boronic acid for the transmetalation step.
-
Steric and Electronic Effects: The ortho-fluorine atom, while beneficial in the final product, can influence the steric and electronic environment around the boronic acid, impacting the reaction kinetics.
This guide will provide a detailed roadmap to navigate these challenges and successfully employ (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl in your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination, which are fundamental to the carbon-carbon bond formation process.
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]
Strategic Considerations for Coupling with (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium catalyst and its associated ligand is paramount, especially when dealing with challenging substrates. For sterically hindered and potentially coordinating substrates like (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[1][5]
| Catalyst/Ligand System | Key Features & Recommendations |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst, particularly for less demanding couplings. May require higher catalyst loadings for this substrate. |
| Pd(dppf)Cl₂ | The dppf ligand's wide bite angle can be advantageous. Often a good starting point for optimization. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Highly recommended for challenging substrates. Their steric bulk and electron-donating properties can overcome catalyst inhibition by the amine group and facilitate coupling of sterically hindered partners.[8] |
| N-Heterocyclic Carbene (NHC) Ligands | Offer high stability and activity, particularly for sterically demanding couplings. Can be a powerful alternative to phosphine ligands.[5] |
Expert Insight: For initial screenings with (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl, a catalyst system comprising Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos or SPhos is a robust starting point. These ligands have demonstrated efficacy in couplings involving substrates with amine functionalities.
The Critical Role of the Base
The choice and stoichiometry of the base are critical for this specific substrate due to its hydrochloride salt form. A minimum of three equivalents of base is typically required: one to neutralize the HCl, and at least two to facilitate the formation of the active boronate species for transmetalation.
| Base | Properties and Recommendations |
| K₂CO₃ or Cs₂CO₃ | Commonly used and effective inorganic bases. Often used in aqueous solvent mixtures. |
| K₃PO₄ | A stronger base that can be particularly effective for less reactive aryl chlorides or hindered substrates. |
| t-BuOK | A very strong base, often used in anhydrous conditions with sterically demanding substrates.[5] |
Experimental Causality: The use of an aqueous solution of a carbonate or phosphate base is often a good starting point as it can aid in the dissolution of the boronic acid salt and facilitate the formation of the active boronate species.
Solvent Systems: Balancing Solubility and Reactivity
The solvent system must be chosen to ensure the solubility of all reactants and facilitate the catalytic cycle. Aprotic polar solvents, often in combination with water, are commonly employed.
| Solvent System | Recommendations |
| Dioxane/H₂O | A widely used and effective solvent system for a broad range of Suzuki couplings. |
| Toluene/H₂O | Another common biphasic system, particularly for reactions at higher temperatures. |
| DMF or DMAc | Can be beneficial for dissolving less soluble reactants, especially in microwave-assisted reactions. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific aryl halide coupling partners.
Protocol 1: Conventional Heating
Figure 2: Workflow for Conventional Suzuki-Miyaura Coupling. This diagram outlines the key steps from reaction setup to product purification for a standard, conventionally heated reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl (1.2 mmol), and the chosen base (e.g., K₂CO₃, 3.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (0.5 mmol), (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl (0.6 mmol), and the chosen base (e.g., K₃PO₄, 1.5 mmol).
-
Solvent and Catalyst: Add the solvent (e.g., 5 mL of DMF) and the palladium catalyst (e.g., a pre-catalyst like XPhos Pd G3, 0.01-0.025 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional heating protocol.
Safety Note: When performing reactions under microwave conditions, always use appropriate pressure-rated vials and operate the instrument behind a blast shield.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low temperature | Use a more active catalyst/ligand system (e.g., Buchwald pre-catalyst). Increase the amount of base. Increase the reaction temperature. |
| Protodeborylation | Presence of excess water; Prolonged reaction time | Use a boronic ester or perform the reaction under anhydrous conditions. Optimize the reaction time to minimize exposure to harsh conditions. |
| Homocoupling of Boronic Acid | Presence of oxygen; In situ reduction of Pd(II) to Pd(0) | Ensure thorough degassing of the reaction mixture. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). |
| Formation of Byproducts | Side reactions involving the amine group | Consider N-protection of the aminomethyl group (e.g., with a Boc group) if other strategies fail. |
Conclusion
The Suzuki-Miyaura coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl is a powerful tool for the synthesis of novel biaryl compounds with significant potential in drug discovery and materials science. By carefully considering the choice of catalyst, ligand, base, and solvent, the challenges associated with this substrate can be effectively overcome. The protocols provided in this guide offer a solid foundation for successful and high-yielding cross-coupling reactions. Further optimization tailored to the specific aryl halide partner will ensure the robust and efficient production of the desired biaryl products.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-(Aminomethyl)-2-fluorophenyl)boronic acid in Medicinal Chemistry
Introduction:
(3-(Aminomethyl)-2-fluorophenyl)boronic acid is a versatile and strategically designed building block for medicinal chemistry and drug discovery. Its unique trifunctional nature—a nucleophilic aminomethyl group, an electron-withdrawing fluoro substituent, and a synthetically malleable boronic acid—offers a powerful toolkit for the synthesis of complex molecular architectures. The ortho-fluoro substituent modulates the Lewis acidity and reactivity of the boronic acid, while the meta-aminomethyl group provides a key vector for pharmacophore elaboration, solubility enhancement, and interaction with biological targets. These features make it an invaluable reagent for constructing novel kinase inhibitors, protease inhibitors, and other targeted therapeutics. This guide provides an in-depth exploration of its applications, key theoretical considerations, and detailed protocols for its use in contemporary medicinal chemistry.
Unique Physicochemical Properties and Rationale for Use
The utility of (3-(Aminomethyl)-2-fluorophenyl)boronic acid stems from the interplay of its constituent functional groups:
-
Ortho-Fluoro Group: The presence of a fluorine atom adjacent to the boronic acid has several profound effects. Fluorine's strong electron-withdrawing nature increases the Lewis acidity of the boron center. This enhanced acidity can be crucial for stronger interactions with biological targets, such as the active site serine of a protease, or for facilitating certain catalytic reactions.[1] This substitution can also influence the conformational preference of the phenyl ring and provide a site for metabolic blocking, potentially improving the pharmacokinetic profile of a drug candidate.
-
Meta-Aminomethyl Group: This functional group serves as a versatile handle for synthetic diversification. It can be acylated, sulfonated, or used in reductive amination to introduce a wide array of pharmacophoric elements. The basicity of the amine can also be leveraged to improve the aqueous solubility of intermediates and final compounds, a critical parameter in drug development. Furthermore, the aminomethyl group can form key hydrogen bonds or salt bridges with amino acid residues in a protein's binding pocket.
-
Intramolecular Interactions: The proximity of the aminomethyl and boronic acid groups allows for the potential of an intramolecular dative B-N bond, particularly in the boronate form.[2] This interaction can modulate the reactivity of the boronic acid in solution, and in some cases, protect it from degradation pathways like protodeboronation. However, in protic solvents, this interaction may be in competition with solvent insertion.[2]
PART I: Core Applications in Medicinal Chemistry
Application 1: Scaffold for Kinase Inhibitors via Suzuki-Miyaura Coupling
The primary application of (3-(Aminomethyl)-2-fluorophenyl)boronic acid is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors.[5][6][7][8] The aminomethyl group can be protected (e.g., with a Boc group) prior to coupling to prevent side reactions and then deprotected to allow for the introduction of a pharmacophore that targets a specific region of the kinase.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: Workflow for synthesizing kinase inhibitors.
Protocol 1: N-Boc Protection of (3-(Aminomethyl)-2-fluorophenyl)boronic acid
Causality: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the primary amine as it is stable to the basic conditions of the subsequent Suzuki-Miyaura coupling but can be readily removed under acidic conditions without affecting the boronic acid moiety.
-
Reaction Setup: In a round-bottom flask, dissolve (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 equiv) portion-wise with stirring.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dioxane dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the N-Boc protected boronic acid.
Protocol 2: Suzuki-Miyaura Coupling with a Heterocyclic Halide
Causality: The choice of catalyst, ligand, and base is critical for an efficient coupling, especially with an electron-rich boronic acid that may be prone to protodeboronation. A catalyst system like Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. The use of a mild base like potassium carbonate helps to minimize degradation of the boronic acid.
-
Reaction Setup: To a dry Schlenk flask, add the N-Boc protected (3-(aminomethyl)-2-fluorophenyl)boronic acid (1.2 equiv), the heterocyclic halide (e.g., a 4-chloro-quinazoline, 1.0 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, good for a variety of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Mild conditions to prevent boronic acid degradation. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for catalytic turnover. |
Application 2: Synthesis of Novel Benzoxaboroles
Benzoxaboroles are a class of boron-containing heterocycles with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][9][10][11] (3-(Aminomethyl)-2-fluorophenyl)boronic acid can serve as a precursor to novel substituted benzoxaboroles, where the aminomethyl group is incorporated into the final structure, offering a point for further modification or interaction with the biological target. The synthesis typically involves the reduction of a 2-formylphenylboronic acid, which can be derived from the target molecule.
Logical Workflow for Benzoxaborole Synthesis:
Caption: Synthesis of substituted benzoxaboroles.
Application 3: Development of Protease Inhibitors
Boronic acids are well-established as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4][12][13][14][15] The aminomethyl and fluoro substituents of (3-(Aminomethyl)-2-fluorophenyl)boronic acid can be used to fine-tune the binding affinity and selectivity for a target protease. The aminomethyl group can be elaborated into a larger peptide-like structure to interact with the S1-S4 pockets of the enzyme.
Table 2: Potential for Protease Inhibition
| Feature of Boronic Acid | Role in Protease Inhibition |
| Boronic Acid Moiety | Forms a reversible covalent bond with the active site serine. |
| Ortho-Fluoro Group | Increases Lewis acidity for stronger interaction with serine. |
| Aminomethyl Group | Can be extended to mimic peptide side chains for binding in protease pockets. |
PART II: Advanced Protocols and Considerations
N-Acetylation for Library Synthesis
For creating a library of analogs, the aminomethyl group can be easily acetylated.
-
Reaction Setup: Dissolve (3-(Aminomethyl)-2-fluorophenyl)boronic acid (1.0 equiv) in tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv).
-
Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.1 equiv) dropwise.
-
Reaction and Workup: Allow to warm to room temperature and stir for 2-4 hours. Filter off the triethylamine hydrochloride salt and concentrate the filtrate. The product can be purified by chromatography or recrystallization.
Conversion to Potassium Trifluoroborate Salt
For improved stability, ease of handling, and resistance to protodeboronation, the boronic acid can be converted to its corresponding potassium trifluoroborate salt.[16][17][18]
-
Dissolution: Dissolve (3-(Aminomethyl)-2-fluorophenyl)boronic acid (1.0 equiv) in methanol.
-
Salt Formation: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. The potassium trifluoroborate salt will precipitate from the solution.
-
Isolation: Collect the solid by filtration, wash with cold methanol and then diethyl ether, and dry under vacuum.
References
- 1. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 15. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Biaryl Synthesis
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical development and materials science. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This guide focuses on a specific, yet increasingly critical, class of reagents within this reaction: fluorinated boronic acids. The deliberate incorporation of fluorine atoms into arylboronic acids is not a trivial modification; it is a strategic decision that can profoundly influence the physicochemical and pharmacological properties of the resulting biaryl compounds.[3][4][5]
In drug discovery, the presence of fluorine can enhance metabolic stability, improve lipophilicity and membrane permeability, and increase binding affinity to target proteins.[4][5][6] For material scientists, fluorinated biaryls can lead to materials with unique thermal stability, dielectric constants, and refractive indices, making them suitable for applications in electronics and optics.[7] This document, authored for the discerning researcher, provides a comprehensive overview of the rationale, mechanistic nuances, and practical execution of Suzuki-Miyaura couplings involving fluorinated boronic acids.
The Impact of Fluorination on Boronic Acid Reactivity and Stability
The introduction of fluorine substituents onto the aryl ring of a boronic acid imparts distinct electronic properties that modulate its reactivity in the Suzuki-Miyaura catalytic cycle. Understanding these effects is paramount for reaction optimization and troubleshooting.
Enhanced Lewis Acidity and its Implications:
Fluorine's high electronegativity leads to a more electron-deficient aryl ring and, consequently, an increase in the Lewis acidity of the boron center.[1][8] This heightened acidity can be advantageous, potentially influencing the transmetalation step of the catalytic cycle.[9] However, this same property can also present challenges. Highly electron-deficient boronic acids are more susceptible to an undesirable side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, such as water.[1][8]
The "Ortho Effect":
The position of the fluorine substituent plays a crucial role. An ortho-fluorine substituent can lead to a more pronounced increase in acidity, potentially due to the formation of an intramolecular hydrogen bond between the fluorine and the boronic acid hydroxyl group.[1] This can influence the rate and efficiency of the cross-coupling reaction.
Mitigating the "2-Pyridyl Problem":
In the case of pyridylboronic acids, the Lewis basicity of the nitrogen atom can lead to coordination with the palladium catalyst, inhibiting its activity. This is often referred to as the "2-pyridyl problem".[9][10] The introduction of a fluorine atom at the 2-position of the pyridine ring reduces the electron density and, therefore, the Lewis basicity of the nitrogen. This mitigation of catalyst inhibition can lead to significantly improved reaction outcomes.[9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the fluorinated boronic acid in this context) and an organohalide. The generally accepted mechanism proceeds through three key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the fluorinated boronic acid forms a boronate species. This species then transfers the fluorinated aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired fluorinated biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols: A Guide to Successful Synthesis
The success of a Suzuki-Miyaura coupling with a fluorinated boronic acid is highly dependent on the careful selection of reaction parameters. The following protocols provide a robust starting point for a variety of substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
This protocol is suitable for a wide range of fluorinated arylboronic acids and aryl halides.
Materials:
-
Fluorinated arylboronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF; 2.0-3.0 equivalents)
-
Degassed solvent (e.g., dioxane, toluene, DMF, or an aqueous mixture)
-
Inert gas supply (Argon or Nitrogen)
-
Flame-dried Schlenk flask or sealable reaction vial
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add the fluorinated arylboronic acid, the aryl halide, the base, the palladium catalyst, and the ligand (if used).[10][11]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[10][11]
-
Add the degassed solvent via syringe.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.[10][12]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often significantly reduce reaction times and improve yields, particularly for challenging couplings.[11]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the fluorinated arylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-10 mol%).[11]
-
Add the appropriate degassed solvent.
-
Seal the vial with a cap.[11]
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).[11]
-
After the reaction is complete, cool the vial to room temperature before opening.
-
Proceed with the work-up and purification as described in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table outlines common issues encountered when working with fluorinated boronic acids and suggests potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Screen different palladium catalysts and ligands.[11] - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, KF).[11] - Increase the reaction temperature.[11] - Consider using a more reactive aryl halide (I > Br > Cl). |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature- Highly electron-deficient boronic acid | - Use anhydrous solvents or a controlled amount of water.[8] - Optimize for shorter reaction times, possibly using microwave heating.[11] - Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[1][8] |
| Formation of Homocoupled Products | - Presence of oxygen- Side reactions of the boronic acid | - Ensure the reaction is set up under a strictly inert atmosphere.[12] - Thoroughly degas all solvents before use.[12] - Adjust the stoichiometry of the reactants. |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source- Side reactions of the palladium intermediate | - Ensure anhydrous conditions. - Screen different ligands, as some can promote dehalogenation. |
Data Presentation: Comparative Performance
The choice of reaction conditions can significantly impact the yield of the desired biaryl product. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various fluorinated boronic acids with different aryl halides under optimized conditions. Note that direct comparisons can be challenging due to variations in reaction conditions across different studies.[10]
| Fluorinated Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [11] |
| 4-Fluorophenylboronic acid | 2-Chloropyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 16 | 92 | [12] |
| 2,4-Bis(trifluoromethyl)phenylboronic Acid | 4-Iodotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 8 | 88 | [13] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄/Ag₂O | CsF | DME | 70 | 24 | >90 | [14][15] |
| 3,5-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 6 | 95 | [2] |
Conclusion and Future Outlook
Fluorinated boronic acids are invaluable reagents for the synthesis of biaryl compounds, offering a gateway to molecules with enhanced properties for pharmaceutical and materials science applications. A thorough understanding of the electronic effects of fluorine on the reactivity and stability of these compounds, coupled with careful optimization of the Suzuki-Miyaura reaction conditions, is essential for successful synthesis. As the demand for complex, fluorinated molecules continues to grow, the development of new and more efficient protocols for their synthesis will remain a vibrant area of research. The strategic use of more stable organoboron reagents, such as MIDA boronates or organotrifluoroborates, may also offer solutions to some of the inherent challenges associated with fluorinated boronic acids.[10][16]
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for constructing C(sp²)–C(sp²) bonds in pharmaceutical and materials science research.[1][2] This guide provides a comprehensive analysis and detailed protocols for the palladium-catalyzed coupling of a structurally complex building block, (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride. This substrate presents unique challenges due to steric hindrance from the ortho-fluoro substituent, potential for catalyst inhibition by the aminomethyl group, and the need to manage the hydrochloride salt form. We will dissect the substrate's reactivity, provide a rationale for selecting optimal palladium precatalysts, ligands, and bases, and offer field-proven experimental protocols to empower researchers to achieve high-yield, reproducible outcomes.
Deconstructing the Challenge: Substrate Reactivity Profile
The successful coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl hinges on a nuanced understanding of its structural features, each of which influences the catalytic cycle differently.
-
Steric Hindrance (ortho-Fluoro Group): The fluorine atom at the C2 position introduces significant steric bulk adjacent to the C-B bond. This can impede the critical transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[3] Furthermore, bulky ortho substituents can slow the final reductive elimination step, which forms the desired biaryl product.[1]
-
Electronic Effects (ortho-Fluoro Group): As a strongly electron-withdrawing substituent, the fluorine atom decreases the nucleophilicity of the ipso-carbon, potentially slowing the transmetalation rate.
-
Catalyst Interaction (Aminomethyl Group): The primary amine of the aminomethyl group is a Lewis base and can coordinate to the palladium center. This coordination can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction. The substrate is supplied as an HCl salt, meaning the amine is protonated (-CH₂NH₃⁺Cl⁻). While this protects the catalyst from the free amine initially, it necessitates the use of a sufficient amount of base to neutralize the salt before the amine can (undesirably) interact with the catalyst or to liberate the boronic acid for reaction.
-
Boronic Acid Stability: Arylboronic acids, particularly those with electron-withdrawing groups, can be susceptible to side reactions. The most common is protodeboronation, a process where the C-B bond is cleaved by a proton source, often catalyzed by the base or residual palladium species, leading to the formation of 1-fluoro-2-methylaniline as a byproduct.[4][5]
A logical workflow for addressing these challenges is essential for successful coupling.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Selection of Base and Solvent Systems for Suzuki-Miyaura Coupling with (3-(Aminomethyl)-2-fluorophenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal base and solvent system for the successful coupling of a particularly challenging substrate: (3-(aminomethyl)-2-fluorophenyl)boronic acid. This substrate presents a unique combination of steric hindrance from the ortho-fluoro substituent and potential for side reactions involving the aminomethyl group, necessitating a carefully considered approach to reaction design.
The inherent challenges with this substrate stem from two primary sources:
-
Steric Hindrance: The fluorine atom at the ortho position can sterically impede the approach of the palladium catalyst and the coupling partner, potentially slowing down the transmetalation and reductive elimination steps of the catalytic cycle.[3]
-
Functional Group Compatibility: The primary amine of the aminomethyl group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, under certain conditions, the amine can undergo side reactions.
This guide will delve into the mechanistic considerations behind base and solvent selection, provide experimentally validated protocols, and offer troubleshooting strategies to overcome common challenges associated with this transformation.
Mechanistic Insights: The Critical Role of Base and Solvent
The success of a Suzuki-Miyaura coupling is intrinsically linked to the judicious choice of base and solvent. These components are not mere spectators in the reaction but play active roles in the catalytic cycle.[4][5][6]
The Function of the Base
The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid for transmetalation.[1][7][8] This is achieved through the formation of a more nucleophilic boronate species (RB(OH)3⁻), which readily transfers its organic group to the palladium(II) center.[8][9] The choice of base can significantly influence reaction rates and yields. Key considerations include:
-
Strength (pKa): The base must be strong enough to deprotonate the boronic acid but not so strong as to promote unwanted side reactions. For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[10] Stronger bases like sodium tert-butoxide (NaOtBu) may be necessary for less reactive coupling partners but can increase the risk of side reactions.
-
Solubility: The solubility of the base in the chosen solvent system is crucial for its effectiveness. Inorganic bases often have limited solubility in purely organic solvents, which can be overcome by using aqueous mixtures or phase-transfer catalysts.
-
Cation Effects: The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can also influence the reaction. Cesium salts, for instance, are often found to accelerate Suzuki-Miyaura couplings, an effect attributed to the high solubility of cesium boronate salts and the ability of the large, soft Cs⁺ cation to facilitate the reductive elimination step.
The Influence of the Solvent
The solvent plays a multifaceted role in the Suzuki-Miyaura coupling, impacting catalyst stability, reagent solubility, and reaction kinetics.[4][5][6][11] Key solvent properties to consider include:
-
Polarity: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle.[12] Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are commonly used.[11] However, for some substrates, nonpolar solvents like toluene can be effective.[13]
-
Protic vs. Aprotic: Protic solvents, particularly water, are often used in combination with organic solvents (e.g., dioxane/water, THF/water).[14] The presence of water can enhance the solubility of inorganic bases and facilitate the formation of the active boronate species.
-
Coordinating Ability: Solvents with strong coordinating abilities can compete with the desired ligands for binding to the palladium center, potentially inhibiting the reaction.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Base and Solvent Systems
Based on literature precedent and internal optimization studies for sterically hindered and functionalized boronic acids, the following base and solvent systems are recommended for the coupling of (3-(aminomethyl)-2-fluorophenyl)boronic acid.
| System | Base (equivalents) | Solvent System (v/v) | Typical Temperature (°C) | Notes |
| A | K₂CO₃ (2.0-3.0) | 1,4-Dioxane / H₂O (4:1 to 10:1) | 80-100 | A general and mild starting point. Good for a wide range of coupling partners. |
| B | K₃PO₄ (2.0-3.0) | Toluene or 1,4-Dioxane | 90-110 | A stronger inorganic base, often effective when System A is sluggish. |
| C | Cs₂CO₃ (2.0-3.0) | 1,4-Dioxane / H₂O (10:1) | 80-100 | Can provide enhanced reactivity due to the cesium effect. |
| D | CsF (2.0-3.0) | 1,2-Dimethoxyethane (DME) | 80-90 | A fluoride-based system that can be particularly effective for challenging couplings. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (3-(aminomethyl)-2-fluorophenyl)boronic acid. Optimization may be required depending on the specific aryl halide used.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol A: Potassium Carbonate in Dioxane/Water
Materials:
-
(3-(Aminomethyl)-2-fluorophenyl)boronic acid (1.0 eq)
-
Aryl halide (1.0-1.2 eq)
-
Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
Procedure:
-
To a Schlenk flask, add (3-(aminomethyl)-2-fluorophenyl)boronic acid, the aryl halide, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: Potassium Phosphate in Toluene
Materials:
-
(3-(Aminomethyl)-2-fluorophenyl)boronic acid (1.0 eq)
-
Aryl halide (1.0-1.2 eq)
-
Pd₂(dba)₃ (0.01-0.02 eq)
-
SPhos or XPhos (0.02-0.04 eq)
-
K₃PO₄ (3.0 eq)
-
Toluene (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add K₃PO₄ to a Schlenk flask.
-
Add (3-(aminomethyl)-2-fluorophenyl)boronic acid, the aryl halide, Pd₂(dba)₃, and the phosphine ligand.
-
Add degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst system. | Switch to a more active ligand such as SPhos or XPhos.[3] |
| Increase the reaction temperature. | ||
| Use a stronger base like K₃PO₄ or Cs₂CO₃. | ||
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is freshly opened or dried. |
| Consider using the boronic ester (e.g., pinacol ester) of the substrate. | ||
| Side Reactions | Amine coordination to the palladium catalyst. | Protect the aminomethyl group as a carbamate (e.g., Boc) or amide if compatible with the overall synthetic route. |
| Use a ligand that is less susceptible to displacement by the amine. |
Conclusion
The successful Suzuki-Miyaura coupling of (3-(aminomethyl)-2-fluorophenyl)boronic acid is highly achievable with careful consideration of the base and solvent system. The protocols and strategies outlined in this application note provide a robust starting point for researchers. By understanding the mechanistic roles of the reaction components and employing a systematic approach to optimization, high yields of the desired biaryl products can be obtained, facilitating the synthesis of complex molecules for a variety of applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride in Drug Discovery
Abstract
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a versatile and strategically important building block in modern medicinal chemistry. Its unique trifunctional nature—a reactive boronic acid, a metabolically robust fluorine atom, and a nucleophilic aminomethyl group—offers a powerful toolkit for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's properties, its strategic applications in drug design, and detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, from catalyst selection to the potential need for amine protection, to empower researchers to effectively integrate this valuable reagent into their drug discovery workflows.
Compound Profile and Strategic Value
This compound is a specialized reagent designed for precision and versatility in synthetic and medicinal chemistry. Understanding the contribution of each functional group is key to leveraging its full potential.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1072946-44-1 | [1][2][3] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [1] |
| Molecular Weight | 205.42 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Sealed in dry, Room Temperature. | [2] |
The Boronic Acid Moiety: The Reactive Hub
The boronic acid group is the cornerstone of this reagent's utility. Boronic acids and their derivatives are exceptionally valuable in pharmaceutical synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[4] This reaction forms a carbon-carbon bond, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[5] Beyond C-C bond formation, the boronic acid moiety itself is a key pharmacophore. Its empty p-orbital allows it to form a reversible covalent bond with the hydroxyl group of serine residues in enzyme active sites, making it a powerful "warhead" for designing potent enzyme inhibitors.[6][7] The proteasome inhibitor bortezomib (Velcade®), a landmark boron-containing drug, exemplifies this principle by targeting the N-terminal threonine of the proteasome.[6][8][9]
The 2-Fluoro Substituent: The Modulator
The placement of a fluorine atom ortho to the boronic acid is a deliberate design choice. Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its introduction can:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Modulate Acidity: The electron-withdrawing nature of fluorine can lower the pKa of the boronic acid, potentially influencing its reactivity and binding characteristics.
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing potency.
The 3-(Aminomethyl) Group: The Vector
The aminomethyl group provides a flexible linker and a basic nitrogen center. This feature is critical for:
-
Salt Formation: As a hydrochloride salt, the compound exhibits improved solubility in polar solvents and enhanced shelf-life.[10]
-
Pharmacokinetic Tuning: The basic amine can be used to modulate a molecule's overall physicochemical properties (e.g., pKa, solubility) to improve absorption, distribution, metabolism, and excretion (ADME).
-
Further Derivatization: It serves as a synthetic handle for introducing other functional groups, building out the complexity of the molecule, or attaching it to a larger scaffold.
Caption: Strategic roles of the functional groups in (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl.
Core Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the synthesis of biaryl and heteroaryl structures via the Suzuki-Miyaura reaction. This protocol provides a robust, general procedure that can be adapted for various coupling partners.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Typical Grade/Purity | Notes |
| (3-(Aminomethyl)-2-fluorophenyl)boronic acid HCl | ≥95% | The subject of this protocol. |
| Aryl/Heteroaryl Halide (Br, I, Cl, or OTf) | ≥97% | The coupling partner. Chlorides may require more active catalysts. |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Synthesis Grade | Typically used at 1-5 mol %. |
| Phosphine Ligand (e.g., SPhos, XPhos, DtBuPF) | Synthesis Grade | Ligand:Pd ratio is typically 1:1 to 2:1. Crucial for catalyst stability and activity.[5] |
| Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Anhydrous | Typically 2-3 equivalents. K₃PO₄ is often a good starting choice.[11] |
| Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF) | Anhydrous, <50 ppm H₂O | Degassing is critical to prevent catalyst oxidation. |
Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas; repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Catalyst Premixing (Optional but Recommended): In a separate, small vial under an inert atmosphere, briefly mix the palladium catalyst (e.g., 0.02 equiv. Pd₂(dba)₃) and the phosphine ligand (e.g., 0.05 equiv. SPhos) in a small amount of the reaction solvent.
-
Catalyst Addition: Add the catalyst (or catalyst premix) to the reaction flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2–24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate or dichloromethane. c. Wash the organic mixture with water or a saturated aqueous solution of NaHCO₃ to remove the base and inorganic salts. d. Wash with brine to remove residual water. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired product.
Key Considerations & Troubleshooting
-
Amine Protection: The free aminomethyl group can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity. For challenging substrates or when optimizing for very high yields, protection of the amine (e.g., as a Boc-carbamate) prior to coupling may be beneficial.[5] However, for many substrates, this protocol works well without protection.
-
Choice of Base: The choice of base is critical. K₃PO₄ is a strong, non-nucleophilic base suitable for many applications.[11] For sensitive substrates, milder bases like K₂CO₃ may be used.
-
Solvent and Temperature: Aprotic polar solvents like dioxane and THF are common. The reaction temperature should be high enough for efficient catalysis but low enough to prevent degradation of starting materials or products.[11]
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized), insufficient heat | Ensure all reagents/solvents are anhydrous and degassed. Increase temperature. Screen different catalyst/ligand systems. |
| Protodeboronation | Presence of water/protons, prolonged reaction time | Use anhydrous conditions. Use a slight excess of boronic acid. Monitor reaction to avoid excessive heating time. |
| Homocoupling of Boronic Acid | Oxygen contamination, inefficient transmetalation | Rigorously exclude oxygen. Screen different ligands or bases to facilitate the transmetalation step. |
| Complex Mixture of Products | Side reactions, substrate/product degradation | Lower the reaction temperature. Consider protecting the aminomethyl group. |
Workflow and Product Characterization
A successful synthesis requires rigorous confirmation of the final product's identity and purity. This workflow outlines the process from reaction to a fully characterized compound.
Caption: A standard workflow from Suzuki-Miyaura reaction setup to final product validation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the overall structure. The presence of the fluorine atom makes ¹⁹F NMR a powerful tool for confirming its incorporation.
-
Mass Spectrometry (MS): Low-resolution MS (LC-MS) is used for reaction monitoring, while High-Resolution MS (HRMS) provides an exact mass to confirm the elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, which is critical for subsequent biological assays.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat and open flames.
References
- 1. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [chemicalbook.com]
- 2. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron in Diet and Medicine: Mechanisms of Delivery and Detection [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Leveraging Aminomethylphenylboronic Acids for Advanced Solid-Phase Synthesis
Introduction: A Modern Approach to Traceless and Controlled Synthesis
Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and chemical biology, enabling the rapid assembly of compound libraries and complex molecules.[1][2][3] A cornerstone of this methodology is the linker, the chemical moiety that tethers the growing molecule to the insoluble resin support. The choice of linker dictates not only the stability of the construct during synthesis but also the conditions under which the final product is released.[1]
This guide focuses on the strategic use of aminomethylphenylboronic acid (AMPBA) linkers, a versatile class of tools that offer unique advantages in solid-phase organic synthesis. Arylboronic acids serve as "safety-catch" linkers; they are exceptionally stable throughout a wide range of synthetic transformations, including standard peptide coupling and deprotection steps (both Fmoc and Boc strategies), but can be "activated" for cleavage under specific, mild oxidative conditions.[1][4][5] This activation step transforms the robust boronic acid into a labile intermediate, permitting the release of the target molecule in a "traceless" manner, where no remnant of the linker remains on the final product.[6][7] This approach is particularly valuable for synthesizing sensitive or complex molecules where harsh cleavage conditions, such as strong acids, are undesirable.
This document provides an in-depth exploration of the principles, applications, and detailed protocols for employing AMPBA linkers in solid-phase synthesis, designed for researchers and professionals in drug development and chemical synthesis.
Core Principles: The Chemistry of Boronate Linkers
The utility of arylboronic acid linkers hinges on two key chemical principles: their stable, reversible interaction with diols for immobilization and their irreversible oxidative cleavage for product release.
-
Immobilization via Boronate Ester Formation: Phenylboronic acids react reversibly with cis-1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters.[7][8][9] This interaction is the basis for anchoring the linker to a suitable solid support. Resins functionalized with diol groups, such as 1-glycerol polystyrene, are ideal for this purpose.[10][11] The equilibrium of this reaction is pH-dependent; formation of the stable tetrahedral boronate anion is favored at or above the pKa of the boronic acid, ensuring robust anchoring under synthesis conditions.[9]
-
The "Safety-Catch" Cleavage Mechanism: The carbon-boron bond of the arylboronic acid is highly stable to the acidic and basic conditions common in peptide synthesis.[5] However, it is susceptible to oxidative cleavage. Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), initiates a transformation. The boronic acid is oxidized to a phenolic intermediate. This intermediate is unstable and undergoes a rapid rearrangement or hydrolysis, cleaving the bond that connects the synthesized molecule to the linker and releasing the final product from the resin.[4][12]
This two-stage process—stable anchoring followed by triggered release—provides exquisite control over the synthesis, making it a powerful strategy for complex target molecules.
Workflow & Mechanism Visualization
The overall workflow provides a high-level view of the solid-phase synthesis process using an aminomethylphenylboronic acid linker.
Caption: High-level workflow for solid-phase synthesis using an AMPBA linker.
The cleavage mechanism diagram illustrates the chemical transformation that enables the release of the synthesized molecule from the solid support.
Caption: Conceptual diagram of the oxidative cleavage mechanism.
(Note: The above DOT script is a conceptual representation. Actual chemical structures would replace the placeholder text and images in a dedicated chemical drawing tool.)
Applications in Research and Drug Development
The mild cleavage conditions and stability of the AMPBA linker system make it highly suitable for several key applications:
-
Peptide Synthesis: Especially for peptides containing sensitive residues that are degraded by strong acids like Trifluoroacetic Acid (TFA).[10][11]
-
Combinatorial Chemistry: Facilitates the high-throughput synthesis of small molecule libraries for screening, as the final cleavage step is robust and clean.
-
Traceless Synthesis of Aromatic Compounds: The linker strategy allows for the synthesis of aromatic compounds where the point of attachment to the resin is replaced by a hydroxyl group upon cleavage.[6]
-
Antibody-Drug Conjugates (ADCs): Peroxide-cleavable arylboronic acid linkers are being explored for ADCs, targeting the high levels of reactive oxygen species (ROS) in cancer cells to trigger payload release.[4]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the practical application of this methodology.
Protocol 1: Immobilization of an Fmoc-Protected Amino Acid onto a Boronic Acid Resin
This protocol describes the initial step: loading the first building block onto a commercially available or pre-prepared aminomethylphenylboronic acid functionalized resin.
Materials:
-
Aminomethyl (AM) polystyrene resin
-
o-(Bromomethyl)phenylboronic acid
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or equivalent coupling additive
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the aminomethyl resin (1.0 g, ~1.0 mmol/g substitution) into a synthesis vessel.
-
Add DMF (10-15 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[2]
-
Drain the solvent.
-
Scientist's Note: Proper swelling is critical. It uncoils the polymer chains, making the reactive sites within the resin beads accessible to reagents, which is essential for achieving high reaction efficiency.[2]
-
-
Coupling of the Boronic Acid Moiety (if starting from AM resin):
-
Dissolve o-(bromomethyl)phenylboronic acid (2.5 equiv. relative to resin loading) and DIPEA (5.0 equiv.) in DMF.
-
Add this solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.
-
Scientist's Note: This step functionalizes the base aminomethyl resin. Alternatively, pre-functionalized boronic acid resins can be purchased. Alkylation of the amine with the bromomethyl group is a standard method for linker attachment.[13]
-
-
Coupling of the First Amino Acid:
-
Swell the boronic acid-functionalized resin in DMF as described in step 1.
-
In a separate vial, dissolve the Fmoc-amino acid (3.0 equiv.), HOBt (3.0 equiv.), and DIC (3.0 equiv.) in DMF.
-
Pre-activate the mixture by stirring for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.[14]
-
Scientist's Note: This is a standard carbodiimide-mediated amide bond formation. Pre-activation minimizes side reactions and improves coupling efficiency. The amine for this coupling is the one on the aminomethylphenylboronic acid linker.
-
-
Washing and Capping:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equiv.) and DIPEA (10 equiv.) in DMF for 30 minutes.
-
Wash the resin again as above and dry a small sample for a Kaiser test to confirm the absence of free primary amines.[14]
-
-
Fmoc Deprotection (for subsequent elongation):
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next coupling cycle.
-
Protocol 2: Synthesis Elongation and Final Cleavage
This protocol covers the assembly of a target molecule (a dipeptide, for example) and its subsequent cleavage from the support.
Procedure:
-
Peptide Elongation:
-
Starting with the deprotected, resin-bound first amino acid from Protocol 1, repeat the coupling (Step 3) and deprotection (Step 5) cycles for each subsequent amino acid in the desired sequence.
-
After the final coupling, do not perform the final Fmoc deprotection unless a free N-terminus is desired on the final product.
-
-
Final Wash and Drying:
-
After the final synthetic step, wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin thoroughly under high vacuum for several hours. It is crucial to remove all water and residual solvents before cleavage.
-
-
Oxidative Cleavage:
-
Swell the dried, peptide-bound resin (e.g., 100 mg) in a mixture of THF/water (9:1, v/v, 2 mL).
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (10-20 equiv. relative to resin loading).
-
Add a base, such as 1 M NaOH or ammonium hydroxide, to adjust the pH to ~10-11.
-
Agitate the slurry at room temperature for 4-8 hours. Monitor the reaction progress by taking small aliquots of the supernatant, quenching the peroxide, and analyzing by HPLC or LC-MS.
-
Scientist's Note: The oxidative cleavage is pH-dependent. The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the boron atom, which is the rate-determining step of the oxidation.[4][12]
-
-
Product Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved product.
-
Wash the resin with a small amount of the THF/water mixture or another suitable solvent (e.g., Acetonitrile/water) to recover any remaining product.
-
Combine the filtrates.
-
Quench any remaining H₂O₂ by adding a small amount of sodium sulfite or dimethyl sulfide.
-
Acidify the solution with a dilute acid (e.g., 0.1% TFA in water) to a neutral or slightly acidic pH.
-
Remove the organic solvent (THF, Acetonitrile) under reduced pressure.
-
The remaining aqueous solution can be lyophilized or used for direct purification by preparative HPLC.
-
Data Summary and Interpretation
The success of the synthesis is evaluated based on yield and purity. Below is a representative data table for the synthesis of a hypothetical dipeptide, Ala-Phe.
| Parameter | Value | Method of Determination | Scientist's Note |
| Resin Loading (Initial) | 0.95 mmol/g | Gravimetric analysis after loading | Confirms the efficiency of the first amino acid attachment. |
| Crude Product Yield | 78 mg | Weight after lyophilization | Based on 100 mg of starting resin. Theoretical yield = 87.9 mg. |
| Crude Purity | 85% | HPLC (A₂₂₀ nm) | Indicates the presence of deletion sequences or byproducts from cleavage. |
| Final Yield (Post-HPLC) | 61 mg (74% overall) | Weight of pure lyophilized fraction | Reflects the true efficiency of the synthesis and purification process. |
| Product Identity | Confirmed | ESI-MS | Mass spectrometry confirms the molecular weight of the target peptide. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Incomplete Fmoc deprotection. 2. Insufficient reagent excess. 3. Poor resin swelling. | 1. Extend piperidine treatment; confirm deprotection with a colorimetric test. 2. Increase equivalents of amino acid and coupling reagents. 3. Ensure adequate swelling time and use high-quality DMF. |
| Incomplete or No Cleavage | 1. Insufficient oxidizing agent or base. 2. Degradation of H₂O₂. 3. Reaction time too short. | 1. Increase equivalents of H₂O₂ and ensure pH is basic. 2. Use a fresh bottle of hydrogen peroxide. 3. Extend cleavage time and monitor by HPLC. |
| Low Purity of Crude Product | 1. Side reactions during cleavage. 2. Racemization during coupling. 3. Incomplete capping leading to deletion sequences. | 1. Optimize cleavage pH and temperature (run at 4°C if necessary). 2. Use additives like Oxyma Pure® instead of HOBt to suppress racemization. 3. Ensure capping step is performed after each coupling. |
Conclusion
Solid-phase synthesis using aminomethylphenylboronic acid linkers represents a sophisticated and powerful strategy for the modern synthetic chemist. Its primary advantages—linker stability to a broad range of reaction conditions and mild, specific cleavage via oxidation—provide a robust platform for constructing complex peptides and small molecules that are incompatible with traditional acid-based cleavage methods. By understanding the underlying chemical principles and following optimized protocols, researchers can effectively leverage this "safety-catch" system to accelerate drug discovery and materials science programs.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronate linker for ‘traceless’ solid-phase synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilized boronic acid resin for the purification of small molecules [gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Fluorinated Substrates in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry where the introduction of biaryl moieties is a common strategy.[2][3]
However, the expanding role of fluorine in medicinal chemistry presents unique challenges to this otherwise versatile reaction. Fluorinated arylboronic acids, while highly valuable synthons for introducing fluorine-containing motifs that can enhance metabolic stability, binding affinity, and bioavailability, are notoriously difficult coupling partners. Their electron-deficient nature slows down the crucial transmetalation step in the catalytic cycle and increases their susceptibility to premature decomposition via protodeboronation, especially under the basic conditions required for the reaction.[4][5] This can lead to diminished yields and the formation of undesirable byproducts.
This comprehensive guide provides an in-depth exploration of the experimental setup for the successful Suzuki-Miyaura coupling of fluorinated arylboronic acids. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate established protocols but also to troubleshoot and optimize reactions for their specific substrates.
Mechanistic Insights: Understanding the Catalytic Cycle and the Fluorine Effect
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The electron-withdrawing nature of fluorine atoms on the arylboronic acid has a profound impact on this cycle. The reduced nucleophilicity of the fluorinated aryl group can significantly hinder the transmetalation step, which is often the rate-limiting step in the coupling of electron-deficient boronic acids.[4] Furthermore, the increased acidity of the C-B bond makes the fluorinated arylboronic acid more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct.[5]
To overcome these hurdles, the careful selection of reaction components is paramount. The goal is to accelerate the rate of transmetalation to outcompete the rate of protodeboronation.
Optimizing the Reaction Conditions: A Component-by-Component Analysis
The Palladium Precatalyst and Ligand System: The Heart of the Reaction
The choice of the palladium source and its associated ligand is the most critical factor in determining the success of a Suzuki-Miyaura coupling with fluorinated arylboronic acids. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, highly active catalyst systems are generally required for these challenging substrates.
-
Palladium Precatalysts: Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) are often used, as they are reduced in situ to the active Pd(0) species. However, for particularly challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts that readily generate the active catalytic species are preferred.[5] The Buchwald precatalysts (e.g., G3 and G4) are highly effective as they are designed to generate the active monoligated Pd(0) species rapidly and quantitatively under mild conditions.[1][8]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For electron-deficient fluorinated arylboronic acids, the use of bulky, electron-rich phosphine ligands is essential. These ligands promote both the oxidative addition and the reductive elimination steps.[8]
-
Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos have proven to be exceptionally effective for these transformations.[5] Their steric bulk favors the formation of the active 14-electron monoligated palladium complex, which is more reactive in the oxidative addition step. Their electron-donating character increases the electron density on the palladium center, which in turn facilitates the reductive elimination to release the final product.
-
The Base: Activating the Boronic Acid for Transmetalation
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation.[6] For fluorinated arylboronic acids, a strong yet carefully chosen base is required to promote the sluggish transmetalation without excessively accelerating the competing protodeboronation.
-
Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for coupling electron-deficient boronic acids.[4] They are strong enough to facilitate the formation of the boronate but are generally less harsh than hydroxide bases, which can aggressively promote protodeboronation.
-
Fluoride Sources: Bases such as cesium fluoride (CsF) or potassium fluoride (KF) can also be effective. The high fluorophilicity of boron can lead to the formation of a fluoroborate species that is highly active in the transmetalation step.[9]
The Solvent System: A Balancing Act of Solubility and Reactivity
The solvent must be capable of dissolving all reaction components, including the often poorly soluble inorganic base. Aprotic polar solvents are generally preferred.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly employed, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the formation of the active boronate species.[10]
-
Aromatic Solvents: Toluene is another suitable solvent, particularly for reactions requiring higher temperatures.
-
Microwave-Assisted Synthesis: For microwave-assisted protocols, solvent mixtures such as ethanol/water can be highly effective, often leading to significantly reduced reaction times and improved yields.[6]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of fluorinated arylboronic acids. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for a given substrate combination.
Protocol 1: Conventional Heating
This protocol is a general starting point for the coupling of a fluorinated arylboronic acid with an aryl halide using a Buchwald-type ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand (e.g., SPhos, 4 mol %)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the fluorinated arylboronic acid, and the finely powdered base.
-
Add the palladium precatalyst and the ligand.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.[6]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[11][12]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (1.0 equiv), the fluorinated arylboronic acid (1.2–1.5 equiv), the base (2.0–3.0 equiv), the palladium catalyst, and the ligand.[6]
-
Add the degassed solvent. A common solvent system for microwave-assisted Suzuki coupling is a mixture of ethanol and water (e.g., 1:1 v/v).[6]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100–150 °C) for a specified time (typically 10–30 minutes).[6] The power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in steps 8-11 of Protocol 1.[6]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various fluorinated arylboronic acids, illustrating the impact of different catalysts, bases, and reaction conditions.
| Aryl Halide | Fluorinated Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Chloroacetophenone | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (1.5) | Dioxane | 150 (MW) | 15 min | 85 | [7] |
| 4-Bromoanisole | Pentafluorophenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (6) | CsF (2) / Ag₂O (1) | DMF | 100 | 12 h | >90 | [13] |
| 4-Chlorotoluene | 2,3,4,5-Tetrafluorophenylboronic acid | Buchwald G3 Precatalyst (2) | - | K₃PO₄ (4) | THF/H₂O (1:1) | 40 | 30 min | 95 | [1][14] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 110 | 3 h | >95 | [15][16] |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65 | 18 h | 72 | [10] |
Troubleshooting and Key Considerations
-
Protodeboronation: If significant protodeboronation of the fluorinated arylboronic acid is observed, consider using a milder base (e.g., KF), lower reaction temperatures, or switching to a more stable boronic acid derivative such as a pinacol ester or a trifluoroborate salt.[5]
-
Low Conversion: If the reaction stalls or gives low conversion, ensure that the catalyst system is sufficiently active. The use of a Buchwald precatalyst can be beneficial.[1] Increasing the reaction temperature or switching to a more polar solvent to improve the solubility of the base may also be helpful.
-
Inert Atmosphere: While some modern catalyst systems are relatively air-stable, it is always good practice to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Degassing Solvents: Thoroughly degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the catalyst.
Conclusion
The Suzuki-Miyaura coupling of fluorinated arylboronic acids is a powerful tool for the synthesis of fluorinated biaryls, which are of increasing importance in drug discovery and materials science. While the electron-deficient nature of these substrates presents challenges, a rational approach to the selection of the catalyst system, base, and solvent can lead to highly efficient and successful couplings. By understanding the underlying mechanistic principles and employing modern, highly active catalyst systems, researchers can effectively incorporate fluorinated motifs into complex molecular architectures. The protocols and data presented herein serve as a robust starting point for the development and optimization of these critical transformations.
References
- 1. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (3-(Aminomethyl)-2-fluorophenyl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
Introduction: Navigating a Challenging Coupling Partner
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1][2] However, its success is highly dependent on the electronic and steric properties of the coupling partners. The substrate, (3-(Aminomethyl)-2-fluorophenyl)boronic acid , presents a trifecta of challenges that can lead to significantly diminished yields:
-
Catalyst Inhibition: The primary amine of the aminomethyl group can act as a Lewis base, coordinating to the palladium catalyst and inhibiting its activity.
-
Protodeboronation: The boronic acid moiety is susceptible to cleavage and replacement by a hydrogen atom, a common side reaction exacerbated by aqueous basic conditions and certain substrate features.[3]
-
Electronic & Steric Effects: The ortho-fluoro substituent, while often beneficial for oxidative addition on the coupling partner, can electronically deactivate the boronic acid and introduce steric hindrance, slowing the crucial transmetalation step.
This guide provides a structured, in-depth approach to diagnosing and resolving the common issues encountered when using this and structurally similar boronic acids.
Logical Troubleshooting Workflow
Before diving into extensive re-optimization, it's critical to diagnose the likely failure mode. This workflow helps pinpoint the root cause of low yield.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is poor and I recover mostly my aryl halide starting material. What is the most likely issue? This strongly suggests a problem with the initial steps of the catalytic cycle: either the oxidative addition of the aryl halide to the Pd(0) center is failing, or the catalyst is not active. The aminomethyl group on your boronic acid can chelate to the palladium, preventing it from participating in the catalytic cycle.
Q2: My main side product is 1-fluoro-3-(aminomethyl)benzene. What is happening and how can I stop it? This is a classic case of protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This process is often competitive with the desired transmetalation step. Unprotected amines, especially on electron-rich or sterically hindered rings, can accelerate this side reaction.[3] To mitigate this, consider using anhydrous solvents, a milder base like potassium fluoride (KF), or protecting the amine group.
Q3: The reaction turns black and I get a low yield of product. What does this indicate? The formation of a black precipitate is typically palladium black, resulting from the decomposition of the catalytically active Pd(0) species. This can be caused by insufficiently robust ligands that cannot stabilize the palladium center at the required reaction temperature, or by poor degassing allowing oxygen to degrade the catalyst. Using bulky, electron-rich phosphine ligands can often prevent this decomposition.
Q4: Can the ortho-fluoro group be the problem? Yes, while an electron-withdrawing group on the aryl halide partner can accelerate oxidative addition, its effect on the boronic acid partner is more complex. The inductive electron withdrawal of the fluorine atom can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[4][5][6]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Mitigating Catalyst Inhibition via Amine Protection
The most robust solution for overcoming the inhibitory effects of the aminomethyl group is to temporarily mask it with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of the Suzuki coupling and can be easily removed later under acidic conditions.
-
Dissolution: In a round-bottom flask, dissolve (3-(Aminomethyl)-2-fluorophenyl)boronic acid (1.0 equiv) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 3:1 v/v).
-
Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃, 2.5 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in 1,4-dioxane dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Acidify the reaction mixture to pH ~3 using a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting Boc-protected boronic acid can often be used directly in the Suzuki coupling without further purification.
Caption: Workflow showing amine protection prior to Suzuki coupling.
Guide 2: Systematic Optimization of Reaction Conditions
If protection is not viable or if yields are still low, a systematic screen of reaction parameters is necessary. The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success.[3][7]
| Parameter | Recommended Screening Options | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-iPr, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common sources of Pd(0) that require an external ligand. Pre-formed complexes like Pd(dppf)Cl₂ or PEPPSI-type catalysts can offer greater stability and reproducibility.[3] |
| Ligand | Buchwald Ligands: SPhos, RuPhos, XPhosOthers: P(t-Bu)₃, PCy₃ | For challenging substrates, bulky and electron-rich biaryl phosphine ligands (Buchwald-type) are often superior.[1] They promote fast oxidative addition and reductive elimination while stabilizing the Pd(0) center, preventing decomposition. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF, CsF | The base activates the boronic acid for transmetalation.[2] K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ offers higher solubility. For substrates prone to protodeboronation, weaker fluoride bases (KF, CsF) can be beneficial.[8] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1), DMF (anhydrous) | A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[9] However, for substrates highly prone to protodeboronation, anhydrous conditions (e.g., dry DMF with CsF) may be required. |
| Temperature | 60 °C to 110 °C | Start at a moderate temperature (e.g., 80 °C) and increase if reactivity is low. Be aware that higher temperatures can accelerate both the desired reaction and catalyst decomposition/protodeboronation. |
-
Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), the (protected) boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the ligand (1.1-1.2 mol% relative to Pd).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Subject the sealed reaction mixture to three cycles of vacuum/backfill with argon or nitrogen.
-
Heating: Heat the reaction with vigorous stirring at the desired temperature for the specified time (monitor by LC-MS or TLC).
-
Quench & Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent.
Understanding the Catalytic Cycle and Interference
A clear understanding of the Suzuki-Miyaura catalytic cycle helps in diagnosing issues. The amine and protodeboronation side reactions directly interfere with key steps.
Caption: The Suzuki cycle with key interference pathways for the title substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Fluorinated Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice for a particularly challenging yet vital class of reactions: the Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids. The incorporation of fluorine is a cornerstone of modern medicinal chemistry, and mastering this reaction is key to unlocking novel molecular architectures. This guide moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can not only solve problems but also rationally design your reaction conditions from the ground up.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions and concerns regarding the use of fluorinated phenylboronic acids in Suzuki-Miyaura couplings.
Q1: Why are Suzuki-Miyaura couplings with fluorinated phenylboronic acids notoriously challenging?
A1: The challenges stem directly from the electronic properties imparted by the fluorine atoms. Fluorine is a highly electronegative element, making the fluorinated phenyl ring electron-deficient. This has two primary consequences:
-
Increased Acidity of the Boronic Acid: The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center. This makes the boronic acid more susceptible to a debilitating side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][2]
-
Slower Transmetalation: While the electron-deficient nature can sometimes accelerate the transmetalation step (the transfer of the aryl group from boron to palladium), the overall reaction rate can be hampered if other steps in the catalytic cycle are not optimized to accommodate this partner.[1]
Q2: What is protodeboronation, and why is it the main enemy in these reactions?
A2: Protodeboronation is the protonolysis of the carbon-boron bond.[2] In the context of a Suzuki reaction, which is typically run under basic, aqueous conditions, a proton source (like water) can react with the boronic acid, leading to the formation of the corresponding fluoroarene and boric acid. This is a non-productive pathway that consumes your starting material and reduces your yield. Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, are highly prone to this side reaction because the electron-withdrawing fluorine atoms stabilize the incipient negative charge on the aromatic ring as the C-B bond breaks.[1][3]
Q3: My reaction with a fluorinated phenylboronic acid has a very low yield. What are the first things I should check?
A3: A systematic check is crucial. Start with these fundamentals:
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly flame-dried (if applicable) and thoroughly purged with an inert gas like argon or nitrogen. Solvents must be properly degassed.
-
Reagent Quality: How old is your boronic acid? They can degrade on the shelf. Has your palladium source or phosphine ligand been handled correctly? Phosphine ligands are susceptible to air oxidation.
-
Base and Solvent Purity: Ensure your base is finely powdered and of high purity. Use anhydrous and degassed solvents.
Q4: Should I be using the free boronic acid, a boronic ester (like a pinacol ester), or a trifluoroborate salt?
A4: This is a critical strategic choice. While boronic acids are the most common reagents, their instability can be a major issue.[1][4]
-
Boronic Acids: Use fresh, high-purity material. They are often the most reactive but also the most prone to protodeboronation.
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are often preferred for challenging substrates.[4] They are less prone to decomposition on the shelf and during the reaction.
-
N-Methyliminodiacetic Acid (MIDA) Boronates & Potassium Trifluoroborates (ArBF3K): These are highly stable, crystalline solids. They act as "slow-release" sources of the boronic acid under the reaction conditions.[2][5][6][7] This strategy keeps the instantaneous concentration of the unstable free boronic acid low, minimizing the rate of protodeboronation relative to the productive cross-coupling reaction.[1][2] This is often the best strategy for notoriously unstable boronic acids.
Q5: Is water necessary in my reaction?
A5: The role of water is complex. In many cases, a small amount of water is beneficial or even essential. It helps to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and facilitates the hydrolysis of boronic esters to the active boronic acid.[8][9] However, for substrates highly prone to protodeboronation, water is also the proton source for this unwanted side reaction. Some modern protocols, particularly those using specific boronic esters and organic-soluble bases, can be run under anhydrous conditions to suppress protodeboronation.[10] The choice depends on your specific system (boronic acid stability, base, and solvent).
Part 2: Troubleshooting Guide - A Problem-Solving Matrix
This section provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: Low or No Product Formation (Primarily Starting Material Remains)
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted aryl halide and some boronic acid degradation, but very little desired product.
-
Possible Cause 1.1: Inactive Catalyst System
-
The "Why": The active catalyst in a Suzuki coupling is a Pd(0) species. If you start with a Pd(II) source (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. If this reduction is slow or inefficient, the catalytic cycle never truly begins. Furthermore, the active Pd(0) species can be deactivated by oxygen.
-
The Solution:
-
Switch to a Precatalyst: Modern, well-defined "precatalysts" are designed for rapid and clean generation of the active Pd(0) catalyst under mild conditions. Buchwald precatalysts (e.g., XPhos-Pd-G3) are particularly effective for challenging substrates like fluorinated aromatics because they generate the active LPd(0) species quickly, allowing the coupling to occur before the boronic acid decomposes.[1][11]
-
Optimize Ligand:Metal Ratio: If using an in-situ system (e.g., Pd(OAc)₂ + ligand), the ratio is critical. A ligand-to-metal ratio of 1.2:1 to 2:1 is often optimal. Too little ligand can lead to palladium black precipitation, while too much can sometimes inhibit the reaction.[12]
-
Rigorous Degassing: Re-evaluate your degassing procedure. Bubble argon or nitrogen through your solvent for at least 30 minutes prior to use. Ensure the reaction is maintained under a positive pressure of inert gas.
-
-
-
Possible Cause 1.2: Inefficient Oxidative Addition
-
The "Why": The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. While electron-deficient aryl halides (like bromofluoroarenes) are generally reactive, sterically hindered substrates or less reactive aryl chlorides can make this step rate-limiting.
-
The Solution:
-
Use Electron-Rich, Bulky Ligands: Ligands play a crucial role in promoting oxidative addition. For challenging substrates, especially aryl chlorides, bulky, electron-rich phosphine ligands (often called "Buchwald ligands") like XPhos , SPhos , or RuPhos are the gold standard.[13] N-heterocyclic carbene (NHC) ligands like IPr or SIPr are also highly effective alternatives.[14][15] These ligands stabilize the palladium center and facilitate the cleavage of the carbon-halogen bond.
-
-
-
Possible Cause 1.3: Slow or Stalled Transmetalation
-
The "Why": Transmetalation is the transfer of the fluorinated aryl group from the boron atom to the palladium center. This step requires the formation of a nucleophilic "boronate" species, which is generated by the reaction of the boronic acid with the base.[16][17] If the base is too weak or not sufficiently soluble, this step can be the bottleneck.
-
The Solution:
-
Stronger, More Soluble Base: Switch from weaker bases like Na₂CO₃ to stronger, more effective bases like K₃PO₄ or Cs₂CO₃ .[16][18] Cesium carbonate is often particularly effective due to the high solubility of cesium salts and the "cesium effect," which can promote catalytic turnover.
-
Solvent System: Ensure your solvent system can at least partially dissolve the base. A mixture of an organic solvent like 1,4-dioxane or THF with water is common. For K₃PO₄, a 2M or 3M aqueous solution is often used.
-
-
Issue 2: Significant Protodeboronation Side Product
-
Symptom: A major byproduct is observed with a mass corresponding to the replacement of the -B(OH)₂ group with a hydrogen atom.
-
Possible Cause 2.1: Base-Induced Protodeboronation
-
The "Why": While a base is required to activate the boronic acid for transmetalation, it also catalyzes the undesired protodeboronation.[2] Strong bases and high temperatures accelerate this decomposition.
-
The Solution:
-
Use a Milder Base: In some cases, a very mild base like potassium fluoride (KF) can be effective, especially if the boronic acid is particularly sensitive.[17]
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly active catalyst systems (e.g., using Buchwald precatalysts), reactions can often be run at room temperature or 40 °C, which significantly suppresses protodeboronation.[1][11]
-
Switch to a "Slow-Release" Strategy: This is the most robust solution. Convert your unstable boronic acid to a more stable MIDA boronate or potassium trifluoroborate (ArBF₃K) salt .[2][5] These derivatives hydrolyze slowly under the reaction conditions, keeping the concentration of the vulnerable free boronic acid to a minimum.
-
-
Issue 3: Homocoupling of the Boronic Acid
-
Symptom: Formation of a symmetrical biaryl derived from the coupling of two fluorinated phenylboronic acid molecules is observed.
-
Possible Cause 3.1: Oxygen Contamination
-
The "Why": The presence of oxygen can promote the oxidative homocoupling of boronic acids, often referred to as Glaser-type coupling, which is also palladium-catalyzed.
-
The Solution: This is a clear indication of inadequate inerting of your reaction. Revisit your degassing and inert atmosphere techniques as described in Issue 1.1 . Ensure all reagents and solvents are rigorously deoxygenated.
-
Part 3: Data-Driven Protocols and Recommendations
Table 1: Recommended Catalyst & Ligand Systems for Fluorinated Phenylboronic Acids
| Catalyst System | Ligand Type | Recommended For | Key Advantages & Rationale |
| Pd(OAc)₂ + SPhos or XPhos | Buchwald Ligand (Biarylmonophosphine) | General purpose, good starting point for aryl bromides and triflates. | Electron-rich and bulky ligands that promote both oxidative addition and reductive elimination. SPhos is often highly effective for a broad range of substrates.[13] |
| XPhos Pd G3 Precatalyst | Buchwald Precatalyst | Unstable boronic acids, aryl chlorides, and reactions requiring low temperatures. | Forms the active LPd(0) catalyst rapidly at room temperature, enabling coupling before significant protodeboronation can occur.[1][11] Highly reliable and reproducible. |
| Pd₂(dba)₃ + RuPhos | Buchwald Ligand (Biarylmonophosphine) | Heteroaryl chlorides and sterically hindered substrates. | RuPhos is another highly active ligand, often showing excellent performance where other ligands fail, particularly with heteroaromatic partners.[6][7] |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene (NHC) Precatalyst | Electron-deficient aryl chlorides and substrates where phosphine ligands are problematic. | NHC ligands are strong σ-donors and form very stable palladium complexes, showing high activity for challenging couplings.[14][19] |
Table 2: Guide to Base Selection for Fluorinated Phenylboronic Acids
| Base | Formula | Basicity | Typical Conditions | Comments |
| Potassium Phosphate | K₃PO₄ | Strong | 2-3 eq., often as a 2M aq. solution with Dioxane or THF | The "go-to" base for many challenging Suzuki couplings. Its high basicity effectively promotes boronate formation.[11][12][16] |
| Cesium Carbonate | Cs₂CO₃ | Strong | 2-3 eq., often used with less or no water | Highly effective, often allowing for lower reaction temperatures. Can be superior for particularly difficult transmetalations.[18] |
| Sodium Carbonate | Na₂CO₃ | Moderate | 2-3 eq., aq. solution with organic solvent | A cost-effective and common base. May not be strong enough for the most challenging, electron-deficient substrates.[16][18] A good first choice for simple systems. |
| Potassium Fluoride | KF | Mild | 2-3 eq., often used anhydrous in THF or Dioxane | Useful for substrates that are extremely sensitive to strong bases and protodeboronation. Its efficacy is highly substrate-dependent.[17] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Fluorinated Phenylboronic Acid
This protocol prioritizes the suppression of protodeboronation by using a modern precatalyst and mild conditions.
Materials:
-
Aryl Halide (e.g., 4-chloro-1-nitrobenzene) (1.0 mmol, 1.0 equiv)
-
Fluorinated Phenylboronic Acid (e.g., 2,6-Difluorophenylboronic acid) (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, the XPhos Pd G3 precatalyst, and the potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (e.g., 4 mL) followed by the degassed water (e.g., 1 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 40-60 °C. Note: For highly active systems, room temperature may be sufficient.[1][11]
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. Due to the rapid catalyst activation, these reactions are often complete within 30 minutes to 2 hours.[1][11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Part 4: Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, providing a visual anchor for understanding the role of each component.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yields with Fluorinated Boronic Acids
This flowchart provides a logical path for diagnosing and solving common issues encountered in these challenging reactions.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Preventing protodeboronation of (3-(Aminomethyl)-2-fluorophenyl)boronic acid
Technical Support Center: (3-(Aminomethyl)-2-fluorophenyl)boronic acid
Welcome to the technical support guide for (3-(Aminomethyl)-2-fluorophenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Its unique substitution pattern—an ortho-fluoro group and a meta-aminomethyl group—makes it highly valuable for introducing specific pharmacophores, but also renders it susceptible to protodeboronation, a common failure mode in cross-coupling reactions.
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you minimize this undesired side reaction and maximize the yield of your target compound.
Part 1: Troubleshooting Guide for Unexpected Protodeboronation
This section is designed to rapidly diagnose and solve issues with protodeboronation observed during your reaction.
Q1: My Suzuki-Miyaura coupling reaction with (3-(Aminomethyl)-2-fluorophenyl)boronic acid is giving low yields, and I'm isolating 2-fluoro-3-methylaniline as a major byproduct. What is happening?
A1: You are observing the classic signs of protodeboronation. This is an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced with a C–H bond, consuming your starting material.[1] For your specific reagent, this results in the formation of 1-fluoro-2-(aminomethyl)benzene.
The structure of (3-(Aminomethyl)-2-fluorophenyl)boronic acid presents a "perfect storm" for this decomposition pathway, especially under basic conditions typical for Suzuki-Miyaura couplings:
-
Base-Catalyzed Mechanism: The reaction proceeds through a more reactive boronate species ([ArB(OH)₃]⁻), which is formed in the presence of a base. This intermediate is then protonated by a proton source (like water) at the ipso-carbon, cleaving the C-B bond.[2][3]
-
Influence of Substituents: The ortho-fluoro group is strongly electron-withdrawing, which can increase the Lewis acidity of the boron atom and accelerate the rate of protodeboronation under basic conditions.[2][3]
-
Basic Amine Functionality: The aminomethyl group is a basic site. The boronic acid is supplied as an HCl salt to keep this amine protonated and stable.[4] When you add a base for your coupling reaction, you deprotonate the amine, creating a neutral, basic handle within the molecule that can influence its reactivity and stability, potentially through intramolecular interactions or by affecting the local pH.
Troubleshooting Workflow
If you are facing significant protodeboronation, use the following decision tree to identify and rectify the issue.
Caption: Troubleshooting decision tree for protodeboronation.
Q2: Which specific reaction parameters should I focus on, and what are the recommended changes?
A2: Based on extensive literature and field experience, four parameters are critical. The following table summarizes common issues and provides actionable solutions.
| Parameter | Problematic Condition | Recommended Solution | Scientific Rationale |
| Base | Strong bases (NaOH, KOH, alkoxides) | Use weaker inorganic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[5] | Strong bases generate a high concentration of the highly reactive arylboronate anion, accelerating protodeboronation. Weaker bases maintain a lower, steady-state concentration, favoring the productive coupling pathway.[6] |
| Temperature | High temperatures (>100 °C) | Run the reaction at the lowest temperature that affords a reasonable rate, often 60–80 °C . | Protodeboronation has its own activation energy. Lowering the temperature can disproportionately slow this side reaction compared to the desired Pd-catalyzed cross-coupling.[1] |
| Solvent/Water | High concentration of protic solvents, especially water. | Use anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF) and minimize water. If water is required as a co-solvent, use the minimum amount necessary. | Water is the primary proton source for protodeboronation. Reducing its concentration directly inhibits the undesired reaction.[1] |
| Catalyst System | A slow or inefficient catalyst/ligand combination. | Employ a highly active catalyst system to ensure rapid turnover. Buchwald-type biarylphosphine ligands and their corresponding Pd precatalysts are excellent choices.[5][7] | The goal is kinetic. A fast Suzuki-Miyaura catalytic cycle will consume the boronic acid productively before it has time to decompose via the slower protodeboronation pathway.[7] Recent studies also show that bulky phosphine ligands can sometimes promote Pd-catalyzed protodeboronation, so ligand choice is critical.[8][9] |
Part 2: Advanced Protocols for Suppressing Protodeboronation
When standard troubleshooting is insufficient, protecting the boronic acid moiety prior to the coupling reaction is a highly effective strategy. This is often referred to as a "slow-release" approach.[7][10]
Q3: My boronic acid is still degrading even after optimizing conditions. How can I protect it?
A3: You can convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester . MIDA boronates are air-stable, crystalline solids that are unreactive in Suzuki-Miyaura conditions until a base and water are used to slowly hydrolyze the MIDA group, releasing the active boronic acid in situ. This keeps the concentration of the sensitive free boronic acid low throughout the reaction, dramatically suppressing protodeboronation.[10]
Workflow for MIDA Boronate Strategy
Caption: Workflow for using a MIDA ester to prevent protodeboronation.
Protocol 1: Preparation of (3-(Aminomethyl)-2-fluorophenyl)boronic acid, MIDA ester
Materials:
-
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1.0 equiv)
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound and N-methyliminodiacetic acid.
-
Add toluene and a minimal amount of DMSO to aid solubility (e.g., 20:1 Toluene:DMSO).
-
Add sodium bicarbonate to neutralize the HCl salt.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude MIDA ester is often a solid and can typically be used in the subsequent coupling without further purification.
Protocol 2: Low-Protodeboronation Suzuki-Miyaura Coupling
This protocol is optimized for sensitive boronic acids like (3-(Aminomethyl)-2-fluorophenyl)boronic acid.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
(3-(Aminomethyl)-2-fluorophenyl)boronic acid (or its MIDA ester) (1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or 2-MeTHF)
-
Degassed Water (if using MIDA ester, ~3.0 equiv)
Procedure:
-
Inert Atmosphere: Add the aryl halide, boronic acid (or MIDA ester), K₃PO₄, and palladium precatalyst to a dry flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous organic solvent via syringe. If using the MIDA ester, add the degassed water at this time.
-
Reaction: Stir the mixture at a reduced temperature, starting at 70 °C . Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Scientific FAQs
Q4: What is the detailed mechanism of base-catalyzed protodeboronation?
A4: Base-catalyzed protodeboronation involves two key steps. First, the boronic acid (a Lewis acid) reacts with a hydroxide ion (or other base) to form a tetrahedral boronate anion, [ArB(OH)₃]⁻. This species is more electron-rich than the neutral boronic acid. In the second, rate-limiting step, this boronate intermediate reacts with a proton source (typically water), where the ipso-carbon of the aryl ring is protonated, leading to the cleavage of the C-B bond to form the arene (Ar-H) and boric acid.[2][3]
Caption: Mechanism of base-catalyzed protodeboronation.
Q5: How should I properly store and handle (3-(Aminomethyl)-2-fluorophenyl)boronic acid?
A5: Proper storage is crucial to ensure the longevity and reactivity of this reagent.
-
Form: It is supplied as the hydrochloride salt for a reason—to protect the basic aminomethyl group from participating in decomposition pathways.[4]
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator, away from light and moisture.[1]
-
Handling: When weighing and handling the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture and oxygen.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with Aminomethyl Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common yet challenging issue in modern synthetic chemistry: catalyst deactivation in cross-coupling reactions involving aminomethyl boronic acids. Our focus is to move beyond simple procedural lists and delve into the mechanistic underpinnings of these problems, empowering you to make informed, causality-driven decisions in your experiments.
Section 1: The Mechanistic Challenge: The Dual Role of the Aminomethyl Group
Aminomethyl boronic acids are valuable building blocks, particularly in the synthesis of complex molecules for pharmaceutical discovery. However, the very feature that makes them unique—the aminomethyl moiety—is often the source of significant catalytic challenges. While intended to be a benign functional handle, the nitrogen atom's lone pair of electrons makes it a potent Lewis base.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytically active Pd(0) species is electron-rich and functions as a soft Lewis acid. The aminomethyl group can act as an endogenous ligand, coordinating strongly to the palladium center.[1] This coordination can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive or significantly less active, effectively "poisoning" the catalyst.[2][3] This process competes with the binding of essential phosphine ligands and hinders the primary catalytic cycle.
Caption: Mechanism of catalyst poisoning by aminomethyl boronic acids.
Section 2: Frequently Asked Questions (FAQs) - Diagnosis and Initial Response
This section addresses the most common initial observations and questions when catalyst deactivation is suspected.
Q1: My Suzuki-Miyaura reaction with an aminomethyl boronic acid has stalled. How can I confirm catalyst deactivation is the culprit?
A1: There are two primary indicators. First, visual cues: a healthy palladium-catalyzed reaction typically maintains a homogeneous, light-to-dark brown color. The formation of a black precipitate is a strong sign of catalyst decomposition into inactive palladium black.[4][5] Second, reaction monitoring: if analysis by TLC, LC-MS, or GC-MS shows that the consumption of your starting materials has plateaued well before full conversion, it points to a stalled catalytic cycle.
Q2: Beyond direct poisoning, are there other stability issues with boronic acids that could be causing my low yield?
A2: Absolutely. Two common side reactions can deplete your active boronic acid reagent.
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, which forms an undesired byproduct and consumes the boronic acid.[4] This is often exacerbated by the presence of water.[4]
-
Boroxine Formation: Boronic acids can self-condense to form cyclic trimer anhydrides known as boroxines.[4] These species are often less reactive or completely inactive in the transmetalation step of the catalytic cycle.[4] While reversible, the equilibrium can unfavorably sequester the active monomeric boronic acid.
Q3: My reaction worked before with a similar substrate. Why is it failing now?
A3: The sensitivity to catalyst poisoning can be highly substrate-dependent. Factors like the steric environment around the amino group, its basicity (pKa), and the electronic properties of the aromatic ring can all influence the strength and rate of its coordination to the palladium center. Furthermore, seemingly minor changes in reagent purity, solvent water content, or the effectiveness of atmospheric inerting can have a dramatic impact on sensitive reactions.
Section 3: A Systematic Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach is more effective than random changes. The following workflow is designed to logically diagnose and solve the issue.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Section 4: Field-Proven Experimental Protocols
Here we provide detailed protocols for key troubleshooting strategies. These are designed to be self-validating systems to generate clear, actionable data.
Protocol 1: Stabilizing the Aminomethyl Boronic Acid via MIDA Boronate Ester Formation
Objective: To mitigate catalyst poisoning and protodeboronation by converting the free boronic acid into a slow-release N-methyliminodiacetic acid (MIDA) boronate ester. This keeps the instantaneous concentration of the potentially problematic free boronic acid low.[4]
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aminomethyl boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Solvation: Add dimethylformamide (DMF) to create a 0.5 M solution.
-
Dehydration: Heat the mixture to 80-100 °C under a gentle stream of nitrogen or with a Dean-Stark trap to facilitate the removal of water.
-
Monitoring: Monitor the reaction by LC-MS until the starting boronic acid is fully consumed.
-
Isolation: Allow the reaction to cool to room temperature. The MIDA boronate often precipitates and can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Application: Use the isolated MIDA boronate (1.2-1.5 eq) in your Suzuki-Miyaura coupling reaction under standard conditions, typically with an aqueous base which facilitates the slow hydrolysis and release of the active boronic acid.
Protocol 2: High-Throughput Screening of Ligands and Bases
Objective: To systematically and rapidly identify a combination of ligand and base that provides the best catalytic turnover by either sterically shielding the palladium center from amine coordination or electronically outcompeting it.
Methodology:
-
Setup: In an inert atmosphere glovebox, arrange an array of 24 or 96 glass vials with small magnetic stir bars in a heating block.
-
Reagent Preparation:
-
Prepare a stock solution of your aryl halide (1.0 eq) and aminomethyl boronic acid (or its MIDA ester, 1.5 eq) in the chosen solvent (e.g., 1,4-dioxane).
-
Prepare individual stock solutions for each palladium precatalyst (e.g., Pd₂(dba)₃) and each phosphine ligand to be screened.
-
-
Reaction Assembly (per vial):
-
Dispense the solid bases to be tested into the vials (e.g., K₃PO₄, K₂CO₃, CsF; 2.0 eq).
-
Add the stock solution containing the aryl halide and boronic acid.
-
Add the palladium precatalyst solution (e.g., 1-2 mol%).
-
Add the specific ligand solution for that vial (e.g., 2-4 mol%).
-
Seal the vials tightly with screw caps containing septa.
-
-
Execution: Place the vial array in the heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for 12-24 hours.
-
Analysis: After cooling, take a uniform aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
Section 5: Data-Driven Insights - Ligand Selection
The choice of ligand is paramount. Sterically bulky, electron-rich phosphine ligands are often required to stabilize the Pd(0) center and promote the desired catalytic cycle over deactivation pathways.
Table 1: Illustrative Impact of Ligand Choice on a Challenging Suzuki-Miyaura Coupling
| Ligand | Ligand Type | Steric Bulk | Expected Outcome | Rationale |
| PPh₃ (Triphenylphosphine) | Monodentate | Low | <10% Yield | Insufficiently bulky and electron-rich; allows easy displacement by the aminomethyl group. |
| XPhos | Biaryl Monophosphine | High | 50-70% Yield | Increased steric bulk provides some protection to the Pd center, improving performance. |
| SPhos | Biaryl Monophosphine | High | 60-80% Yield | Similar to XPhos, often shows complementary reactivity. |
| RuPhos | Biaryl Monophosphine | Very High | >90% Yield | The additional steric hindrance from the cyclohexyl groups on the biphenyl backbone effectively shields the metal center, preventing coordination of the aminomethyl group. |
Note: This data is illustrative. Optimal ligand selection is substrate-specific and must be determined empirically via screening as described in Protocol 2.
Section 6: A Note on Catalyst Regeneration
For laboratory-scale research and discovery, preventing catalyst poisoning is far more efficient and cost-effective than attempting regeneration. However, in process chemistry and manufacturing, catalyst regeneration is a critical consideration.[6] Methods can include washing the catalyst support with acidic or basic solutions to remove adsorbed poisons, or thermal treatments to burn off organic residues.[6][7] These techniques are highly specialized and typically not practical for a discovery setting, where starting with a fresh catalyst and optimized conditions is the preferred approach.[5]
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 7. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Welcome to the technical support guide for (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process scientists utilizing this versatile building block in their synthetic endeavors. As a substituted phenylboronic acid, it is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its unique structural features—an ortho-fluoro substituent, a meta-aminomethyl group, and its formulation as a hydrochloride salt—present a specific reactivity profile that can lead to undesired side reactions.
This guide provides in-depth, question-and-answer-based troubleshooting for common issues, explaining the chemical principles behind these challenges and offering validated strategies for mitigation.
Table of Contents
-
FAQ 1: Poor or Inconsistent Yields in Suzuki-Miyaura Coupling
-
Issue: My Suzuki-Miyaura reaction with this compound is giving low or irreproducible yields. What are the likely causes?
-
-
FAQ 2: Protodeboronation - The Major Culprit
-
Issue: I've identified the major side-product as 2-fluoro-3-methylaniline or 1-fluoro-2-methylbenzene, resulting from the loss of the boronic acid group. Why is this happening and how can I prevent it?
-
-
FAQ 3: Managing Boroxine Formation
-
Issue: I'm observing inconsistencies in stoichiometry and my solid reagent appears clumpy or has a different-than-expected molecular weight. Could this be boroxine formation?
-
-
FAQ 4: Dealing with Oxidative Instability
-
Issue: My reaction mixture is turning dark, and I'm seeing complex impurity profiles, suggesting my boronic acid is degrading. What are the best practices to prevent oxidation?
-
-
FAQ 5: Intramolecular Interactions and Their Impact
-
Issue: How do the ortho-fluoro and meta-aminomethyl groups uniquely influence the reactivity and stability of this molecule?
-
FAQ 1: Poor or Inconsistent Yields in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is giving low or irreproducible yields. What are the likely causes?
A: Low or inconsistent yields in Suzuki-Miyaura coupling reactions involving this substrate are typically traced back to three primary factors: suboptimal reaction conditions, catalyst deactivation, or, most commonly, the degradation of the boronic acid itself.[1][2] The unique substitution pattern of this molecule makes it particularly sensitive.
The primary causes can be broken down as follows:
-
Protodeboronation: This is the most frequent side reaction, where the C-B bond is cleaved and replaced by a C-H bond.[3] This process is accelerated by the electron-withdrawing nature of the ortho-fluoro substituent and the protonated aminomethyl group.[4][5]
-
Catalyst Inactivation: The palladium catalyst, essential for the reaction, can be deactivated by oxygen or incompatible bases.[6] The amine functionality in the substrate could also potentially coordinate to the palladium center, albeit this is less common when it is protonated as the hydrochloride salt.
-
Boroxine Formation: Like many boronic acids, this reagent can undergo dehydration to form a cyclic trimer anhydride called a boroxine.[7][8] This changes the effective molecular weight and can lead to inaccurate stoichiometry, impacting yields.
-
Base and Solvent Choice: The selection of base and solvent is critical. Strong bases and elevated temperatures, while often used to drive Suzuki couplings, can significantly accelerate the decomposition of this electron-deficient boronic acid.[6]
A logical workflow for troubleshooting these issues is presented below.
FAQ 2: Protodeboronation - The Major Culprit
Q: I've identified the major side-product as 2-fluoro-3-methylaniline, resulting from the loss of the boronic acid group. Why is this happening and how can I prevent it?
A: This side reaction is known as protodeboronation, and it is the most common failure mode for electron-deficient arylboronic acids, including this compound.[3][4]
Causality: The C-B bond is susceptible to cleavage by a proton source (like water), a reaction that is often catalyzed by base.[5] The rate of protodeboronation is highly dependent on the electronic properties of the aryl ring.
-
Influence of the ortho-Fluoro Group: The highly electronegative fluorine atom at the ortho-position significantly increases the Lewis acidity of the boron center and makes the aryl ring electron-deficient.[4][9] This electronic pull destabilizes the carbon-boron bond, making it more susceptible to cleavage. Studies have shown that ortho-halogen substituents can dramatically accelerate base-mediated protodeboronation.[5]
-
Influence of the meta-Aminomethyl Group (as HCl salt): In its hydrochloride form, the aminomethyl group exists as an ammonium cation (-CH₂NH₃⁺). This group acts as a strong electron-withdrawing group through induction, further deactivating the aromatic ring and increasing the propensity for protodeboronation.
The proposed mechanism under basic conditions involves the formation of a more reactive trihydroxyboronate species, which can then undergo protonolysis.
Troubleshooting and Mitigation Strategies:
The key to preventing protodeboronation is to manage the reaction conditions carefully to disfavor this degradation pathway while still promoting the desired cross-coupling.
| Strategy | Action | Rationale |
| Base Selection | Switch from strong, soluble bases (e.g., NaOH, K₂CO₃ in water) to milder or less soluble bases. | Milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are effective at activating the boronic acid to the boronate for transmetalation but are less aggressive in promoting protodeboronation.[6] |
| Protect the Boronic Acid | Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt. | These derivatives are more stable to benchtop storage and reaction conditions.[10][11] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of decomposition.[3] |
| Anhydrous Conditions | Use rigorously dried solvents and anhydrous bases. | While many Suzuki protocols benefit from a small amount of water, it is a primary proton source for protodeboronation.[6] For sensitive substrates, completely anhydrous conditions can be beneficial. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Protodeboronation, like most reactions, is accelerated by heat.[6] Determine the minimum temperature required for the catalytic cycle to proceed efficiently. |
Step-by-Step Protocol for MIDA Boronate Formation (Protection):
-
Dissolution: Dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or DMF.
-
Dehydration: Heat the mixture at 80-100 °C under vacuum for 1-2 hours to remove water and HCl.
-
Isolation: Cool the reaction mixture, precipitate the MIDA boronate by adding a non-polar solvent (e.g., diethyl ether), and isolate by filtration.
-
Usage: Use the stable, purified MIDA boronate directly in the Suzuki-Miyaura coupling reaction under standard slow-release conditions (e.g., with an aqueous base like K₃PO₄).
FAQ 3: Managing Boroxine Formation
Q: I'm observing inconsistencies in stoichiometry and my solid reagent appears clumpy or has a different-than-expected molecular weight. Could this be boroxine formation?
A: Yes, this is a classic sign of boroxine formation. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimers, known as boroxines, through the loss of three molecules of water.[4][7]
Causality: This is a reversible dehydration reaction. Storing the boronic acid in a non-dessicated environment or exposing it to heat can shift the equilibrium towards the boroxine.[8][12]
While boroxines are also competent coupling partners in Suzuki reactions, their formation presents a significant practical problem:
-
Stoichiometric Inaccuracy: The molecular weight of the boroxine is different from three times the monomeric boronic acid due to the loss of water. Using the boronic acid's molecular weight for a reagent that is partially or fully converted to boroxine will result in adding an incorrect molar quantity.
Troubleshooting and Mitigation Strategies:
| Strategy | Action | Rationale |
| Proper Storage | Store the boronic acid hydrochloride in a tightly sealed container in a desiccator or glovebox. | Minimizing exposure to atmospheric moisture prevents dehydration and the shift towards the boroxine form.[7] |
| Reagent Re-hydration | If boroxine formation is suspected, the equilibrium can be shifted back to the boronic acid. | Dissolving the reagent in a solvent mixture containing water (e.g., dioxane/water) and stirring before adding to the reaction can help regenerate the monomeric boronic acid. However, this must be balanced against the risk of protodeboronation. |
| Use as-is with Caution | Assume the material is a mixture and use a slight excess (e.g., 1.5 equivalents) in the reaction. | This is a pragmatic but less precise approach. It can overcome stoichiometric issues but may lead to more side products and purification challenges. |
| Conversion to a Stable Ester | Convert the boronic acid to a pinacol or MIDA ester. | Boronate esters, particularly cyclic ones, are not susceptible to boroxine formation and provide a stable, well-defined form of the reagent.[6] |
FAQ 4: Dealing with Oxidative Instability
Q: My reaction mixture is turning dark, and I'm seeing complex impurity profiles, suggesting my boronic acid is degrading. What are the best practices to prevent oxidation?
A: Boronic acids are susceptible to oxidation, which can cleave the C-B bond to form a phenol or other degradation products.[4][13] This process can be mediated by dissolved oxygen, especially at elevated temperatures and in the presence of a palladium catalyst.
Causality: The mechanism of oxidation can be complex, but it is known that reactive oxygen species can attack the electron-deficient boron center.[13] The resulting intermediates can then fragment, leading to a variety of byproducts. For Suzuki reactions, the oxidation of the Pd(0) catalyst to inactive Pd(II) species by oxygen is also a major concern, often leading to the formation of homocoupled biaryl products (Ar-Ar) from the boronic acid.[2]
Troubleshooting and Mitigation Strategies:
| Strategy | Action | Rationale |
| Rigorous Degassing | Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. | Removing dissolved oxygen is the most critical step to prevent both boronic acid oxidation and catalyst deactivation.[6] |
| Maintain Inert Atmosphere | Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration. | This prevents the re-introduction of oxygen into the reaction headspace. |
| Use High-Purity Reagents | Use freshly purchased and properly stored solvents, bases, and catalysts. | Peroxides in old ethers (like THF or dioxane) or impurities in other reagents can initiate oxidative degradation pathways. |
| Minimize Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up promptly upon completion. | Prolonged exposure to reaction conditions, especially heat, increases the opportunity for oxidative side reactions. |
Step-by-Step Protocol for Reaction Setup to Minimize Oxidation:
-
Flask Preparation: Add the this compound, aryl halide, and base to a flame-dried Schlenk flask equipped with a stir bar.
-
Inerting: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.
-
Solvent Degassing: Add the reaction solvent(s) via cannula. Bubble argon or nitrogen through the solvent mixture for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature under the inert atmosphere.
FAQ 5: Intramolecular Interactions and Their Impact
Q: How do the ortho-fluoro and meta-aminomethyl groups uniquely influence the reactivity and stability of this molecule?
A: The combination of these substituents creates a unique electronic and structural environment that directly impacts the boronic acid's behavior.
Causality and Mechanistic Insights:
-
Lowered pKₐ: The protonated aminomethyl group (-CH₂NH₃⁺) and the ortho-fluoro group are both electron-withdrawing. This electronic pull lowers the pKₐ of the boronic acid.[14] A lower pKₐ means the boronic acid can be converted to its active, anionic boronate form [ArB(OH)₃]⁻ under milder basic conditions. This can be advantageous, potentially allowing for lower reaction temperatures or the use of weaker bases, which in turn helps to suppress protodeboronation.
-
Intramolecular Catalysis: While a direct intramolecular B-N dative bond is less likely to be the dominant species in protic solvents used for Suzuki reactions, the proximity of the ammonium group is not benign.[4] In protic media, a solvent molecule (e.g., water) often inserts between the boron and nitrogen atoms. The ammonium group can then act as an intramolecular general-acid catalyst, facilitating the departure of a hydroxyl group from the boron center.[9] This can accelerate the rate-limiting transmetalation step but may also inadvertently lower the activation barrier for protodeboronation.
This dual nature means that while the molecule is primed for efficient coupling under mild conditions, it is also inherently less stable than simpler arylboronic acids. Successful application requires a careful balancing of reaction parameters to favor the productive catalytic cycle over the competing degradation pathways.
References
- 1. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve solubility of boronic acid reagents in Suzuki reactions
Enhancing Boronic Acid Solubility for Optimal Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on one of the most frequent hurdles in Suzuki reactions: the poor solubility of boronic acid reagents. We will explore the underlying chemical principles and provide actionable troubleshooting strategies to enhance your reaction efficiency and yield.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility and behavior of boronic acids in the context of the Suzuki-Miyaura reaction.
Q1: Why is my boronic acid reagent not dissolving?
The solubility of a boronic acid is governed by a combination of its structural properties and the reaction environment. Several factors can contribute to poor solubility:
-
Inherent Polarity and Crystal Structure: Boronic acids are amphiphilic, possessing both a nonpolar organic substituent and a polar dihydroxyboryl group.[1] This dual nature can lead to strong intermolecular hydrogen bonding in the solid state, resulting in a stable, often highly crystalline lattice that is difficult to break down with solvents.
-
Formation of Anhydrides (Boroxines): Under nominally anhydrous conditions, boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[2][3] These boroxines are significantly less polar than the corresponding boronic acids and may have vastly different solubility profiles, often being more soluble in nonpolar organic solvents but less so in polar or aqueous media.
-
Equilibrium in Solution: In aqueous solutions, boronic acids act as Lewis acids, accepting a hydroxide ion to form a more soluble, tetravalent "boronate" species.[2] The position of this equilibrium is pH-dependent. In neutral or acidic organic solvents, the less soluble, trigonal boronic acid form predominates.
Troubleshooting Guide: Practical Solutions for Solubility Issues
This guide provides a systematic approach to resolving solubility problems encountered during your experiments.
Problem: My boronic acid reagent shows poor or incomplete dissolution in the primary reaction solvent.
Poor solubility of the boronic acid is a primary cause of slow or incomplete reactions. A homogeneous solution is not always necessary, as many successful Suzuki couplings are biphasic, but the boronic acid must have sufficient solubility in the reaction medium to participate in the catalytic cycle.[4]
Solution 1: Modify the Solvent System
The choice of solvent is critical for solubilizing all components of the reaction: the aryl halide, the boronic acid, the base, and the palladium complex.[4]
Causality: Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF) are excellent starting points as they can dissolve a wide range of organic substrates.[5] Often, the addition of a polar co-solvent, particularly water, is beneficial. Water can help dissolve inorganic bases (e.g., K₃PO₄, Na₂CO₃) and facilitates the formation of the active boronate species, which is more nucleophilic and often more soluble than the neutral boronic acid.[4][5] For highly polar substrates, solvents like DMF or acetonitrile may be required.[5]
-
Setup: To three separate oven-dried reaction vials equipped with stir bars, add your aryl halide (1.0 equiv) and boronic acid (1.2 equiv).
-
Solvent Addition:
-
To Vial 1, add a degassed 4:1 mixture of 1,4-Dioxane/H₂O.
-
To Vial 2, add a degassed 4:1 mixture of THF/H₂O.
-
To Vial 3, add a degassed 4:1 mixture of Toluene/H₂O.
-
-
Base and Catalyst: Add the chosen base (e.g., K₃PO₄, 2.0 equiv) and palladium catalyst system (e.g., Pd(dppf)Cl₂, 2 mol%) to each vial under an inert atmosphere (Argon or Nitrogen).
-
Observation & Reaction: Seal the vials and stir at room temperature for 10 minutes. Observe the degree of dissolution in each system. Proceed to heat the reactions (typically 80-110 °C) and monitor for product formation by TLC or LC-MS.
-
Analysis: Compare the reaction progress to determine the optimal solvent system for your specific substrates.
Solution 2: Adjust the Base and pH
The base is not just a passive component; it is essential for activating the boronic acid.[6][7] It deprotonates water or the boronic acid hydroxyl groups, leading to the formation of a hydroxide or alkoxide palladium complex and the highly nucleophilic boronate anion (Ar-B(OH)₃⁻).[2][7] This boronate species is often more soluble in aqueous or polar organic media than the neutral boronic acid.
Causality: Stronger, more soluble bases can more effectively shift the equilibrium towards the boronate form. For instance, K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃.[5] The choice of base can be critical, as harsh basic conditions can also promote decomposition pathways like protodeboronation, especially with sensitive heteroaryl boronic acids.[5] In such cases, milder bases like potassium fluoride (KF) may be beneficial.[6]
Solution 3: Employ a Phase-Transfer Catalyst (PTC)
In biphasic systems (e.g., Toluene/Water), the reactants may be segregated into different phases. A PTC can shuttle the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.
Causality: Tetrabutylammonium bromide (Bu₄NBr) is a common PTC that forms an ion pair with the boronate anion (ArB(OH)₃⁻Bu₄N⁺).[8] This lipophilic ion pair has improved solubility in the organic solvent, thereby increasing the effective concentration of the boronic acid derivative in the vicinity of the palladium catalyst and accelerating the rate-limiting transmetalation step.[8][9]
Caption: A decision-making workflow for addressing boronic acid solubility issues.
Advanced Strategies: The Stability vs. Reactivity Trade-Off
For particularly challenging substrates, especially electron-deficient or heteroaromatic boronic acids, decomposition can be a significant issue that is exacerbated by the conditions needed to force them into solution.[5][10] In these cases, using a more stable boronic acid surrogate is the most robust strategy.[11]
Q2: When should I use a boronic ester or another surrogate instead of a boronic acid?
You should consider a surrogate when your boronic acid is:
-
Inherently Unstable: Prone to decomposition (protodeboronation, oxidation) on the shelf or under reaction conditions.[10][12] This is common for many 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[10]
-
Extremely Insoluble: Fails to show adequate reactivity even after optimizing solvent and base conditions.
-
Difficult to Purify: Boronic acids can be challenging to purify via standard chromatography, whereas their ester derivatives are often stable, crystalline solids that are easily purified.[11][13]
| Surrogate Type | Structure Example (Phenyl) | Key Advantages | Considerations |
| Pinacol Ester | Ph-B(pin) | High stability, easy to handle, commercially available, soluble in organic solvents.[4][5] | Generally less reactive than boronic acids; may require hydrolysis to the boronic acid prior to transmetalation.[3][11] |
| MIDA Boronate | Ph-B(MIDA) | Exceptionally stable, crystalline solids, air-stable, compatible with chromatography.[5][10] | Functions via a "slow-release" of the boronic acid, which requires specific conditions (e.g., K₃PO₄, aqueous dioxane) for efficient hydrolysis.[10][12] |
| Trifluoroborate Salt | [Ph-BF₃]K | Highly stable, crystalline solids, easy to handle.[5] | Requires specific conditions for activation and can be less reactive than boronic acids. |
MIDA boronates are a powerful tool for dealing with unstable boronic acids.[12] They are bench-stable solids that, under the reaction conditions, slowly hydrolyze to release the free boronic acid.[10] This strategy maintains a very low steady-state concentration of the unstable boronic acid in solution, which minimizes decomposition pathways while still allowing for efficient transmetalation to the palladium catalyst.[3][10]
Caption: Equilibrium between boroxine, boronic acid, and the active boronate species.
This protocol is adapted for substrates where the free boronic acid is known to be unstable.[10]
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv), the MIDA boronate (1.1 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the catalyst system (e.g., Pd(OAc)₂, 4 mol% and SPhos, 8 mol%).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 5:1 1,4-Dioxane/H₂O, to achieve a concentration of ~0.1 M relative to the aryl chloride) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C). The slow hydrolysis of the MIDA boronate will release the active boronic acid into the catalytic cycle. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By understanding the interplay between the structure of the boron reagent, the solvent, and the base, you can rationally design experiments to overcome solubility challenges and achieve success in your Suzuki-Miyaura coupling reactions.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with (3-(Aminomethyl)-2-fluorophenyl)boronic acid
Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that challenging substrates require a nuanced approach. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the Suzuki-Miyaura coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid. This particular reagent, while a valuable building block, presents a unique combination of steric, electronic, and coordinative challenges that can lead to low yields or complete reaction failure.
This document moves beyond generic advice to provide in-depth, mechanistically-grounded solutions to specific problems you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with (3-(Aminomethyl)-2-fluorophenyl)boronic acid has failed, showing only starting materials. What are the most critical initial checkpoints?
A1: A complete failure to form the product points to a fundamental issue in one of the catalytic cycle's key steps. The unique structure of this boronic acid presents three immediate suspects: catalyst inhibition by the free amine, poor reactivity due to the ortho-fluoro substituent, and decomposition of the boronic acid itself.
Before diving into complex optimization, systematically verify the foundational parameters of your reaction:
-
Reagent Quality & Stoichiometry: Ensure the boronic acid has not degraded during storage. It is susceptible to decomposition pathways like protodeboronation.[1][2] Confirm the purity of your aryl halide and ensure the boronic acid is used in a slight excess (typically 1.2–1.5 equivalents).
-
Catalyst and Ligand Integrity: Palladium precatalysts, especially those not stored under an inert atmosphere, can degrade. Use a fresh, reliable source of catalyst and ligand.[3] The active Pd(0) species is generated in situ from a Pd(II) precatalyst, a step that can fail if conditions are not right.[4][5]
-
Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[5][6] Ensure all solvents are rigorously degassed and that the reaction is set up and maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Base and Solvent Efficacy: The base is not just a spectator; it is crucial for activating the boronic acid to form the boronate species required for transmetalation.[4][7] Ensure your base is finely powdered, anhydrous, and soluble enough in the reaction medium. The solvent system must be appropriate for all components.
Below is a logical workflow to diagnose the initial failure.
References
Effect of temperature on (3-(Aminomethyl)-2-fluorophenyl)boronic acid stability
Technical Support Center: (3-(Aminomethyl)-2-fluorophenyl)boronic acid
A Guide to Understanding and Managing Temperature-Dependent Stability
Welcome to the technical support resource for (3-(Aminomethyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate and solve stability-related challenges in your experiments. The unique substitution pattern of this molecule—an ortho-fluoro group and a meta-aminomethyl group—presents specific considerations for its handling and use, particularly concerning thermal stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (3-(Aminomethyl)-2-fluorophenyl)boronic acid, and how does temperature accelerate them?
A: Like many arylboronic acids, this compound is susceptible to several degradation pathways that can be significantly accelerated by elevated temperatures.[1] The primary routes of decomposition are:
-
Oxidative Degradation: This is a common pathway where the carbon-boron bond is cleaved and replaced with a hydroxyl group, converting the boronic acid to a phenol.[2][3] This process can be expedited by heat, light, and the presence of dissolved oxygen or catalytic metal impurities.
-
Protodeboronation: This involves the cleavage of the C-B bond and its replacement by a hydrogen atom. It is a known issue for heterocyclic and other sensitive boronic acids, and the rate can increase with temperature, especially under non-anhydrous or specific pH conditions.[1][2][4]
-
Dehydration to Boroxines (Anhydrides): A very common issue is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine.[2][5] While this is a reversible process, the formation of boroxines sequesters the active monomeric form of the boronic acid, which can lead to incomplete or stalled reactions. Heat drives the equilibrium toward the boroxine by removing water.
Q2: How do the specific substituents—ortho-fluoro and meta-aminomethyl—influence the thermal stability?
A: The substituents have a profound electronic and steric influence on the molecule's reactivity and stability.
-
The ortho-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can enhance the rate of formation of tetrahedral boronate species, which is often a key intermediate in both desired reactions (like Suzuki coupling) and degradation pathways.[6]
-
The meta-Aminomethyl Group: This group can act as an internal base. At elevated temperatures or in certain solvent systems, it could potentially catalyze protodeboronation or other base-mediated decomposition pathways. Its presence also increases the polarity of the molecule.
Q3: What are the definitive storage conditions for ensuring the long-term and short-term stability of this compound?
A: Proper storage is the most critical factor in preventing degradation.
-
Solid Form:
-
Long-Term (> 6 months): Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[2] Boronic acids can be hygroscopic, so minimizing exposure to moisture is crucial to prevent both hydrolysis and boroxine formation.[2]
-
Short-Term (< 6 months): Storage at 2-8°C is acceptable under the same moisture- and air-exclusive conditions.[2]
-
-
In Solution:
-
Solutions are significantly less stable than the solid material and should be prepared fresh whenever possible.[2]
-
If storage is unavoidable, use an anhydrous, aprotic solvent (e.g., acetonitrile, THF), store the solution under an inert atmosphere at -20°C, and use within 24-48 hours. Protic solvents will accelerate decomposition.[2][7]
-
Q4: I am observing poor solubility or precipitation when dissolving the compound for a reaction. Is this related to stability?
A: Yes, this is a classic sign of boroxine formation. Boroxines are typically less soluble than their corresponding monomeric boronic acids. If you are using material that has been stored improperly or for a long period, a significant portion may have converted to the trimeric anhydride. Gently warming the solution may not be advisable as it can accelerate other degradation pathways. Instead, adding a substoichiometric amount of water can sometimes help break the boroxine back down into the monomeric acid, though this should be done with caution depending on the reaction's sensitivity to water.
Troubleshooting Guide: Experimental Challenges
This section addresses common issues encountered during reactions involving (3-(Aminomethyl)-2-fluorophenyl)boronic acid.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Cross-Coupling Reactions
You are performing a palladium-catalyzed cross-coupling reaction, but the product yield is significantly lower than expected or varies between runs.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Multiple Unidentified Impurity Peaks in HPLC/LC-MS Analysis
Your HPLC analysis of a reaction mixture or a stability sample shows several unexpected peaks eluting near the parent compound.
-
Possible Cause A: On-Column Degradation. Standard reversed-phase HPLC conditions (aqueous mobile phases, silica-based columns) can facilitate the hydrolysis of the boronic acid during the analytical run itself.[7][8][9]
-
Self-Validating Solution: Prepare your sample in an anhydrous, aprotic diluent (e.g., 100% acetonitrile) and inject it immediately.[7][8] Compare this to a sample prepared in an aqueous/organic mixture. A significant reduction in impurity peaks in the aprotic sample points to on-column hydrolysis. Additionally, using a faster gradient or a shorter column reduces the analyte's residence time, minimizing the opportunity for degradation.[7]
-
-
Possible Cause B: Oxidative Degradation. The sample may have degraded due to exposure to air/oxygen either before injection or from dissolved oxygen in the mobile phase.
-
Self-Validating Solution: Prepare a sample and keep it in a standard autosampler vial. Prepare a second identical sample but sparge the solvent with argon or nitrogen before sealing the vial. Analyze both samples after a few hours. A lower amount of the corresponding phenolic impurity in the sparged sample confirms oxidative instability. Always use freshly prepared mobile phases that have been properly degassed.
-
Experimental Protocols
Protocol 1: Assessing Thermal Stability via Forced Degradation Study
This protocol provides a standardized method to quantify the stability of (3-(Aminomethyl)-2-fluorophenyl)boronic acid at elevated temperatures.
Objective: To determine the degradation rate of the boronic acid under thermal stress.
Methodology:
-
Preparation: Accurately weigh 5 mg of (3-(Aminomethyl)-2-fluorophenyl)boronic acid into three separate amber glass vials.
-
Stress Conditions: Place one vial in an oven set to 40°C, a second at 60°C, and a third at 80°C. Keep a fourth vial at the recommended storage temperature of -20°C as a control (T=0 sample).
-
Time Points: At specified intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a small aliquot (approx. 0.5 mg) from each vial.
-
Sample Analysis:
-
Dissolve the aliquot in a fixed volume (e.g., 1.0 mL) of acetonitrile.
-
Immediately analyze the sample by HPLC-UV. A stability-indicating method is crucial to separate the parent peak from all potential degradants.[7]
-
Suggested HPLC Conditions:
-
Column: C18 end-capped column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high aqueous content and rapidly ramp up the organic phase to elute the compound quickly.
-
Detection: UV at 254 nm.
-
-
-
Data Interpretation: Calculate the purity of the boronic acid at each time point using the area percentage of the main peak. Plot % Purity vs. Time for each temperature.
Data Presentation
Table 1: Representative Thermal Stability Data
The following table summarizes potential results from a forced degradation study as described in Protocol 1.
| Temperature | Time (Hours) | Purity (%) by HPLC | Major Degradant Observed |
| -20°C (Control) | 0 | 99.5 | - |
| 168 | 99.4 | - | |
| 40°C | 24 | 98.1 | Phenolic byproduct |
| 72 | 96.5 | Phenolic byproduct, Boroxine | |
| 168 | 94.0 | Phenolic byproduct, Boroxine | |
| 60°C | 24 | 95.2 | Phenolic byproduct |
| 72 | 89.8 | Phenolic byproduct, Protodeboronation product | |
| 168 | 81.3 | Phenolic byproduct, Protodeboronation product | |
| 80°C | 24 | 88.0 | Phenolic byproduct, Protodeboronation product |
| 72 | 75.4 | Multiple degradants | |
| 168 | <60.0 | Multiple degradants |
Note: Data are illustrative and intended for guidance purposes.
Visualization of Degradation Pathways
Caption: Major temperature-influenced degradation pathways.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Palladium Catalyst Removal from (3-(Aminomethyl)-2-fluorophenyl)boronic Acid Reactions
Welcome to the Technical Support Center for palladium catalyst removal in reactions involving (3-(Aminomethyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying products from palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are common in pharmaceutical synthesis.[1][2] The unique functionalities of (3-(Aminomethyl)-2-fluorophenyl)boronic acid—specifically the aminomethyl and fluoro groups—can present distinct challenges in palladium removal. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your final product meets the stringent purity requirements for downstream applications and regulatory standards.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures containing (3-(Aminomethyl)-2-fluorophenyl)boronic acid and its derivatives.
Issue 1: High Levels of Residual Palladium Detected After Standard Work-up and Filtration.
Q: I've performed a Suzuki-Miyaura coupling reaction and after a standard aqueous work-up and filtration through Celite®, I'm still detecting high levels of palladium in my product by ICP-MS. Why is this happening and what should I do?
A: This is a frequent challenge, and the molecular structure of your starting material is a key factor. The aminomethyl group in (3-(Aminomethyl)-2-fluorophenyl)boronic acid can act as a ligand, chelating with the palladium catalyst. This can form soluble palladium complexes that are not easily removed by simple filtration.[5]
| Probable Cause | Underlying Mechanism | Suggested Solution & Protocol |
| Chelation by Aminomethyl Group | The nitrogen atom of the aminomethyl group can coordinate with the palladium center, forming a stable, soluble complex that passes through standard filtration media like Celite®. | Employ a High-Affinity Scavenger Resin. These are solid supports functionalized with groups that have a strong affinity for palladium, such as thiols or thioureas.[6] Protocol: 1. After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., THF, EtOAc). 2. Add the scavenger resin (typically 5-10 wt% relative to the crude product). 3. Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours. 4. Filter off the resin and wash with the solvent. 5. Concentrate the filtrate and re-analyze for palladium content. |
| Formation of Palladium Nanoparticles/Colloids | Under certain reaction conditions, palladium can form fine nanoparticles or colloidal suspensions that are too small to be effectively captured by Celite®. | Activated Carbon Treatment. Activated carbon has a high surface area and can adsorb palladium nanoparticles.[2] Protocol: 1. Dissolve the crude product in a suitable solvent. 2. Add activated carbon (e.g., Darco® KB-B, 5-10 wt%). 3. Stir the mixture for 2-12 hours. Be aware that prolonged exposure can lead to product loss. 4. Filter the mixture through a pad of Celite® to remove the carbon. 5. Concentrate the filtrate and analyze for palladium. |
| Ineffective Filtration of Heterogeneous Catalyst | If using a heterogeneous catalyst like Pd/C, it may not have been fully removed if the filtration setup was not optimal. | Optimize Filtration Technique. Ensure a well-packed Celite® pad (at least 1-2 cm thick) on a sintered glass funnel. Pre-wet the Celite® with the solvent before filtering the reaction mixture. Wash the Celite® pad thoroughly with the solvent after filtration. |
Issue 2: Product Loss During Palladium Scavenging.
Q: I'm successfully removing palladium with a scavenger, but I'm experiencing a significant drop in my product yield. How can I minimize this?
A: Product loss during scavenging is often due to non-specific binding of your product to the scavenger material, especially with polar compounds like those containing amine functionalities.
| Probable Cause | Underlying Mechanism | Suggested Solution & Protocol |
| Non-Specific Adsorption to Scavenger | The scavenger, particularly activated carbon, can adsorb your product in addition to the palladium. The polar aminomethyl group can exacerbate this issue. | Screen Different Scavengers and Optimize Conditions. Test a variety of scavengers (e.g., different functionalized silica or polystyrene resins) to find one with higher selectivity for palladium over your product.[6] Reduce the amount of scavenger and the treatment time to the minimum required for effective palladium removal. Consider changing the solvent, as this can affect the product-scavenger interaction. |
| Co-precipitation with Palladium | In some cases, the product may co-precipitate with palladium species, especially if the reaction mixture is concentrated before scavenging. | Dilute Before Scavenging. Ensure the crude product is fully dissolved in a sufficient volume of solvent before adding the scavenger. This minimizes the chances of co-precipitation. |
Frequently Asked Questions (FAQs)
Q1: How does the fluoro group in (3-(Aminomethyl)-2-fluorophenyl)boronic acid affect palladium removal?
The fluoro group is generally considered to have a less direct impact on palladium removal compared to the aminomethyl group. However, its presence can influence the electronic properties of the molecule and potentially the stability of any palladium complexes formed. Some studies suggest that fluoride ions can modulate the redox state of palladium, which could indirectly affect the speciation of the residual palladium and its affinity for different scavengers.[7]
Q2: What are the acceptable limits for residual palladium in a pharmaceutical intermediate or API?
Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[3] For palladium, which is a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . The acceptable concentration in ppm will depend on the maximum daily dose of the final drug product. For a drug with a 10 g daily dose, the limit would be 10 ppm.
Q3: When should I choose a scavenger resin versus activated carbon?
-
Scavenger Resins (e.g., SiliaMetS® Thiol, QuadraPure™ TU): These are generally more selective for palladium and can be a good first choice when product loss is a concern.[6] They are effective for removing various forms of palladium.
-
Activated Carbon: This is a more cost-effective option, particularly for large-scale synthesis. However, it is less selective and may lead to higher product loss.[2] It is often very effective for removing palladium nanoparticles.
Q4: Can I use a combination of methods for palladium removal?
Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite® to remove bulk heterogeneous palladium, followed by treatment with a high-affinity scavenger resin, can be a robust strategy to bring palladium levels down to within acceptable limits.[8]
Q5: How can I accurately quantify the residual palladium in my sample?
The industry standard for quantifying trace levels of metals like palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This technique provides the high sensitivity and accuracy required to meet regulatory standards.
Decision Workflow for Palladium Removal
The following diagram provides a structured approach to selecting the appropriate palladium removal strategy for your specific needs.
Caption: Decision workflow for selecting a palladium removal method.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onyxipca.com [onyxipca.com]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. scispace.com [scispace.com]
- 6. silicycle.com [silicycle.com]
- 7. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to (3-(Aminomethyl)-2-fluorophenyl)boronic Acid and Its Isomers: A Comparative Performance Analysis for Drug Discovery
Introduction: The Strategic Importance of Fluorinated Aminomethylphenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of building blocks available to medicinal chemists, fluorinated aminomethylphenylboronic acids have emerged as particularly valuable reagents. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the aminomethyl group provides a key site for further functionalization and interaction with biological targets. The boronic acid moiety, a versatile functional group, is most notably employed in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules.[1][2]
This guide provides an in-depth comparative analysis of (3-(Aminomethyl)-2-fluorophenyl)boronic acid and its positional isomers. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties and delve into the nuanced interplay of substituent positioning on chemical reactivity and potential biological activity. We will explore the underlying principles that govern their performance, supported by available experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Isomeric Landscape: Understanding the Impact of Substituent Positioning
The relative positions of the aminomethyl, fluoro, and boronic acid groups on the phenyl ring create a fascinating array of isomers, each with a unique electronic and steric profile. This guide will focus on the comparison of (3-(Aminomethyl)-2-fluorophenyl)boronic acid with its key isomers where the substituents are on a fluorinated benzene ring.
The reactivity of these isomers in Suzuki-Miyaura cross-coupling is primarily dictated by two key factors:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the aminomethyl group (in its protonated form) influences the Lewis acidity of the boronic acid and the nucleophilicity of the aryl group. A more electron-deficient boronic acid can exhibit altered reactivity in the transmetalation step of the catalytic cycle.
-
Steric Hindrance: The proximity of the substituents to the boronic acid moiety can sterically hinder the approach of the palladium catalyst, thereby affecting the reaction rate and overall efficiency.
The interplay of these effects is not always straightforward and can be highly dependent on the specific reaction conditions.
Synthesis of (3-(Aminomethyl)-2-fluorophenyl)boronic Acid and Its Isomers: A Generalized Approach
While specific, optimized protocols for each isomer may vary, a general and adaptable synthetic strategy can be employed, often starting from commercially available bromofluoroanilines or bromofluorobenzonitriles. The following scheme illustrates a plausible synthetic route for (3-(Aminomethyl)-2-fluorophenyl)boronic acid.
Caption: A plausible synthetic workflow for (3-(Aminomethyl)-2-fluorophenyl)boronic acid.
A similar strategy can be envisioned for other isomers, starting from the appropriately substituted bromofluorotoluene. For instance, the synthesis of (5-(Aminomethyl)-2-fluorophenyl)boronic acid would commence with 4-bromo-1-fluoro-3-methylbenzene.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
Direct, head-to-head comparative studies of these specific isomers under identical reaction conditions are scarce in the peer-reviewed literature. However, we can extrapolate their relative performance based on established principles of Suzuki-Miyaura coupling and data from related systems.
Key Factors Influencing Reactivity:
-
Ortho Effects: The presence of a substituent at the ortho position to the boronic acid (the 2-position) generally leads to decreased reactivity due to steric hindrance. This can impede the approach of the bulky palladium catalyst complex to the boron center, slowing down the crucial transmetalation step. Therefore, isomers with an ortho-aminomethyl or ortho-fluoro group are expected to be less reactive than their meta and para counterparts.
-
Electronic Effects of Fluorine: The strong electron-withdrawing inductive effect of the fluorine atom decreases the electron density of the phenyl ring. This can have a dual effect. On one hand, it increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex with the base. On the other hand, it reduces the nucleophilicity of the aryl group that is transferred to the palladium center, potentially slowing down transmetalation. The overall impact depends on the rate-determining step of the catalytic cycle for a given set of reactants and conditions.
-
Position of the Aminomethyl Group: The aminomethyl group, particularly when protonated to the ammonium salt, is also electron-withdrawing. Its position relative to the boronic acid will influence the overall electronic character of the ring.
Expected Reactivity Trend (Qualitative):
Based on these principles, a qualitative reactivity trend can be proposed. Isomers with substituents ortho to the boronic acid are expected to be the least reactive. Between meta and para isomers, the electronic effects become more dominant.
To provide a more concrete, albeit indirect, comparison, the following table compiles representative yields for Suzuki-Miyaura couplings of various fluorinated and aminomethyl-substituted phenylboronic acids with different aryl halides, as reported in the literature. It is crucial to note that these reactions were not performed under identical conditions, and therefore, this data should be interpreted with caution.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (3-Aminophenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Fictionalized Data Point for Illustration |
| (4-Aminophenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Fictionalized Data Point for Illustration |
| (2-Fluorophenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 | Fictionalized Data Point for Illustration |
| (3-Fluorophenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 | Fictionalized Data Point for Illustration |
| (4-Fluorophenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | Fictionalized Data Point for Illustration |
Note: The data in this table is illustrative and compiled from various hypothetical sources to demonstrate potential trends. Actual yields will vary based on specific reaction conditions.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Activity: A Frontier of Exploration
The biological activities of (3-(aminomethyl)-2-fluorophenyl)boronic acid and its isomers are not extensively documented in publicly available literature. However, the broader class of boronic acids has garnered significant attention for a range of therapeutic applications.[3][4]
-
Enzyme Inhibition: Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a stable tetrahedral intermediate with the active site serine residue. The specific substitution pattern of the aminomethyl and fluoro groups on the phenyl ring will undoubtedly influence the potency and selectivity of enzyme inhibition. For instance, these compounds could be explored as inhibitors for enzymes implicated in cancer or inflammatory diseases.
-
Antimicrobial Activity: Certain fluorinated arylboronic acids have demonstrated antibacterial and antifungal properties.[5][6] The mechanism of action is often attributed to the inhibition of essential enzymes, such as leucyl-tRNA synthetase.[1][5] The isomers of aminomethyl-fluorophenylboronic acid represent a promising scaffold for the development of novel antimicrobial agents.
A systematic biological screening of these isomers would be a valuable endeavor to elucidate their therapeutic potential.
Experimental Protocols
General Procedure for the Synthesis of (Aminomethyl)fluorophenyl)boronic Acids
This is a generalized protocol and may require optimization for specific isomers.
-
Bromination of the Benzylic Position: To a solution of the appropriate bromo-fluoro-methylbenzene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter the succinimide and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
-
Phthalimide Substitution: Dissolve the bromo-benzyl derivative (1.0 eq.) in dimethylformamide (DMF) and add potassium phthalimide (1.2 eq.). Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete. After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Borylation: Dissolve the phthalimide-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq.) dropwise and stir for 30 minutes. Then, add triisopropyl borate (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Deprotection: Dissolve the boronic acid derivative in ethanol and add hydrazine hydrate (5.0 eq.). Reflux the mixture for several hours. After cooling, filter the phthalhydrazide byproduct and concentrate the filtrate. The desired aminomethyl-fluorophenylboronic acid can be purified by recrystallization or chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), the (aminomethyl)fluorophenylboronic acid isomer (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
(3-(Aminomethyl)-2-fluorophenyl)boronic acid and its positional isomers represent a class of chemical building blocks with significant potential in drug discovery and materials science. While a comprehensive, direct comparison of their performance is yet to be published, an understanding of the fundamental principles of steric and electronic effects allows for a rational prediction of their relative reactivity in key synthetic transformations like the Suzuki-Miyaura cross-coupling.
The ortho-substituted isomers are generally expected to be less reactive due to steric hindrance. For meta and para isomers, the electronic interplay between the electron-withdrawing fluorine and aminomethyl groups will be the dominant factor.
The largely unexplored biological activities of these specific isomers present a compelling opportunity for future research. A systematic evaluation of their enzyme inhibitory and antimicrobial properties could lead to the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide provide a starting point for the preparation and further investigation of this promising class of compounds. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and scientists, accelerating the pace of innovation in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. This often leads to enhanced metabolic stability, binding affinity, and lipophilicity.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent in numerous pharmaceuticals. The choice of the organoboron reagent is critical to the success of this transformation, and fluorinated phenylboronic acids present a unique set of opportunities and challenges.
This guide provides an in-depth comparative analysis of the reactivity of various fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of their reactivity, offer a quantitative comparison of their performance, and provide a detailed, field-proven experimental protocol.
The Electronic Influence of Fluorine on Phenylboronic Acid Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of its substituents. The introduction of one or more fluorine atoms imparts a significant inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center.[2] This heightened acidity can, in turn, influence the key steps of the catalytic cycle.
The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination.[1] The electronic properties of the fluorinated phenylboronic acid primarily impact the transmetalation step.
The Double-Edged Sword of Increased Lewis Acidity
The increased Lewis acidity of fluorinated phenylboronic acids can be advantageous. A more Lewis acidic boron center can facilitate the formation of the boronate species (Ar-B(OH)3-) upon reaction with a base. This boronate is often considered the active nucleophile in the transmetalation step, reacting with the palladium(II) complex generated after oxidative addition.
However, this increased acidity also renders the carbon-boron bond more susceptible to cleavage, particularly through a process called protodeboronation. This undesired side reaction, where the C-B bond is replaced by a C-H bond, is a significant challenge when working with electron-deficient boronic acids, including many highly fluorinated variants.[3] Protodeboronation is often catalyzed by the base present in the reaction mixture and can lead to reduced yields and the formation of difficult-to-remove impurities.
The position of the fluorine atom(s) on the phenyl ring is also a critical factor. Ortho-fluorine substituents can lead to a more pronounced increase in acidity. While this can enhance reactivity in some cases, it can also introduce steric hindrance that may impede the reaction.
Comparative Performance of Fluorinated Phenylboronic Acids
To provide a clear and objective comparison, the following table summarizes the performance of several common fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is crucial to note that direct comparison of yields should be approached with caution, as optimal reaction conditions can vary for each substrate. This data is intended to provide a general benchmark for performance.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Note: This data is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[4][5]
From the available data, it is evident that mono-, di-, and polyfluorinated phenylboronic acids can all be highly effective reagents in Suzuki-Miyaura couplings, capable of producing excellent yields under optimized conditions. The choice of a specific fluorinated phenylboronic acid will often depend on the desired substitution pattern of the final product.
Mitigating Protodeboronation: A Key to Success
As previously mentioned, the primary challenge associated with the use of fluorinated phenylboronic acids is their propensity to undergo protodeboronation.[3] The electron-withdrawing nature of the fluorine atoms makes the boronic acid more susceptible to this decomposition pathway.[3] Several strategies can be employed to minimize this undesired side reaction:
-
Choice of Base: The selection of the base is critical. Strong bases like NaOH or KOH can accelerate protodeboronation. Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are sufficiently basic to promote the catalytic cycle but less likely to induce significant protodeboronation.[3]
-
Anhydrous Conditions: Water can act as a proton source for protodeboronation. Therefore, ensuring anhydrous reaction conditions by using dry solvents and reagents can be beneficial.
-
Use of Boronic Esters or Trifluoroborates: Boronic acids can be converted to their corresponding esters (e.g., pinacol esters) or trifluoroborate salts. These derivatives are generally more stable and less prone to protodeboronation. They can act as a "slow release" source of the boronic acid under the reaction conditions.
-
Highly Active Catalyst Systems: Employing a highly active palladium catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. Catalysts based on bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for these challenging substrates.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-nitrobenzene
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction. The choice of reagents and conditions is based on principles that enhance the success of coupling with an electron-deficient boronic acid.
Rationale for Experimental Choices:
-
Aryl Halide: 1-Bromo-4-nitrobenzene is chosen as a representative electron-deficient aryl halide.
-
Boronic Acid: 4-Fluorophenylboronic acid is a common and moderately electron-deficient boronic acid.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the reaction while minimizing protodeboronation compared to stronger bases.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is often used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Deionized water (1 mL)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the round-bottom flask, add 1-bromo-4-nitrobenzene, 4-fluorophenylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-fluoro-4'-nitrobiphenyl.
Visualizing the Process
To further clarify the key processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
Fluorinated phenylboronic acids are indispensable tools in modern organic synthesis, providing a direct route to valuable fluorinated biaryl compounds. Their heightened reactivity, a consequence of the electron-withdrawing nature of fluorine, can be harnessed to achieve high-yielding cross-coupling reactions. However, a thorough understanding of the potential for side reactions, particularly protodeboronation, is essential for success. By carefully selecting the reaction conditions, including the base, solvent, and catalyst system, researchers can effectively mitigate these challenges and unlock the full synthetic potential of these versatile reagents. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of Suzuki-Miyaura cross-coupling reactions with fluorinated phenylboronic acids, empowering scientists in their pursuit of novel molecules with enhanced properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide: Benchmarking (3-(Aminomethyl)-2-fluorophenyl)boronic acid Against Its Non-Fluorinated Analogue
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic profiles.[1] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, alter pKa to improve membrane permeability, and increase binding affinity to target proteins.[2][3]
This guide provides an in-depth comparative analysis of (3-(Aminomethyl)-2-fluorophenyl)boronic acid and its non-fluorinated counterpart, (3-(Aminomethyl)phenyl)boronic acid . As versatile building blocks, these reagents are frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[4] Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the appropriate analogue by benchmarking their performance in three critical areas: synthetic utility in Suzuki-Miyaura coupling, in vitro cytotoxicity, and metabolic stability. The causality behind our experimental choices is explained throughout, ensuring a foundational understanding of not just the "what," but the "why."
Section 1: Benchmarking Synthetic Utility in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation, pivotal in the synthesis of biaryl structures common in pharmaceuticals.[5][6] The efficiency of this reaction is highly dependent on the electronic properties of the boronic acid. The introduction of an ortho-fluorine atom creates a distinct electronic environment compared to the non-fluorinated analogue.
Mechanistic Considerations: The Role of the Ortho-Fluorine
The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron center, which can have two primary consequences.[7][8]
-
Enhanced Transmetalation: A more Lewis-acidic boron center can accelerate the transmetalation step—the transfer of the aryl group from boron to the palladium catalyst—which is often the rate-determining step in the catalytic cycle.[6]
-
Increased Risk of Protodeboronation: The electron-deficient C-B bond becomes more susceptible to cleavage by proton sources (e.g., water), an undesired side reaction known as protodeboronation that reduces overall yield.[7][9]
Our benchmarking protocol is designed to quantify this trade-off between potentially faster reaction kinetics and increased instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Product Structures from (3-(Aminomethyl)-2-fluorophenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the structural integrity of a molecule is paramount. (3-(Aminomethyl)-2-fluorophenyl)boronic acid is a versatile building block, prized for its utility in constructing complex molecular architectures through robust cross-coupling methodologies. The presence of the aminomethyl group offers a site for further functionalization, while the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides an in-depth, experience-driven approach to validating the product structures derived from two of the most common and powerful reactions involving this boronic acid: the Suzuki-Miyaura and Chan-Lam couplings.
Our focus extends beyond mere procedural steps; we delve into the causality behind experimental choices, equipping you with the rationale to design self-validating protocols. Every claim is substantiated with authoritative references, ensuring a foundation of scientific trust and integrity.
The Synthetic Landscape: Suzuki-Miyaura and Chan-Lam Couplings
(3-(Aminomethyl)-2-fluorophenyl)boronic acid is a valuable reagent for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds, typically between an organoboron compound and an organohalide.[1] When reacting (3-(Aminomethyl)-2-fluorophenyl)boronic acid with an aryl halide (Ar-X), the expected product is a 2'-fluoro-3'-(aminomethyl)-[1,1'-biphenyl] derivative.
-
Chan-Lam Coupling: This copper-catalyzed reaction provides a powerful method for forming C-N and C-O bonds.[2][3] Reacting our boronic acid with an amine (R₂NH) or a phenol (Ar'OH) yields the corresponding N-substituted or O-substituted aminomethylphenyl derivative.
The validation of the resulting product structures from these reactions is a critical step to ensure the desired molecule has been synthesized and to identify any potential byproducts.
Strategic Validation: A Multi-Technique Approach
A robust validation of the product structure relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For products derived from (3-(Aminomethyl)-2-fluorophenyl)boronic acid, a suite of NMR experiments is recommended.
-
¹H NMR (Proton NMR): This provides information on the number of different types of protons and their neighboring environments. Key signals to look for in the product of a successful Suzuki coupling with an aryl bromide would include the characteristic aromatic protons of both phenyl rings and the singlet for the aminomethyl (-CH₂NH₂) protons. In Chan-Lam couplings, the signals for the protons on the coupled amine or phenol will also be present.
-
¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in the molecule. The formation of the new C-C or C-N/C-O bond will result in characteristic shifts in the aromatic region.
-
¹⁹F NMR (Fluorine NMR): Given the fluorine substituent, ¹⁹F NMR is an indispensable tool. It provides a clean spectrum with a single signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. A successful coupling reaction will induce a predictable shift in the ¹⁹F signal compared to the starting boronic acid.
-
¹¹B NMR (Boron NMR): This is particularly useful for monitoring reaction completion and identifying boron-containing byproducts. The starting boronic acid will have a characteristic ¹¹B NMR signal. Upon successful coupling, this signal should disappear. The presence of residual signals could indicate an incomplete reaction or the formation of boronate esters or other boron-containing side products.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and providing clues about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can corroborate the proposed structure. For instance, in the products of reactions with (3-(Aminomethyl)-2-fluorophenyl)boronic acid, a characteristic fragment corresponding to the loss of the aminomethyl group or cleavage of the newly formed bond might be observed. The NIST WebBook provides a reference mass spectrum for 2-fluorobenzylamine, which can be a useful comparison for fragmentation patterns.[4]
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Byproducts
HPLC is the workhorse for assessing the purity of the final compound and for separating it from any unreacted starting materials or byproducts. A well-developed HPLC method is essential for obtaining a pure sample for further characterization and biological testing.
Potential Pitfalls: Identifying Common Byproducts
A thorough validation process also involves the identification of potential impurities and byproducts. In Suzuki-Miyaura and Chan-Lam couplings, several side reactions can occur:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-fluoro-3-methylaniline from the starting boronic acid. This is a common side reaction, especially in the presence of water and base.[5]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.
-
Oxidation of the Boronic Acid: The boronic acid can be oxidized to the corresponding phenol.
The presence of these byproducts can be detected by a combination of the analytical techniques described above. For example, the formation of 2-fluoro-3-methylaniline via protodeboronation would be evident in the ¹H NMR and mass spectrum of the crude reaction mixture.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for a hypothetical Suzuki-Miyaura coupling reaction and the subsequent validation of the product structure.
Protocol 1: Suzuki-Miyaura Coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid with 4-Bromoanisole
Objective: To synthesize 2'-fluoro-4-methoxy-3'-(aminomethyl)-[1,1'-biphenyl].
Materials:
-
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Product Structure Validation
Objective: To confirm the structure and purity of the synthesized 2'-fluoro-4-methoxy-3'-(aminomethyl)-[1,1'-biphenyl].
1. NMR Spectroscopy:
-
Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
-
Expected ¹H NMR signals: Aromatic protons in the range of 6.8-7.5 ppm, a singlet for the methoxy group around 3.8 ppm, and a singlet for the aminomethyl protons around 3.9 ppm.
-
Expected ¹⁹F NMR signal: A singlet in the characteristic region for an aryl fluoride.
-
Expected ¹¹B NMR: Absence of a signal corresponding to the starting boronic acid.
2. Mass Spectrometry:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Obtain a high-resolution mass spectrum using ESI-TOF or a similar instrument.
-
Expected HRMS: The measured mass should correspond to the calculated exact mass of the product.
3. HPLC Analysis:
-
Develop a reversed-phase HPLC method using a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, as the mobile phase.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The purity of the product can be determined by the relative area of the main peak.
Data Presentation: A Comparative Overview
To illustrate the importance of choosing the right reaction conditions and to compare the reactivity of (3-(Aminomethyl)-2-fluorophenyl)boronic acid with other boronic acids, the following tables summarize hypothetical performance data.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid with 4-Bromoanisole
| Catalyst/Ligand System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 100 | 24 | 65 |
| Pd(OAc)₂ / SPhos | 80 | 12 | 92 |
| PdCl₂(dppf) | 90 | 18 | 78 |
Table 2: Comparative Yields of Suzuki-Miyaura Coupling with Various Boronic Acids and 4-Bromoanisole
| Boronic Acid | Yield (%) |
| Phenylboronic acid | 95 |
| (3-(Aminomethyl)-2-fluorophenyl)boronic acid | 92 |
| (4-Methoxyphenyl)boronic acid | 98 |
| (3-Nitrophenyl)boronic acid | 85 |
Visualizing the Workflow and Mechanisms
Diagrams are essential for a clear understanding of the complex processes involved in chemical synthesis and analysis.
Conclusion
The validation of product structures from reactions involving (3-(Aminomethyl)-2-fluorophenyl)boronic acid is a multi-faceted process that requires a synergistic application of modern analytical techniques. By understanding the expected reaction outcomes, potential side products, and the strengths of each analytical method, researchers can confidently and efficiently confirm the integrity of their synthesized molecules. This guide serves as a comprehensive resource, grounded in scientific principles and practical experience, to aid in the rigorous structural elucidation required in today's demanding research environments.
References
- 1. Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenemethanamine, 2-fluoro- [webbook.nist.gov]
- 5. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | 915416-45-4 [sigmaaldrich.com]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Fluorinated Substrates
For researchers, scientists, and drug development professionals, the formation of carbon-carbon (C-C) bonds is a foundational pillar of molecular construction. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are titans, enabling the synthesis of complex architectures that drive innovation in medicine and materials science. The strategic introduction of fluorine into these molecules is a proven strategy to enhance crucial properties like metabolic stability and binding affinity, making the choice of coupling methodology for fluorinated substrates a critical decision point in any synthetic campaign.[1]
This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings, moving beyond a simple list of pros and cons to explain the causality behind experimental choices. We will dissect their mechanisms, evaluate their performance with challenging fluorinated substrates, and provide field-proven protocols to empower you to select the optimal reaction for your specific synthetic challenge.
The Catalytic Heart of the Matter: A Mechanistic Overview
Both the Suzuki and Stille reactions are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The cycle can be universally described by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., a fluorinated aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the nucleophilic coupling partner is transferred to the palladium center, displacing the halide. This is the key step where the two reactions diverge significantly.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Suzuki Coupling Catalytic Cycle
The Suzuki coupling utilizes an organoboron reagent, such as a boronic acid or its ester derivatives. A crucial distinction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5][6]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.
Stille Coupling Catalytic Cycle
In contrast, the Stille coupling employs an organostannane (organotin) reagent.[7] This reagent is typically neutral and sufficiently nucleophilic to undergo transmetalation directly without the need for a base activator, a key advantage for substrates bearing base-sensitive functional groups.[8]
Caption: The Stille catalytic cycle, proceeding under neutral conditions without a base activator.
Head-to-Head Comparison for Fluorinated Substrates
The choice between Suzuki and Stille coupling hinges on a trade-off between practical considerations and chemical compatibility. This is especially true when working with valuable, often complex, fluorinated molecules.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids/esters) | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low, considered "greener".[6] | High toxicity of organotin reagents.[7][9][10] |
| Reagent Stability | Variable; boronic acids can be unstable.[11] | Generally stable to air and moisture.[7][10][12] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃).[5] | Often proceeds under neutral conditions.[8] |
| Functional Group Tolerance | Broad, but can be incompatible with base-sensitive groups.[13] | Excellent; tolerates a very wide range of functional groups.[10][12][14] |
| Byproducts & Removal | Boron-based; often water-soluble and easily removed.[6][8] | Tin-based; often difficult to remove from the product.[10][15] |
Expertise & Experience: Causality Behind the Choices
Toxicity and Purification: The Stille Coupling's Achilles' Heel
For drug development professionals, the single greatest drawback of the Stille coupling is the high toxicity of organostannane reagents and byproducts.[7][9][10] Trialkyltin halides (e.g., Bu₃SnCl) are neurotoxins and environmental pollutants. Removing these toxic, lipophilic tin residues to the parts-per-million (ppm) level required for active pharmaceutical ingredients (APIs) is a significant purification challenge.[15] This often necessitates specialized workups, such as stirring with potassium fluoride (KF) to precipitate the tin as insoluble polymeric Bu₃SnF, or multiple chromatographic purifications, which can negatively impact overall yield and process efficiency.[12][15]
In contrast, the byproducts of the Suzuki coupling are boron-based salts, which are generally non-toxic and water-soluble, allowing for simple removal via an aqueous workup.[6] This operational simplicity and "greener" profile make the Suzuki coupling the default choice for large-scale synthesis and pharmaceutical manufacturing.[6]
Functional Group Tolerance: The Stille Coupling's Key Advantage
The primary reason a researcher would choose the Stille coupling, despite its toxicity issues, is its exceptional functional group tolerance.[10][12][14] Because it typically proceeds under neutral conditions, it is highly compatible with molecules containing sensitive functionalities such as esters, aldehydes, or other base-labile groups that might not survive the basic conditions of a Suzuki coupling.[13]
For a complex fluorinated intermediate in a multi-step synthesis, protecting and deprotecting base-sensitive groups to accommodate a Suzuki coupling adds steps, consumes resources, and lowers the overall yield. In such cases, the Stille coupling's ability to operate under mild, neutral conditions provides a more direct and elegant solution.
Reagent Stability and Handling
Organostannanes are generally robust, exhibiting good stability towards air and moisture, which simplifies handling.[7][10] Boronic acids, particularly electron-deficient or heteroaromatic ones often encountered in medicinal chemistry, can be prone to decomposition via protodeboronation, where the C-B bond is cleaved by water.[11] To counteract this, more stable boron reagents like pinacol esters or potassium organotrifluoroborates (R-BF₃K) have been developed, which offer enhanced stability while still participating effectively in the coupling.[16][17]
Performance with Fluorinated Substrates: A Data-Driven Comparison
A direct comparison of the two methods on identical substrates provides the clearest picture of their relative performance. A study by R. Rossi et al. provides valuable head-to-head data for the functionalization of diazocines. While not exclusively focused on fluorinated substrates, the trends observed for various electronically diverse partners are highly informative.
The data below shows that while both reactions can be effective, the Stille coupling often provides more consistent and higher yields, particularly with substrates that are sterically hindered or contain coordinating heteroatoms.
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Analysis |
| 4-Bromotoluene | 91 | 91 | Both methods are highly effective for a simple, electronically neutral partner. |
| 4-Bromoanisole (Electron-rich) | 90 | 95 | Suzuki coupling shows a slight edge for this electron-rich substrate. |
| 1-Bromo-4-nitrobenzene (Electron-poor) | 89 | 80 | Stille coupling performs better with the electron-deficient partner. |
| 2-Bromothiophene (Heterocycle) | 94 | 66 | Stille shows a significant advantage for this heterocyclic substrate. |
| 2-Bromopyridine (Heterocycle) | 90 | 57 | The coordinating nitrogen of pyridine likely inhibits the Suzuki catalyst, while the Stille reaction is more robust. |
| 2-Bromobenzaldehyde (Coord. Group) | 80 | 39 | Stille is clearly superior for substrates with potentially coordinating functional groups like aldehydes. |
(Data adapted from a comparative study on diazocines, which demonstrates general reactivity trends applicable to complex substrates.[18])
This trend is critical for fluorinated substrates. Fluorine atoms are strongly electron-withdrawing, which can influence the electronic properties of the substrate. Furthermore, fluorinated building blocks in drug discovery are frequently part of heterocyclic systems (e.g., fluorinated pyridines), where the Stille coupling's robustness offers a distinct advantage.
Experimental Protocols: From Theory to Practice
A trustworthy protocol is a self-validating system. The following methodologies are representative procedures for conducting Suzuki and Stille couplings with fluorinated substrates.
General Laboratory Workflow
The workflow for both reactions is broadly similar, involving careful setup under an inert atmosphere to protect the palladium catalyst from oxygen.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki Coupling of a Fluorinated Aryl Bromide
This protocol is adapted for the coupling of a fluorinated aryl bromide with an arylboronic acid, a common transformation in medicinal chemistry.[1][19]
Materials:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine [PPh₃] or other suitable ligand (4-10 mol%)
-
Cesium Carbonate [Cs₂CO₃] (2.0 equiv)
-
Anhydrous, Degassed Toluene or Dioxane/Water mixture
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, palladium(II) acetate, ligand, and cesium carbonate.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Stille Coupling of a Fluorinated Aryl Iodide
This protocol describes a general procedure for the Stille coupling, which can be adapted for various fluorinated substrates.[12][20]
Materials:
-
Fluorinated Aryl Iodide (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, Degassed N,N-Dimethylformamide (DMF) or Toluene
-
Optional: Copper(I) Iodide (CuI) as a co-catalyst (5-10 mol%)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the fluorinated aryl iodide and the palladium catalyst (and CuI, if used).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the organostannane reagent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 60-100 °C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup for Tin Removal: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate tin byproducts.[15]
-
Filtration and Extraction: Filter the mixture through Celite® to remove the precipitate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash chromatography to afford the coupled product.
Conclusion: A Strategic Decision Framework
The choice between Suzuki and Stille coupling is not a matter of one being universally "better," but rather a strategic decision based on the specific demands of the synthesis.
Caption: A decision framework for choosing between Suzuki and Stille couplings.
-
Choose Suzuki Coupling when:
-
The primary drivers are low toxicity, environmental impact, and ease of purification.
-
The synthesis is for a pharmaceutical application where residual tin is unacceptable.
-
The substrates are stable to basic conditions.
-
Cost and availability of reagents are major factors, as boronic acids are generally cheaper and more varied.[6]
-
-
Choose Stille Coupling when:
-
The substrate contains base-sensitive functional groups that would be compromised under Suzuki conditions.
-
The Suzuki coupling fails due to substrate-specific issues, such as catalyst inhibition by coordinating heterocycles.[18]
-
You are in an early discovery phase where reaction robustness and broad applicability across diverse scaffolds are more critical than downstream purification challenges.
-
Ultimately, for the modern drug development professional, the Suzuki-Miyaura coupling is the first-line methodology for fluorinated substrates due to its favorable safety profile and straightforward purification.[6] However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal , reserved for those challenging cases where its superior functional group tolerance and robust nature provide a pathway to success that is otherwise inaccessible.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. sdlookchem.com [sdlookchem.com]
- 16. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 20. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analysis of Impurities in (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, boronic acids and their derivatives are indispensable reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[1] The compound (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a key building block, incorporating a trifunctionalized phenyl ring that offers multiple points for molecular elaboration in drug discovery. However, the inherent reactivity and potential instability of boronic acids can lead to the formation of impurities that may impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth analysis of potential impurities associated with this compound, a comparative evaluation of analytical techniques for their detection and quantification, and a discussion of alternative reagents.
Understanding the Impurity Landscape
The impurity profile of this compound can be complex, originating from the synthetic route, degradation, or storage. A plausible synthetic pathway often involves the lithiation or Grignard formation from a protected aminomethyl-dihalogenated benzene derivative, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Based on this, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 1-bromo-3-(aminomethyl)-2-fluorobenzene (or its protected form) and organolithium or magnesium reagents.
-
Intermediates: Incompletely hydrolyzed boronate esters, such as the corresponding trimethyl or triisopropyl boronate ester.
-
By-products: Homocoupling products of the starting material, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.
-
-
Degradation Products:
-
Boroxines (Anhydrides): Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[3] This equilibrium is often present and can complicate stoichiometry in subsequent reactions.
-
Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.
-
Polymerization: The presence of both an amino and a boronic acid group raises the possibility of intermolecular interactions and polymerization, especially under certain storage conditions.
-
Some arylboronic acids have been found to be weakly mutagenic, necessitating their control as potential genotoxic impurities in APIs.[2] Therefore, sensitive analytical methods are crucial for their monitoring at trace levels.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is critical for the accurate and reliable determination of impurities in this compound. The primary challenges in the analysis of boronic acids include their high polarity, potential for on-column degradation, and the equilibrium with their boroxine forms.
Here, we compare the most common and effective techniques for impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone for the analysis of non-volatile organic impurities in pharmaceutical compounds.[4]
Strengths:
-
High resolution and sensitivity for a wide range of organic molecules.
-
Quantitative accuracy and precision.
-
Established validation protocols according to ICH guidelines.
Considerations for this compound:
-
Column Selection: A C18 or phenyl-hexyl column is often a good starting point. The choice of stationary phase can influence the retention and peak shape of the polar aminomethyl and boronic acid groups.
-
Mobile Phase: A buffered mobile phase is typically required to control the ionization state of the amino group and the boronic acid (a weak Lewis acid). A combination of acetonitrile or methanol with a phosphate or acetate buffer is common.
-
Degradation: The aqueous nature of the mobile phase can promote the interconversion between the boronic acid and its boroxine anhydride. Method development should aim to achieve a stable and reproducible peak shape for the main component.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known amount of the sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities.
Strengths:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity and specificity from mass spectrometric detection.
-
Ideal for identifying residual solvents and volatile starting materials.
Considerations for this compound:
-
Derivatization: Boronic acids are non-volatile and require derivatization to be analyzed by GC. Silylation is a common approach.
-
Thermal Stability: The derivatized compound must be thermally stable under GC inlet and oven conditions.
Experimental Protocol: GC-MS Analysis of Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program: Initial temperature of 50°C, ramp to 280°C.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.
-
Sample Preparation (Derivatization): Dissolve the sample in a dry aprotic solvent. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to complete the reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of impurities.
Strengths:
-
Provides molecular weight information, aiding in the identification of unknown impurities.
-
High sensitivity and selectivity.
-
Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.
Considerations for this compound:
-
Ionization Source: Electrospray ionization (ESI) is well-suited for the polar nature of the target molecule and its impurities.
-
Mobile Phase Compatibility: The mobile phase should be volatile and compatible with the MS source (e.g., using formic acid or ammonium acetate as buffer salts instead of non-volatile phosphates).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule and its impurities.
Strengths:
-
Provides unambiguous structural elucidation of impurities.
-
Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity.
-
¹¹B NMR is specific for boron-containing species and can be used to distinguish between the boronic acid and its boroxine anhydride.
Considerations for this compound:
-
Sensitivity: NMR is generally less sensitive than chromatographic techniques, making it less suitable for trace-level impurity detection.
-
Spectral Overlap: In complex mixtures, signals from different components may overlap, complicating interpretation.
Data Summary: Comparison of Analytical Techniques
| Technique | Analyte Type | Sensitivity | Throughput | Information Provided |
| RP-HPLC-UV | Non-volatile impurities | High | High | Retention time, UV spectrum, Quantification |
| GC-MS | Volatile impurities | Very High | Medium | Retention time, Mass spectrum (identification) |
| LC-MS | Wide range of impurities | Very High | Medium | Retention time, Mass spectrum (identification), Quantification |
| NMR | All impurities | Low | Low | Detailed structural information, Quantification (qNMR) |
Alternatives to this compound
While boronic acids are widely used, their stability can be a concern. Several alternatives have been developed to address these challenges, particularly in Suzuki-Miyaura coupling reactions.
-
Potassium Organotrifluoroborates: These are crystalline, free-flowing solids that are significantly more stable to air and moisture than boronic acids.[5] This enhanced stability simplifies handling and storage and can lead to more reproducible reaction outcomes. They are readily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).
-
MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are another class of air-stable, crystalline solids. They are generally unreactive under standard Suzuki-Miyaura conditions but can be slowly hydrolyzed to release the active boronic acid in a controlled manner. This property is particularly useful for reactions involving unstable boronic acids.
The choice between this compound and its alternatives will depend on the specific requirements of the synthetic step, including reaction conditions, tolerance of functional groups, and the need for controlled release of the boronic acid.
Conclusion
A comprehensive analysis of impurities in this compound requires a multi-faceted analytical approach. RP-HPLC is the workhorse for quantifying non-volatile impurities, while GC-MS is essential for volatile components and residual solvents. LC-MS provides invaluable information for the identification of unknown impurities, and NMR is the gold standard for structural elucidation.
By understanding the potential impurities arising from synthesis and degradation, and by selecting the appropriate analytical tools, researchers and drug development professionals can ensure the quality, safety, and consistency of this important building block and the materials derived from it. The availability of more stable alternatives like organotrifluoroborates and MIDA boronates also provides valuable options for overcoming some of the inherent challenges associated with the use of boronic acids.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Reactions with (3-(Aminomethyl)-2-fluorophenyl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This guide provides an in-depth technical comparison of kinetic studies for the Suzuki reaction with a specific, and increasingly important, building block: (3-(Aminomethyl)-2-fluorophenyl)boronic acid. The presence of both an aminomethyl group and a fluorine atom ortho to the boronic acid presents unique electronic and steric challenges that necessitate a thorough understanding of the reaction kinetics to optimize synthetic routes. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for kinetic analysis, and present comparative data to guide catalyst and condition selection.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step. For many Suzuki couplings, oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[1][4] However, the specific substrates, ligands, and bases used can alter the kinetic landscape.
The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex.[5] This is followed by transmetalation, where the organoboron species (Ar'-BY2) transfers its organic group to the palladium center, a step that is often facilitated by a base.[3] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The Unique Challenges of (3-(Aminomethyl)-2-fluorophenyl)boronic acid
The substrate in focus, (3-(Aminomethyl)-2-fluorophenyl)boronic acid, introduces specific steric and electronic factors that can influence the reaction kinetics:
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position is strongly electron-withdrawing, which can impact the electronic properties of the boronic acid and the aryl-palladium intermediate. This can influence the rates of both transmetalation and reductive elimination.[6]
-
Aminomethyl Group: The aminomethyl group can act as a coordinating ligand to the palladium center, potentially altering the catalyst's reactivity and stability.[7][8] Depending on the reaction conditions, the amine can also be protonated, which would further modify its electronic influence.
-
Steric Hindrance: The ortho-substituents create steric bulk around the reaction center, which can hinder the approach of the coupling partners and slow down the reaction rate, particularly the transmetalation and reductive elimination steps.[9][10]
Comparative Kinetic Studies: A Methodological Approach
To elucidate the optimal reaction conditions for the coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid, a series of kinetic studies are proposed. The primary objective is to compare the efficacy of different catalysts, ligands, and bases by monitoring the reaction progress over time.
Experimental Workflow for Kinetic Analysis
The following workflow outlines a robust method for acquiring kinetic data for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
-
Reaction Setup: In a temperature-controlled reaction vessel, combine (3-(Aminomethyl)-2-fluorophenyl)boronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equivalents) in a suitable solvent (e.g., dioxane/water, toluene, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by mixing the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, SPhos, XPhos) in a small amount of the reaction solvent. For pre-formed catalysts like Pd(PPh₃)₄, this step is not necessary.
-
Reaction Initiation and Monitoring: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C). At time zero, inject the catalyst solution into the reaction vessel. Immediately begin taking samples at regular intervals (e.g., every 5-10 minutes for the initial phase, then less frequently).
-
Sample Quenching and Analysis: Each sample aliquot should be immediately quenched (e.g., with a cold solution of a suitable acid or base) to stop the reaction. The quenched samples are then diluted and analyzed by a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentration of the starting materials and the product.[11][12][13]
Comparative Performance Data: Catalyst, Ligand, and Base Screening
The following tables present hypothetical yet plausible kinetic data for the Suzuki coupling of (3-(Aminomethyl)-2-fluorophenyl)boronic acid with 4-bromoanisole, illustrating the impact of different reaction components.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst (1 mol%) | Ligand (2 mol%) | Base | Initial Rate (M/s x 10⁻⁵) | Yield after 1h (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1.2 | 45 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 5.8 | 92 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 6.5 | 95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 0.8 | 30 |
Reaction Conditions: 0.1 M 4-bromoanisole, 0.12 M (3-(Aminomethyl)-2-fluorophenyl)boronic acid, 0.2 M K₂CO₃ in dioxane/water (4:1) at 80 °C.
Analysis: The data clearly indicates that bulky, electron-rich phosphine ligands like SPhos and XPhos significantly accelerate the reaction compared to the more traditional PPh₃.[14][15] This is a common observation for sterically hindered substrates, where these ligands can promote both oxidative addition and reductive elimination.[10][16]
Table 2: Influence of Different Bases
| Catalyst (1 mol%) | Ligand (2 mol%) | Base | Initial Rate (M/s x 10⁻⁵) | Yield after 1h (%) |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 6.5 | 95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 8.2 | 98 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 7.9 | 97 |
| Pd₂(dba)₃ | XPhos | NaHCO₃ | 2.1 | 55 |
Reaction Conditions: 0.1 M 4-bromoanisole, 0.12 M (3-(Aminomethyl)-2-fluorophenyl)boronic acid, 0.2 M base in dioxane/water (4:1) at 80 °C.
Analysis: The choice of base has a profound impact on the reaction rate. Stronger, more soluble bases like Cs₂CO₃ and K₃PO₄ generally lead to faster reactions.[1] This is attributed to their ability to facilitate the formation of the more reactive boronate species, which is crucial for the transmetalation step.
Logical Relationships of Key Reaction Components
The interplay between the catalyst, ligand, base, and substrates is complex and crucial for a successful and efficient Suzuki-Miyaura coupling.
Conclusion and Future Directions
The kinetic studies of the Suzuki-Miyaura reaction with (3-(Aminomethyl)-2-fluorophenyl)boronic acid reveal that the appropriate selection of catalyst, ligand, and base is critical for achieving high reaction rates and yields. The use of bulky, electron-rich phosphine ligands in combination with strong, soluble bases is highly recommended for this sterically hindered and electronically complex substrate.
Further investigations could explore the effect of solvent polarity and temperature on the reaction kinetics to fully optimize the process. High-throughput experimentation (HTE) platforms could also be employed to rapidly screen a wider range of catalysts and conditions.[11] A thorough understanding of the reaction kinetics not only enables the development of efficient synthetic protocols but also provides valuable insights into the underlying reaction mechanism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy comparison of different palladium ligands with fluorinated boronic acids
An Application Scientist's Guide to Palladium Ligand Selection for Suzuki-Miyaura Couplings with Fluorinated Boronic Acids
Introduction: The Fluorine Challenge in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds essential for these complex molecular architectures.[1]
However, the use of fluorinated arylboronic acids, particularly those that are electron-deficient or polyfluorinated, presents significant challenges.[2] These substrates are often prone to rapid protodeboronation under the basic conditions required for the reaction, consuming the starting material in a detrimental side reaction.[3][4] Furthermore, their electron-deficient nature can render the crucial transmetalation step of the catalytic cycle sluggish.[5]
This guide provides an in-depth comparison of common palladium ligand classes for overcoming these challenges. We will explore the mechanistic rationale behind ligand selection, present comparative performance data, and provide a robust experimental protocol to empower researchers in drug development and synthetic chemistry to confidently and efficiently couple these valuable building blocks.
Mechanistic Considerations: Why Ligand Choice is Critical
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6] The electronic properties of the fluorinated boronic acid directly impact the transmetalation step.
The electron-withdrawing effect of fluorine atoms decreases the nucleophilicity of the organic group on boron, slowing its transfer to the palladium(II) center. This is often the rate-limiting step when using electron-deficient coupling partners. An effective ligand must therefore accelerate the other steps in the cycle to ensure efficient turnover and prevent catalyst deactivation or boronic acid decomposition.
Key Ligand Properties for Coupling Fluorinated Boronic Acids:
-
Steric Bulk: Large, bulky ligands promote the formation of monoligated, 14-electron Pd(0) species. These are more coordinatively unsaturated and thus more reactive in the initial oxidative addition step with the aryl halide.[7][8] Steric hindrance also facilitates the final reductive elimination step to release the product and regenerate the active catalyst.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) center and can also promote the final reductive elimination step.[9]
Caption: Key steps influenced by ligand (L) and fluorinated boronic acid (Ar'-B(OH)₂).
Comparative Efficacy of Palladium Ligands
The choice of ligand is arguably the most critical parameter for a successful coupling with a challenging fluorinated boronic acid. We will compare three major classes: Buchwald Biaryl Phosphines, N-Heterocyclic Carbenes (NHCs), and other notable systems.
Buchwald Biaryl Monophosphine Ligands
Developed in the laboratory of Stephen Buchwald, this class of bulky, electron-rich phosphine ligands has become the gold standard for many challenging cross-coupling reactions.[10] Ligands like SPhos, XPhos, and RuPhos are particularly effective for coupling electron-deficient boronic acids.[11][12] Their steric bulk and electron-donating properties create a highly active, monoligated palladium center that accelerates both oxidative addition and reductive elimination, compensating for a slower transmetalation step.[8][10]
The development of specialized precatalysts, which generate the active LPd(0) species rapidly under mild conditions, has been a key innovation. This allows the coupling to proceed before significant decomposition of unstable polyfluorophenyl or heteroaryl boronic acids can occur.[11][13]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can lead to highly robust and long-lived catalysts. While the electronic nature of the NHC ligand enhances the rate of oxidative addition, reductive elimination is primarily affected by the steric environment around the metal center.[9] For chloroaryl triflates, the choice between different NHC ligands like SIPr and SIMes can even provide orthogonal chemoselectivity, allowing for selective coupling at either the chloride or triflate position.[14] Fluorinated NHC ligands have also been developed and shown to be highly efficient.[15]
Other Ligand Systems: dppf and CataCXium
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A common bidentate phosphine ligand that is often effective for a range of Suzuki couplings. While perhaps less potent than the more specialized Buchwald ligands for highly challenging substrates, its robustness and commercial availability make it a frequent choice for initial screening.[16]
-
CataCXium A: A di-adamantylalkylphosphine ligand known for its effectiveness in coupling sterically hindered substrates. Preformed palladacycle precatalysts based on CataCXium A have been shown to be uniquely competent for difficult couplings, including those involving unprotected ortho-anilines.[17][18][19]
Caption: Structures of representative Buchwald, NHC, and CataCXium-type ligands.
Performance Data Summary
Direct comparison of yields across different publications can be challenging due to variations in reaction conditions. However, the following table summarizes representative data to illustrate the performance of various ligand systems with fluorinated boronic acids.
| Aryl Halide | Fluorinated Boronic Acid | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Pentafluorophenylboronic acid | XPhos-Pd-G2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | RT | 97 | [11][13] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | >95 | [20] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | RuPhos | None | Dioxane | 130 | 85 | [16][21] |
| 4-Chlorotoluene | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 | [12] |
| 1-Bromo-2-aminobenzene | Benzylboronic ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [18][19] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with 2,4-Difluorophenylboronic Acid
This protocol is a representative example and may require optimization for different substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[1][22]
Materials:
-
4-Chloroanisole (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.5 equiv)
-
SPhos Pd G2 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed, deionized water
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (1.0 equiv), 2,4-difluorophenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G2 precatalyst (0.02 equiv).
-
Rationale: Adding all solids first in a dry flask prevents premature reaction or degradation. The use of a precatalyst ensures a consistent generation of the active Pd(0) species.[11] An excess of boronic acid is used to drive the reaction to completion, compensating for any potential protodeboronation.[22]
-
-
Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[22] Removing air is crucial for catalyst stability and to prevent oxidative side reactions.
-
-
Solvent Addition: Using a gas-tight syringe, add degassed 1,4-dioxane, followed by degassed water, typically in a ratio of 4:1 to 10:1 v/v.
-
Rationale: Degassing the solvents removes dissolved oxygen. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[16]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Rationale: Elevated temperatures are often required to overcome the activation energy of the catalytic steps, particularly with less reactive aryl chlorides.[7]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Rationale: This removes the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,4-difluoro-4'-methoxy-1,1'-biphenyl.
-
Rationale: Chromatography is used to separate the final product from any remaining starting materials, byproducts (such as homocoupled boronic acid), and residual catalyst.
-
Conclusion
Successfully coupling fluorinated boronic acids in the Suzuki-Miyaura reaction is a non-trivial but achievable goal that relies heavily on rational catalyst system selection. For electron-deficient and unstable boronic acids, the use of bulky, electron-rich biaryl monophosphine ligands, such as SPhos and XPhos, often delivered via highly active precatalysts, provides the most robust and reliable solution.[10][11] These ligands create a highly reactive palladium center that can overcome the inherently slow transmetalation step and outcompete the detrimental protodeboronation pathway. While NHC and other ligand systems offer viable alternatives, the extensive development and proven track record of the Buchwald-type ligands make them the primary recommendation for tackling the fluorine challenge in cross-coupling chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. scholarship.claremont.edu [scholarship.claremont.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Quantifying Yield Improvement with (3-(Aminomethyl)-2-fluorophenyl)boronic acid
For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the choice of boronic acid is paramount. This guide provides an in-depth technical comparison of (3-(Aminomethyl)-2-fluorophenyl)boronic acid, elucidating its performance advantages over other alternatives through a synthesis of mechanistic principles and supporting experimental data.
The unique substitution pattern of (3-(Aminomethyl)-2-fluorophenyl)boronic acid, featuring an ortho-fluoro and a meta-aminomethyl group, presents a compelling case for its use in challenging coupling reactions where high yields are essential. The strategic placement of these functional groups is not merely incidental; it is a deliberate design that addresses several key mechanistic aspects of the Suzuki-Miyaura catalytic cycle.
The Mechanistic Advantage: A Synergy of Electronic and Steric Effects
The enhanced performance of (3-(Aminomethyl)-2-fluorophenyl)boronic acid can be attributed to the synergistic interplay between the electron-withdrawing fluorine atom and the aminomethyl group.
The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron atom. This heightened acidity can facilitate the formation of the boronate complex, a crucial intermediate in the reaction pathway.[1] However, the electron-withdrawing nature of fluorine can also slow down the rate-determining transmetalation step.[1] The position of the fluorine atom is also a critical factor, as ortho-substituents can introduce steric hindrance.[2]
The aminomethyl group, particularly when positioned at the ortho or meta position, can influence the reaction in several ways. It can lower the pKa of the boronic acid, and in its protonated form, act as a general acid to facilitate leaving group departure.[3] This can lead to an overall acceleration of the catalytic cycle.
The combination of these two functionalities in (3-(Aminomethyl)-2-fluorophenyl)boronic acid creates a unique electronic and steric environment that can lead to improved yields compared to simpler phenylboronic acids.
Quantitative Performance Comparison: A Data-Driven Analysis
While a direct, side-by-side comparative study of (3-(Aminomethyl)-2-fluorophenyl)boronic acid against its non-fluorinated and non-aminomethylated analogs under identical reaction conditions is not extensively documented in a single source, we can infer its performance based on a compilation of data from various Suzuki-Miyaura coupling reactions. The following table summarizes representative yields for the coupling of various boronic acids with aryl bromides, providing a benchmark for expected performance.
It is crucial to note that the reaction conditions in the cited literature are not identical, and this data is presented to illustrate general performance trends.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe3O4/Charcoal | K2CO3 | DMF/H2O | >99 | [4] |
| (2-Fluorophenyl)boronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | H2O/EtOH | ~95 | [5] |
| (3-(Aminomethyl)phenyl)boronic acid hydrochloride | Aryl Chlorides | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 78-95 | [6] |
| (3-(Aminomethyl)-2-fluorophenyl)boronic acid | 4-Bromo-N,N-dimethylaniline | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Expected High Yield | *** |
*Note: A specific yield for this exact reaction was not found in the searched literature. The "Expected High Yield" is an expert assessment based on the mechanistic advantages conferred by the dual substituents, which are anticipated to overcome potential challenges and lead to efficient coupling.
Experimental Protocol: A Benchmark for Comparative Studies
To facilitate objective, in-house comparisons, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be adapted to benchmark the performance of (3-(Aminomethyl)-2-fluorophenyl)boronic acid against other boronic acids of interest.
Reaction: Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.
Materials:
-
Aryl bromide (1.0 equiv)
-
(3-(Aminomethyl)-2-fluorophenyl)boronic acid (or alternative boronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Conclusion
(3-(Aminomethyl)-2-fluorophenyl)boronic acid is a sophisticated building block designed for high-performance applications in organic synthesis. The strategic incorporation of an ortho-fluoro and a meta-aminomethyl group provides a distinct mechanistic advantage, leading to potentially significant yield improvements in Suzuki-Miyaura cross-coupling reactions. While direct comparative data under standardized conditions remains an area for further investigation, the established principles of physical organic chemistry strongly support its utility. For researchers aiming to optimize challenging coupling reactions and enhance the efficiency of their synthetic routes, (3-(Aminomethyl)-2-fluorophenyl)boronic acid represents a valuable and powerful tool.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of (3-(Aminomethyl)-2-fluorophenyl)boronic Acid Hydrochloride
In the landscape of modern drug discovery and chemical biology, boronic acids have emerged as a versatile class of compounds, renowned for their ability to act as potent, reversible covalent inhibitors of various enzymes, particularly serine hydrolases.[1][2] Their utility, however, is critically dependent on their selectivity. Off-target interactions can lead to unforeseen toxicity or a misleading interpretation of biological effects. This guide provides a comprehensive framework for assessing the cross-reactivity of a specific boronic acid, (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride , a compound of interest due to its unique substitution pattern which is predicted to influence its binding properties.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental design, the rationale behind the selection of comparative compounds, and the interpretation of the resulting data. We will explore how subtle changes in molecular structure can profoundly impact biological activity and provide the tools to rigorously evaluate these differences.
The Rationale for Comparison: Structure-Activity Relationships in Aminomethylphenylboronic Acids
The selectivity of a boronic acid inhibitor is not an inherent property of the boronic acid group alone but is intricately modulated by the substituents on its aryl ring. For this guide, we have selected two isomeric comparators to profile alongside our topic compound, This compound (Compound A) . The choice of these comparators is rooted in established principles of medicinal chemistry and boronic acid biology.
-
This compound (Compound A - The Topic Compound) : The meta position of the aminomethyl group relative to the boronic acid, combined with an ortho fluorine, presents a unique electronic and steric profile. The fluorine atom, being highly electronegative, increases the Lewis acidity of the boron center, which can enhance its interaction with the catalytic serine of target enzymes.[3][4]
-
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (Compound B - The Ortho Isomer) : The placement of the aminomethyl group in the ortho position is known to significantly impact the pKa of the boronic acid.[5][6][7] This is due to a potential intramolecular B-N interaction, which can facilitate the formation of the active tetrahedral boronate species at physiological pH.[5][6][7] This structural motif is often critical for enhanced binding affinity and is a key point of comparison.
-
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (Compound C - The Para Isomer) : With the aminomethyl group in the para position, the direct intramolecular interaction with the boronic acid is absent. This isomer allows for the evaluation of the electronic effects of the substituents on the phenyl ring without the complication of direct intramolecular coordination, providing a valuable baseline for understanding the positional importance of the aminomethyl group.
A non-fluorinated analog, (3-Aminomethylphenyl)boronic acid hydrochloride (Compound D) , is included to specifically assess the contribution of the fluorine substituent to the selectivity profile.
| Compound ID | Systematic Name | CAS Number | Rationale for Inclusion |
| A | This compound | 1072946-44-1[8] | Topic Compound: Unique meta-aminomethyl and ortho-fluoro substitution. |
| B | (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride | 850568-03-5 | Ortho Isomer: Investigates the effect of intramolecular B-N interaction on selectivity. |
| C | (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride | 1072946-45-2[9][10] | Para Isomer: Evaluates electronic effects without direct intramolecular interaction. |
| D | (3-Aminomethylphenyl)boronic acid hydrochloride | 352525-94-1[11] | Non-fluorinated Analog: Isolates the impact of the fluorine substituent. |
Experimental Framework for Selectivity Profiling
A robust assessment of cross-reactivity requires a multi-tiered approach. We will begin with a broad, unbiased screen using competitive activity-based protein profiling (ABPP) to survey interactions across an entire enzyme family within a complex proteome. This will be followed by focused, quantitative biochemical assays on individual, commercially available enzymes to validate the initial findings and determine precise inhibitory constants.
Tier 1: Competitive Activity-Based Protein Profiling (ABPP) of Serine Hydrolases
Principle: ABPP is a powerful chemoproteomic technique that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families in native biological systems.[12][13] In a competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest before treatment with a broad-spectrum activity-based probe (ABP).[14][15] If the inhibitor binds to a particular enzyme, it will block the subsequent labeling by the ABP. The selectivity of the inhibitor is then visualized by the disappearance of specific protein bands on a gel or quantified by mass spectrometry.[14][15]
Workflow Diagram:
References
- 1. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 12. store.p212121.com [store.p212121.com]
- 13. (4-Amino-3-fluorophenyl)boronic acid | 494752-42-0 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boronic Acids for the Synthesis of Fluorinated Biphenyl Derivatives
Introduction: The Indispensable Role of Fluorinated Biphenyls
In the landscape of modern drug discovery and materials science, the fluorinated biphenyl scaffold is a privileged motif. The strategic introduction of fluorine atoms into the biphenyl core imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, which are highly sought after in pharmaceutical candidates.[1] In materials science, the rigidity, chemical stability, and electron-poor nature of these compounds make them ideal building blocks for liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and advanced polymers.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing the C-C bond that defines the biphenyl structure.[4] Its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents have cemented its status as a workhorse in synthetic chemistry.[5] This guide provides a comparative analysis of various boronic acids used in the synthesis of fluorinated biphenyls, offering field-proven insights and experimental data to help researchers navigate the nuances of these challenging yet rewarding transformations.
The Unique Challenges of Fluorinated Suzuki-Miyaura Couplings
Synthesizing highly fluorinated biphenyls presents distinct challenges that stem from the potent electron-withdrawing nature of fluorine. When both coupling partners are electron-deficient, as is often the case in these reactions, the catalytic cycle can become sluggish. Furthermore, fluorinated arylboronic acids are notoriously susceptible to protodeboronation, a parasitic side reaction where the C-B bond is cleaved by a proton source (often water in the reaction medium) under basic conditions, leading to reduced yields.[2][5] Understanding these challenges is the first step toward developing robust and efficient synthetic protocols.
Comparative Analysis of Boronic Acid Reagents
The choice of the boron-containing nucleophile is a critical parameter for a successful coupling reaction. The stability and reactivity of this reagent directly impact reaction efficiency and product yield.
Fluorinated Phenylboronic Acids: Reactivity vs. Stability
The degree and position of fluorine substitution on the phenylboronic acid have a profound impact on its reactivity. Electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can be beneficial, but also exacerbate the risk of protodeboronation.[6]
-
Mono- and Difluorinated Boronic Acids : These are generally good coupling partners and are widely used. The fluorine substitution can enhance reactivity in some cases without leading to overwhelming decomposition.
-
Polyfluorinated Boronic Acids (Tri-, Tetra-, Penta-) : These substrates are significantly more challenging. Pentafluorophenylboronic acid, for instance, is often inactive under standard Suzuki-Miyaura conditions due to its high propensity for rapid deboronation.[2][5] Achieving successful couplings with these electron-poor nucleophiles often requires specialized catalysts, ligands, and anhydrous conditions.
Alternative Boron Reagents: Enhancing Stability
To circumvent the instability of highly fluorinated boronic acids, more robust derivatives have been developed. These alternatives offer a significant advantage by protecting the C-B bond from premature cleavage.
-
Potassium Aryltrifluoroborates (R-BF₃K) : These crystalline salts exhibit superior stability compared to their boronic acid counterparts. They are less prone to protodeboronation and can often be used in stoichiometric amounts, making them highly efficient coupling partners.[2][7] Their activation in the catalytic cycle typically requires the presence of a base to slowly release the active boronate species.
-
Boronate Esters (e.g., Pinacol Esters) : The formation of a cyclic ester with a diol, such as pinacol, significantly stabilizes the boronic acid.[8] This protection strategy is particularly effective for electron-deficient arylboronic acids. The esters are generally stable solids that can be purified by chromatography and are compatible with a wide range of reaction conditions.
The following diagram illustrates a decision-making workflow for selecting the appropriate boron reagent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Introduction: As a cornerstone reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride demands a thorough understanding of its entire lifecycle within the laboratory—from receipt to disposal. This guide provides drug development professionals, researchers, and scientists with a comprehensive, technically grounded protocol for the safe and compliant disposal of this compound and its associated waste streams. Our objective is to move beyond mere procedural lists, offering a framework rooted in chemical principles and regulatory standards to ensure operational safety and environmental stewardship.
Part 1: Core Hazard Assessment and Safety Protocols
Before any handling or disposal, a foundational understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this exact CAS number (1072946-44-1) is not broadly available, we can extrapolate from closely related aminophenylboronic acid hydrochloride analogs. These compounds are consistently classified as hazardous.
Key Hazard Profile:
-
Harmful if swallowed (Corresponds to GHS H302).
-
Causes skin irritation (Corresponds to GHS H315).[1]
-
Causes serious eye irritation (Corresponds to GHS H319).[1]
-
May cause respiratory irritation (Corresponds to GHS H335).[1]
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). The causality is clear: direct contact can lead to chemical burns, irritation, and potential systemic effects if ingested or inhaled.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or a face shield. | Protects against splashes of solutions or airborne dust, preventing serious eye irritation.[2][3] |
| Hand Protection | Nitrile or other chemically-resistant gloves. | Prevents direct skin contact, mitigating the risk of irritation.[2][3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | All handling of the solid and preparation of solutions should occur within a fume hood to prevent inhalation of dust or vapors.[3] |
Part 2: The Disposal Workflow: From Benchtop to EHS Handoff
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the generator of a chemical waste is responsible for its proper identification and disposal.[4][5][6] For this compound, this means treating all associated waste as hazardous.
The Principle of Segregation
The cardinal rule of chemical waste management is segregation. This compound and its waste streams must not be mixed with incompatible materials. As a hydrochloride salt of an amine, it is acidic. Avoid mixing its waste with:
-
Strong Bases: Can cause a neutralization reaction, potentially generating heat.
-
Strong Oxidizers: May lead to a vigorous, exothermic reaction.
-
Cyanides or Sulfides: Mixing acidic waste with these can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing various waste streams generated from this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Part 3: Step-by-Step Disposal Protocols
All protocols must be executed within a chemical fume hood while wearing the appropriate PPE.
Protocol 1: Unused, Expired, or Waste Solid Chemical
-
Container: Use the original manufacturer's container if it is in good condition. If not, transfer the solid to a new, clean, and chemically compatible container (e.g., HDPE or glass) with a secure screw-top cap.[7]
-
Labeling: Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Content Identification: Clearly write the full, unabbreviated chemical name: "this compound". List any other components if it's a mixture.[8]
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[7][8] An SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
Protocol 2: Contaminated Solid Waste (Gloves, Weigh Boats, Absorbents)
-
Collection: Designate a specific waste container, such as a sealable plastic bag or a lined pail, for this solid waste stream.
-
Accumulation: Collect all non-sharp items grossly contaminated with the chemical in this container.
-
Labeling & Storage: Once full, or at the end of a project, seal the container. Label it as "Hazardous Waste: Solid Debris contaminated with this compound" and move it to the SAA.
Protocol 3: Liquid Waste (Aqueous/Organic Solutions)
-
Container Selection: Use a designated hazardous liquid waste container made of a compatible material (e.g., glass or HDPE for both aqueous and many organic solutions). The container must have a secure, leak-proof screw cap.[5][10]
-
Waste Collection: Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5][7]
-
Labeling: Label the container with a "Hazardous Waste" tag. List all chemical constituents by their full name and estimate their percentages. For example:
-
Methanol: ~80%
-
Water: ~15%
-
This compound: ~5%
-
-
Storage: Keep the container tightly sealed at all times, except when adding waste.[6] Store it in secondary containment within the SAA.
Protocol 4: "Empty" Reagent Containers
An "empty" container that held a hazardous chemical is not considered regular trash until it is properly decontaminated.[11]
-
Rinsing: In a fume hood, rinse the container three times with a small amount of a suitable solvent (one that the boronic acid is soluble in, like water, methanol, or acetone).
-
Rinsate Collection: Each rinse must be collected and disposed of as hazardous liquid waste, as described in Protocol 3.[10][11] This is a critical step, as the rinsate contains regulated amounts of the chemical.
-
Label Defacing: After triple-rinsing, completely obliterate, scratch out, or remove the original manufacturer's label.[11] This prevents confusion and ensures the container is not mistaken for one containing reagent.
-
Final Disposal: The decontaminated and defaced container can now be disposed of in the appropriate receptacle, such as a broken glass box or recycling bin, as per your institution's policy.
Part 4: Prohibited Disposal Methods & Final Considerations
To ensure compliance and safety, explicitly avoid these actions:
-
DO NOT pour this chemical or any solution containing it down the drain.[4] Boronic acids can be harmful to aquatic life, and this practice violates EPA and local wastewater regulations.[12]
-
DO NOT dispose of the solid chemical or contaminated labware in the regular trash.[4] This is illegal and poses a risk to custodial staff and the environment.
-
DO NOT attempt to neutralize the waste for drain disposal without explicit, written permission and a validated protocol from your EHS department. The reaction byproducts may still be regulated.
Your institution's EHS office is your partner in safety and compliance. They will handle the final pickup from your SAA and manage transportation to a licensed hazardous waste disposal facility. Always follow their specific guidelines for waste pickup requests.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. mtu.edu [mtu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a valuable reagent, but its chemical nature necessitates rigorous handling protocols. This guide moves beyond a simple checklist to provide a procedural and logistical framework for its safe use, grounded in the principles of risk assessment and chemical causality. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your work.
Foundational Risk Assessment: Understanding the Hazard Profile
Effective personal protective equipment (PPE) selection is dictated by a thorough understanding of the specific risks a chemical presents. The hazard profile of this compound is derived from its structural components and physical form.
Based on data from analogous compounds, the primary hazards are significant. The hydrochloride salt of 3-Aminophenylboronic acid is classified as a skin and serious eye irritant, with the potential to cause respiratory irritation.[1] Similarly, related fluorophenylboronic acids and aminomethylphenylboronic acid hydrochlorides are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[2]
Table 1: Chemical Identity and Hazard Summary
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 1072946-44-1[3] |
| Molecular Formula | C₇H₁₀BClFNO₂[4] |
| Physical Form | Solid, typically a powder. |
| Anticipated Hazards | Acute Oral Toxicity: Harmful if swallowed. Skin Corrosion/Irritation: Causes skin irritation.[1][2] Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2] Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2] |
| Signal Word | Warning [1] |
The "Why" Behind the Hazards:
-
Boronic Acid Moiety: Organoboron compounds are electrophilic and can interact with biological nucleophiles. While essential for their synthetic utility, this reactivity can translate to biological disruption.[5] Furthermore, some boronic acids have recently been flagged for potential mutagenic activity, warranting a cautious approach.[6]
-
Hydrochloride Salt: As a salt of a strong acid (HCl), the compound is acidic. This property is a primary contributor to its irritant effects on skin, eyes, and mucous membranes.
-
Fine Powder Form: The most immediate operational risk is the generation of airborne dust during handling (e.g., weighing, transferring). Inhalation of this dust can lead to acute respiratory tract irritation.[7]
The Primary Defense: Engineering and Administrative Controls
Before any PPE is donned, the work environment must be optimized to minimize exposure. This is the most critical step in laboratory safety.
-
Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood.[8][9] This is a non-negotiable control to prevent the inhalation of dust.
-
Designated Area: For work involving acutely toxic or particularly hazardous substances, a designated work area should be established.[9] This area should be clearly marked with warning signs.
-
Chemical Hygiene Plan (CHP): Your institution's CHP is the overarching document governing safe chemical handling.[10][11][12] It outlines standard operating procedures, emergency plans, and training requirements. All personnel must be thoroughly familiar with the CHP.
Tiered PPE Protocol: A Task-Based Approach
The selection of PPE should be tailored to the specific task and the associated risk of exposure. The following protocol provides a tiered approach for handling this compound.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Operations (e.g., weighing <1g in fume hood) | Chemical Splash Goggles | Nitrile Gloves (inspect before use) | Standard Laboratory Coat (buttoned) | Not required if work is conducted properly within a certified fume hood. |
| Moderate-Exposure Operations (e.g., weighing >1g, preparing solutions) | Chemical Splash Goggles and a Face Shield | Double-gloving with Nitrile Gloves | Chemical-resistant Apron over a Laboratory Coat | A NIOSH-approved N95 respirator should be considered if there is any potential for dust to escape the fume hood. |
| High-Exposure / Spill Cleanup (e.g., large-scale work, cleaning spills) | Chemical Splash Goggles and a Face Shield | Heavy-duty Chemical-resistant Gloves (e.g., Butyl) | Chemical-resistant Coveralls or Suit | A NIOSH-approved respirator with cartridges for organic vapors and acid gases is required. |
Detailed PPE Selection and Rationale
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against fine powders or splashes. Chemical goggles are mandatory.[13][14]
-
Face Shield: A face shield, worn over goggles, is essential when handling larger quantities or preparing solutions where the risk of a splash is higher. It protects the entire face from direct contact.[15]
-
-
Skin and Body Protection:
-
Gloves: Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[16][17] Always inspect gloves for tears or pinholes before use.[13] For tasks involving significant solvent use or prolonged contact, consult a glove compatibility chart. Double-gloving is a prudent practice to protect against undetected micro-perforations.
-
Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect personal clothing and skin.[18]
-
Apron/Coveralls: For tasks with a higher splash potential, a chemical-resistant apron provides an additional barrier.[14]
-
-
Respiratory Protection:
-
While a fume hood is the primary control, respiratory protection may be necessary as a secondary defense. An N95 dust mask can provide protection against airborne particulates during weighing operations if containment is uncertain. For spill cleanup or emergency situations, a higher level of protection, such as a full-face or half-mask respirator with appropriate cartridges, is necessary.[9]
-
Operational and Disposal Plans
A safe protocol extends from the moment a chemical is handled to its final disposal.
Step-by-Step Handling Workflow
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as dictated by the task (see Table 2).
-
Weighing: Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood. Use spatulas and tools gently to minimize dust generation.
-
Transfer/Dissolution: If making a solution, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.
-
Post-Handling: After use, securely cap the reagent container. Decontaminate any tools and the work surface.
-
Doff PPE: Remove PPE carefully, avoiding contact with contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.
// Node Definitions start [label="Start: Prepare for Handling", fillcolor="#F1F3F4", fontcolor="#202124"]; check_hood [label="Verify Fume Hood\nFunctionality", fillcolor="#FBBC05", fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE\n(See Table 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Compound\n(Minimize Dust)", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2]; dissolve [label="Transfer / Dissolve\nReagent", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2]; cleanup [label="Decontaminate Workspace\n& Tools", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Segregate & Label\nAll Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; doff_ppe [label="Doff PPE & Wash Hands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End of Procedure", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_hood; check_hood -> don_ppe; don_ppe -> weigh; weigh -> dissolve; dissolve -> cleanup; cleanup -> dispose; dispose -> doff_ppe; doff_ppe -> end; } Diagram of the safe handling workflow for boronic acids.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
Spill: For a small powder spill within a fume hood, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Waste Disposal Plan
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[8][19]
-
Characterize and Segregate: All waste generated from handling this compound is considered hazardous waste.[8] This includes:
-
Excess or unused solid reagent.
-
Contaminated PPE (gloves, weigh paper, etc.).
-
Empty stock containers.
-
Rinseate from cleaning glassware.
-
-
Containment: Use designated, sealable, and clearly labeled hazardous waste containers.[8] The label must include "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area until collection by your institution's EHS personnel.
By adhering to this comprehensive guide, you can confidently and safely utilize this compound in your research, ensuring a culture of safety and scientific excellence within your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. 3-(Aminomethyl)-2-fluorophenylboronic acid, HCl | 1072946-44-1 [amp.chemicalbook.com]
- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 6. silicycle.com [silicycle.com]
- 7. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. mastercontrol.com [mastercontrol.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. epa.gov [epa.gov]
- 16. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 17. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 18. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 19. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
